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Foundational

An In-depth Technical Guide to 2-(1H-Imidazol-1-YL)acetohydrazide HCl: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride, a heterocyclic compound of interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride, a heterocyclic compound of interest in medicinal chemistry. While specific data for the hydrochloride salt is limited in publicly available literature, this document synthesizes information on its parent compound, key intermediates, and related derivatives to offer valuable insights for researchers. The guide covers the chemical structure, physicochemical properties, a detailed synthesis protocol, and a discussion of its potential biological activities, particularly in the realms of anticancer and antimicrobial research. Safety and handling information, based on related compounds, is also provided to ensure best laboratory practices.

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents. When combined with a hydrazide moiety, another pharmacologically significant functional group, the resulting scaffold, as seen in 2-(1H-Imidazol-1-YL)acetohydrazide, presents a compelling platform for the design of novel bioactive molecules.

This guide focuses on the hydrochloride salt of 2-(1H-Imidazol-1-YL)acetohydrazide, a form often favored in pharmaceutical development for its improved solubility and stability. While direct and extensive research on this specific salt is not widely documented, this guide aims to provide a thorough understanding by examining its constituent parts and related analogs.

Chemical Structure and Properties

The chemical structure of 2-(1H-Imidazol-1-YL)acetohydrazide HCl combines the aromatic imidazole ring with a flexible acetohydrazide side chain. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic nitrogen of the hydrazide group or the imidazole ring.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation and Esterification cluster_1 Step 2: Ester Hydrolysis and Salt Formation cluster_2 Step 3: Esterification for Hydrazinolysis Precursor cluster_3 Step 4: Hydrazinolysis and Final Product Formation Imidazole Imidazole Ester Imidazol-1-yl-acetic acid tert-butyl ester Imidazole->Ester K₂CO₃, Ethyl Acetate, Reflux Chloroacetate tert-Butyl Chloroacetate Chloroacetate->Ester Acid_HCl Imidazol-1-yl-acetic acid hydrochloride Ester->Acid_HCl 1. TiCl₄, Dichloromethane 2. Isopropyl Alcohol Ester_for_Hydrazide Ethyl 2-(1H-imidazol-1-yl)acetate Acid_HCl->Ester_for_Hydrazide Ethanol, Reflux (Esterification) Product 2-(1H-Imidazol-1-YL)acetohydrazide HCl Ester_for_Hydrazide->Product Ethanol, Room Temperature Hydrazine Hydrazine Hydrate Hydrazine->Product

Figure 2: Synthetic Pathway for 2-(1H-Imidazol-1-YL)acetohydrazide HCl
Experimental Protocols

Step 1: Synthesis of 2-(1H-Imidazol-1-yl)acetic acid hydrochloride (Precursor)

This procedure is adapted from a known method for the synthesis of the key intermediate. [1]

  • N-Alkylation and Esterification:

    • To a solution of imidazole in ethyl acetate, add powdered potassium carbonate.

    • Add tert-butyl chloroacetate at room temperature and reflux the mixture.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with cold water and separate the ethyl acetate layer.

    • Purify the crude product to obtain imidazol-1-yl-acetic acid tert-butyl ester.

  • Ester Hydrolysis and Salt Formation:

    • Dissolve the tert-butyl ester in dichloromethane and cool the solution.

    • Slowly add titanium tetrachloride dropwise at a low temperature (-15 to -10 °C).

    • Stir the mixture at a slightly elevated temperature (-5 to 0 °C).

    • Add isopropyl alcohol and continue stirring at room temperature.

    • Filter the resulting precipitate to obtain 2-(1H-Imidazol-1-yl)acetic acid hydrochloride.

Step 2: Synthesis of 2-(1H-Imidazol-1-YL)acetohydrazide HCl

This is a general procedure for the conversion of an ester to a hydrazide.

  • Esterification:

    • The 2-(1H-Imidazol-1-yl)acetic acid hydrochloride is first converted to its corresponding ethyl ester by refluxing in ethanol.

  • Hydrazinolysis:

    • Dissolve the ethyl 2-(1H-imidazol-1-yl)acetate in ethanol.

    • Add hydrazine hydrate to the solution.

    • Stir the reaction mixture at room temperature.

    • The formation of a precipitate indicates the product, 2-(1H-Imidazol-1-YL)acetohydrazide.

    • The hydrochloride salt can be obtained by treatment with hydrochloric acid.

Characterization
  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N-H, C=O, and C-N bonds.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

Potential Biological Activities and Mechanism of Action

The combination of the imidazole and hydrazide moieties suggests that 2-(1H-Imidazol-1-YL)acetohydrazide HCl could possess a range of biological activities. Research on related imidazole and hydrazide derivatives has shown promise in several therapeutic areas.

Anticancer Potential

Numerous imidazole-based compounds have been investigated as anticancer agents. [2]Their mechanisms of action are diverse and include:

  • Kinase Inhibition: Imidazole derivatives have been shown to inhibit various kinases that are crucial for cancer cell proliferation and survival. [2]* Induction of Apoptosis: Many imidazole compounds can trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, preventing cancer cells from dividing.

Derivatives of 2-(1H-benzo[d]imidazol-1-yl)acetohydrazide have demonstrated antitumor activities against various cancer cell lines, with some showing IC₅₀ values in the low micromolar range. [3]

Antimicrobial Activity

Both imidazole and hydrazide-hydrazone scaffolds are known for their antimicrobial properties. [4][5]Their mechanisms of action can involve:

  • Inhibition of Microbial Growth: These compounds can interfere with essential cellular processes in bacteria and fungi.

  • Disruption of Cell Membranes: Some derivatives may compromise the integrity of microbial cell membranes.

New imidazole derivatives containing a hydrazide–hydrazone moiety have shown significant activity against various bacterial strains, in some cases exceeding the efficacy of standard antibiotics. [4]

Biological_Potential cluster_0 Core Compound cluster_1 Potential Therapeutic Areas cluster_2 Potential Mechanisms of Action Core 2-(1H-Imidazol-1-YL)acetohydrazide HCl Anticancer Anticancer Activity Core->Anticancer Antimicrobial Antimicrobial Activity Core->Antimicrobial Kinase_Inhibition Kinase Inhibition Anticancer->Kinase_Inhibition Apoptosis Apoptosis Induction Anticancer->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Anticancer->Cell_Cycle_Arrest Growth_Inhibition Microbial Growth Inhibition Antimicrobial->Growth_Inhibition Membrane_Disruption Membrane Disruption Antimicrobial->Membrane_Disruption

Figure 3: Potential Biological Activities and Mechanisms of Action

Safety and Handling

Specific safety data for 2-(1H-Imidazol-1-YL)acetohydrazide HCl is not available. The following information is based on the non-salt form and related compounds and should be used as a guide for safe handling.

  • Hazard Statements:

    • Harmful if swallowed. * Causes skin irritation. * Causes serious eye irritation. * May cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection. * Wash hands thoroughly after handling. * Avoid breathing dust. * IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. * IF ON SKIN: Wash with plenty of soap and water. * IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage:

    • Store in a dry, well-ventilated place. Keep container tightly closed. It is recommended to store under an inert atmosphere.

Conclusion

2-(1H-Imidazol-1-YL)acetohydrazide HCl is a compound with significant potential in the field of medicinal chemistry, stemming from its imidazole and hydrazide components. While direct experimental and biological data for this specific salt are sparse, this guide provides a solid foundation for researchers by synthesizing information from related compounds. The outlined synthesis protocol offers a clear pathway for its preparation, and the discussion on its potential anticancer and antimicrobial activities highlights promising avenues for future investigation. As with any chemical compound, proper safety precautions should be strictly followed in the laboratory. Further research is warranted to fully elucidate the chemical and biological properties of 2-(1H-Imidazol-1-YL)acetohydrazide HCl and to explore its therapeutic potential.

References

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (URL: [Link])

  • Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. (URL: https://pubmed.ncbi.nlm.nih.gov/22483608/)
  • (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2. (URL: [Link])

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (URL: [Link])

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (URL: [Link])

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (URL: [Link])

  • (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2. (URL: [Link])

Sources

Exploratory

An Inquiry into the Putative Molecular Mechanisms of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract The therapeutic potential of small molecules containing imidazole and hydrazide moieties has been a subject of intense research, leading to the development of numerous compounds with a wide array of biological a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The therapeutic potential of small molecules containing imidazole and hydrazide moieties has been a subject of intense research, leading to the development of numerous compounds with a wide array of biological activities. This technical guide delves into the putative mechanism of action of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride, a compound of interest in contemporary drug discovery. In the absence of direct, conclusive studies on this specific molecule, this document synthesizes evidence from structurally related imidazole and hydrazide derivatives to propose a plausible mechanistic framework. We will explore potential molecular targets, downstream signaling consequences, and robust experimental methodologies for validating these hypotheses. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic applications of this and similar chemical entities.

Introduction: The Therapeutic Promise of Imidazole-Hydrazide Scaffolds

The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine, and is known to participate in a variety of biological processes. Its derivatives are associated with a broad spectrum of pharmacological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties[1]. The hydrazide functional group, on the other hand, is a versatile linker and a pharmacophore in its own right, contributing to the bioactivity of numerous therapeutic agents[2]. The conjunction of these two moieties in 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride suggests a molecule with significant potential for biological interaction.

Derivatives of imidazole and benzimidazole have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis[3][4]. Furthermore, the ability of imidazole-containing compounds to coordinate with metal ions in enzyme active sites points towards a potential role as enzyme inhibitors[5][6]. This guide will, therefore, focus on a proposed dual mechanism of action: the induction of apoptosis in cancer cells and the inhibition of key metalloenzymes.

Proposed Mechanism of Action: A Dual-Pronged Approach

Based on the established activities of structurally analogous compounds, we propose that 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride may exert its biological effects through a combination of intracellular signaling disruption and direct enzyme inhibition.

Induction of Apoptosis in Cancer Cells

A significant body of research points to the pro-apoptotic potential of imidazole and hydrazide derivatives[3][4][7]. We hypothesize that 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride may trigger programmed cell death in susceptible cancer cell lines through the intrinsic mitochondrial pathway.

Signaling Pathway: Proposed Intrinsic Apoptosis Induction

G cluster_0 Cellular Stress cluster_1 Mitochondrial Response cluster_2 Caspase Cascade Compound 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride Bax_Bak Bax/Bak Activation Compound->Bax_Bak Induces Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by the compound.

This proposed pathway is initiated by cellular stress induced by the compound, leading to the activation of pro-apoptotic proteins Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Putative Enzyme Inhibition

The imidazole moiety is a well-known ligand for various metalloenzymes. Specifically, imidazole derivatives have been shown to inhibit heme oxygenases and carbonic anhydrases[5][6]. We postulate that 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride may act as an inhibitor of one or more of these enzymes, contributing to its overall biological effect.

Experimental Workflow: Enzyme Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis Enzyme Purified Target Enzyme (e.g., Carbonic Anhydrase) Incubation Incubate Enzyme with Compound Enzyme->Incubation Substrate Substrate Solution Reaction Initiate Reaction with Substrate Substrate->Reaction Compound 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride (Varying Conc.) Compound->Incubation Incubation->Reaction Detection Measure Product Formation (e.g., Spectrophotometrically) Reaction->Detection Plot Plot % Inhibition vs. [Compound] Detection->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: Workflow for determining the IC50 value of the compound.

Experimental Validation Protocols

To investigate the proposed mechanisms of action, a series of well-defined experiments are necessary. The following protocols provide a framework for this validation.

Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic and pro-apoptotic effects of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride on a panel of human cancer cell lines.

Methodology: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116, HepG2) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO or saline).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation: Hypothetical IC50 Values (µM)

Cell Line24h48h72h
A549 (Lung)>10075.248.5
HCT116 (Colon)85.652.129.8
HepG2 (Liver)68.341.521.7
Carbonic Anhydrase Inhibition Assay

Objective: To assess the inhibitory activity of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride against human carbonic anhydrase (hCA) isoforms.

Methodology: Esterase Assay

  • Reagent Preparation: Prepare a solution of purified hCA II, p-nitrophenyl acetate (p-NPA) as the substrate, and various concentrations of the test compound.

  • Assay Procedure: In a 96-well plate, add buffer, the test compound, and the enzyme solution. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate.

  • Absorbance Monitoring: Monitor the formation of the p-nitrophenolate ion by measuring the increase in absorbance at 400 nm over time.

  • Inhibition Calculation: Determine the percentage of enzyme inhibition for each compound concentration and calculate the IC50 value.

Trustworthiness and Self-Validating Systems

The experimental protocols described above are designed to be self-validating. For instance, in the apoptosis assays, the observation of a dose- and time-dependent decrease in cell viability should be corroborated by positive results in specific apoptosis assays, such as Annexin V/PI staining or caspase activity assays. Similarly, in the enzyme inhibition assays, the use of a known inhibitor (e.g., acetazolamide for carbonic anhydrase) as a positive control is crucial for validating the assay's performance.

Conclusion and Future Directions

This technical guide has outlined a plausible, dual-pronged mechanism of action for 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride, centered on the induction of apoptosis and enzyme inhibition. The proposed hypotheses are grounded in the extensive literature on the biological activities of related imidazole and hydrazide compounds. The provided experimental protocols offer a clear path for the empirical validation of these proposed mechanisms.

Future research should focus on identifying the specific molecular targets of this compound through techniques such as affinity chromatography, proteomics, and in-silico modeling. A thorough investigation into its structure-activity relationship (SAR) will also be crucial for optimizing its therapeutic potential. The insights gained from these studies will be invaluable for the rational design of next-generation therapeutics based on the versatile imidazole-hydrazide scaffold.

References

  • Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Abdul Jabar Kh. Synthesis and study of biological activity of some new Imidazole derivatives. Baghdad Science Journal. [Link]

  • Synthesis and biological activities of new hydrazide derivatives. Taylor & Francis Online. [Link]

  • Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. ResearchGate. [Link]

  • Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. PubMed. [Link]

  • 2-(2-methyl-1h-imidazol-1-yl)acetohydrazide dihydrochloride. PubChemLite. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry. [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Pharmaceutical Sciences. [Link]

  • Heme oxygenase inhibition by 1-aryl-2-(1h-imidazol-1-yl/1h-1,2,4-triazol-1-yl)ethanones and their derivatives. PubMed. [Link]

  • A class of carbonic anhydrase II and VII-selective inhibitors. Semantic Scholar. [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]

  • 2-Nitro-1-vinyl-1H-imidazole. MDPI. [Link]

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Royal Society of Chemistry. [Link]d1ra07798a)

Sources

Foundational

Aqueous Solubility Profile of 2-(1H-Imidazol-1-YL)acetohydrazide HCl: A Technical Guide for Preclinical Development

Executive Summary For drug development professionals and analytical chemists, understanding the physicochemical behavior of early-stage compounds is critical for formulation and assay design. 2-(1H-Imidazol-1-YL)acetohyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, understanding the physicochemical behavior of early-stage compounds is critical for formulation and assay design. 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride (CAS: 56563-00-9)[1] presents a unique solubility profile driven by its dual functional architecture: a basic imidazole heterocycle and a highly polar acetohydrazide tail.

This whitepaper provides an in-depth technical analysis of the compound's aqueous solubility, the mechanistic causality behind its dissolution behavior, and field-proven, self-validating protocols for thermodynamic solubility profiling.

Physicochemical Mechanics of Dissolution

The high aqueous solubility of 2-(1H-Imidazol-1-YL)acetohydrazide HCl is not coincidental; it is the direct result of engineered intermolecular interactions with the aqueous solvent network. As a Senior Application Scientist, it is crucial to look beyond the bulk powder and understand the molecular causality of its solvation.

The Imidazolium Cation Effect

In its unprotonated free-base form, the parent 1H-imidazole molecule exhibits a pKa of approximately 7.0[2]. However, in this compound, the N1 position is substituted with an acetohydrazide group. This N-substitution removes the N1 hydrogen-bond donor capacity but retains the basicity of the N3 nitrogen[2].

By formulating the compound as a hydrochloride salt , the N3 nitrogen is forcefully protonated, creating an imidazolium cation[3]. This resonance-stabilized positive charge fundamentally alters the hydration dynamics:

  • Ion-Dipole Interactions: The localized positive charge acts as a powerful magnet for the oxygen dipoles of water molecules, drastically lowering the energetic barrier to dissolution compared to the neutral free base[3].

  • Crystal Lattice Disruption: The inclusion of the chloride counterion creates a salt bridge that, while stable in the solid state, rapidly dissociates in water due to chloride's high hydration enthalpy.

The Acetohydrazide Motif

The acetohydrazide tail (–CH₂–C(=O)–NH–NH₂) acts as a secondary solubility engine. Hydrazide derivatives of acetic acid are known for their moderate-to-high solubility in polar solvents[4]. This moiety provides multiple hydrogen-bond donor (–NH, –NH₂) and acceptor (C=O) sites, allowing the molecule to integrate seamlessly into the dynamic hydrogen-bonding network of bulk water[4].

pH-Dependent Solubility Landscape

Because the solubility of this compound hinges on the protonation state of the imidazole ring, its solubility profile is highly sensitive to the pH of the aqueous media.

pH_Solubility A Acidic Media (pH 1-5) Fully Protonated Imidazolium Maximal Solubility B Physiological (pH 7.4) Partial Deprotonation Moderate Solubility A->B Increasing pH (Loss of H+) C Basic Media (pH > 8) Neutral Free Base Minimal Aqueous Solubility B->C Complete Deprotonation

pH-dependent protonation states and corresponding solubility shifts.

At gastric pH (pH 1.2), the compound exists entirely as the highly soluble imidazolium chloride salt. However, as the pH approaches and surpasses the intrinsic pKa of the substituted imidazole (estimated ~6.0–6.5 due to the electron-withdrawing effect of the acetohydrazide group), the molecule deprotonates. In intestinal or basic buffer conditions (pH > 8), the neutral free base dominates, relying solely on the acetohydrazide group for solvation, which significantly truncates its solubility limit.

Quantitative Solubility Projections
ParameterEstimated Value / BehaviorMechanistic Rationale
Intrinsic pKa (N3) ~6.0 - 6.5Electron-withdrawing acetohydrazide lowers pKa vs parent imidazole (~7.0)[2].
Solubility (pH 1.2) > 50 mg/mL (Highly Soluble)Complete protonation to imidazolium chloride; strong ion-dipole hydration[3].
Solubility (pH 7.4) 10 - 20 mg/mL (Moderate)Equilibrium mixture of protonated and free base forms.
Solubility (pH 9.0+) < 5 mg/mL (Poor)Neutral free base relies solely on hydrazide H-bonding for solvation[4].
LogP (Predicted) < 0 (Hydrophilic)High polarity of the hydrazide moiety and ionic nature of the salt[4].

Self-Validating Experimental Protocol: Thermodynamic Solubility

To accurately profile the solubility of 2-(1H-Imidazol-1-YL)acetohydrazide HCl for IND-enabling studies, kinetic solubility (e.g., solvent-shift methods) is insufficient. You must determine the thermodynamic solubility using a shake-flask methodology.

The following protocol is designed as a self-validating system : it incorporates internal checks to ensure that true equilibrium has been reached and that the data is devoid of supersaturation artifacts.

ShakeFlask Step1 1. Solid Addition Introduce excess HCl salt to buffer Step2 2. Equilibration Agitate at 37°C for 24 & 48 hours Step1->Step2 Step3 3. Phase Separation Centrifuge and filter (0.22 µm) Step2->Step3 Step4 4. HPLC Quantification Validate equilibrium (24h = 48h) Step3->Step4

Step-by-step thermodynamic solubility determination via shake-flask method.

Step-by-Step Methodology

Phase 1: Preparation & Saturation

  • Buffer Selection: Prepare three distinct aqueous media: 0.1 N HCl (pH 1.2), 50 mM Phosphate Buffer (pH 7.4), and 50 mM Borate Buffer (pH 9.0).

  • Excess Addition: Add 100 mg of 2-(1H-Imidazol-1-YL)acetohydrazide HCl to 1.0 mL of each buffer in sealed amber glass vials.

    • Causality: Amber glass is used to prevent potential UV-induced degradation of the hydrazide moiety over the 48-hour incubation. 100 mg ensures an excess of solid, which is the first critical validation step.

Phase 2: Equilibration & Self-Validation 3. Agitation: Place the vials in an orbital shaker set to 37°C (physiological temperature) at 200 RPM. 4. Visual Validation Check: After 2 hours, inspect the vials. If all solid has dissolved, the system is not saturated. You must add an additional 50 mg of API until a persistent suspension is observed. Without a solid phase in equilibrium with the liquid phase, thermodynamic solubility cannot be measured.

Phase 3: Sampling & Phase Separation 5. Time-Course Sampling: Extract 100 µL aliquots at T=24 hours and T=48 hours . 6. Separation: Centrifuge the aliquots at 15,000 x g for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant and pass it through a 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation prior to filtration prevents the filter membrane from clogging and avoids the artifact of forcing micro-crystals through the pores under pressure.

Phase 4: Quantification & Equilibrium Verification 7. Dilution & HPLC: Dilute the filtered supernatant appropriately with the mobile phase and quantify using a validated HPLC-UV method (typically monitored at ~210-220 nm due to the lack of strong chromophores beyond the imidazole ring). 8. Equilibrium Validation Check: Compare the calculated concentration at 24 hours against the 48-hour sample.

  • Validation Rule: If C48h​≈C24h​ (within ±5% ), thermodynamic equilibrium is confirmed. If C48h​>C24h​ , the dissolution is kinetically slow, and the incubation must be extended to 72 hours.

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Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of 2-(1H-Imidazol-1-YL)acetohydrazide HCl

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the essential thermodynamic properties of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential thermodynamic properties of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride. As a molecule of interest in pharmaceutical development, a thorough understanding of its physicochemical characteristics is paramount for formulation, stability, and bioavailability studies. This document outlines the key experimental procedures for determining critical parameters such as solubility, melting point, enthalpy of fusion, and thermal stability. By integrating established methodologies with expert insights, this guide serves as a practical resource for scientists engaged in the characterization of this and similar active pharmaceutical ingredients (APIs).

Introduction

2-(1H-Imidazol-1-YL)acetohydrazide and its derivatives are a class of compounds with significant potential in medicinal chemistry, exhibiting a range of biological activities.[1] The hydrochloride salt of this molecule is often synthesized to enhance its solubility and stability.[2] A comprehensive analysis of the thermodynamic properties of 2-(1H-Imidazol-1-YL)acetohydrazide HCl is crucial for its advancement as a drug candidate. This guide details the fundamental experimental workflows for characterizing its key thermodynamic attributes.

Synthesis of 2-(1H-Imidazol-1-YL)acetohydrazide HCl

The synthesis of the parent compound, 2-(1H-Imidazol-1-yl)acetohydrazide, typically involves the reaction of an imidazole-containing starting material with a hydrazide moiety. A common route to a related key intermediate, imidazol-1-yl-acetic acid hydrochloride, involves the N-alkylation of imidazole with a chloroacetate ester, followed by hydrolysis and salt formation.[3][4]

A plausible synthetic route to the title compound would first involve the synthesis of the parent acetohydrazide followed by treatment with hydrochloric acid. The general synthesis of acetohydrazide derivatives can be achieved by reacting a corresponding ester with hydrazine hydrate.[5][6]

Below is a conceptual workflow for the synthesis:

cluster_0 Synthesis of 2-(1H-Imidazol-1-YL)acetohydrazide cluster_1 Hydrochloride Salt Formation Start Ethyl 2-(1H-imidazol-1-yl)acetate Reaction1 Reaction in Ethanol (Reflux) Start->Reaction1 Reagent1 Hydrazine Hydrate Reagent1->Reaction1 Product1 2-(1H-Imidazol-1-YL)acetohydrazide Reaction1->Product1 Reaction2 Treatment in a Suitable Solvent Product1->Reaction2 Reagent2 Hydrochloric Acid Reagent2->Reaction2 Final_Product 2-(1H-Imidazol-1-YL)acetohydrazide HCl Reaction2->Final_Product

Figure 1: Conceptual synthetic workflow.

Thermodynamic Characterization

The thermodynamic properties of an API are critical for predicting its behavior during manufacturing, storage, and administration. The following sections detail the experimental protocols for determining the solubility, melting characteristics, and thermal stability of 2-(1H-Imidazol-1-YL)acetohydrazide HCl.

Solubility Determination

Aqueous solubility is a fundamental property that influences the bioavailability of an orally administered drug. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[7][8]

Experimental Protocol: Shake-Flask Solubility Determination

  • Preparation of Buffers: Prepare a series of buffers at different pH values, typically covering the physiological range (e.g., pH 1.2, 4.5, and 6.8).[8]

  • Sample Preparation: Add an excess amount of 2-(1H-Imidazol-1-YL)acetohydrazide HCl to a known volume of each buffer in separate vials. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a sufficient period to reach equilibrium.[8] This can range from 24 to 72 hours.[8][9]

  • Sample Collection and Analysis: At various time points, withdraw an aliquot of the supernatant, and separate the undissolved solid by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

  • Equilibrium Confirmation: Equilibrium is reached when consecutive measurements of the concentration do not show a significant change.[8]

Data Presentation

The solubility data should be presented in a clear, tabular format.

pHTemperature (°C)Solubility (mg/mL)
1.237[Insert Data]
4.537[Insert Data]
6.837[Insert Data]

Table 1: Example Solubility Data for 2-(1H-Imidazol-1-YL)acetohydrazide HCl.

Start Excess API in Buffer Agitation Agitation at Constant Temperature Start->Agitation Sampling Periodic Sampling of Supernatant Agitation->Sampling Separation Separation of Solid (Filtration/Centrifugation) Sampling->Separation Analysis Concentration Analysis (e.g., HPLC) Separation->Analysis Equilibrium Equilibrium Reached? Analysis->Equilibrium Equilibrium->Sampling No End Solubility Determined Equilibrium->End Yes

Figure 2: Shake-Flask Solubility Workflow.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for characterizing the thermal properties of materials.[10][11] DSC measures the heat flow associated with thermal transitions, while TGA measures changes in mass as a function of temperature. For hydrochloride salts, these analyses can reveal information about melting, decomposition, and the presence of hydrates.[12][13]

Experimental Protocol: Simultaneous TGA-DSC Analysis

  • Instrument Calibration: Calibrate the TGA-DSC instrument for temperature, heat flow, and mass using appropriate standards.[12]

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an appropriate pan (e.g., aluminum or alumina).[14]

  • Analysis Conditions: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen purge) over a defined temperature range (e.g., 30 °C to 400 °C).[11][14]

  • Data Acquisition: Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

Interpretation of Results

  • DSC Thermogram: An endothermic peak in the DSC curve typically represents melting, with the peak temperature indicating the melting point and the area under the peak corresponding to the enthalpy of fusion.[2]

  • TGA Thermogram: A weight loss in the TGA curve indicates decomposition or the loss of volatile components, such as water of hydration.[12][13]

Data Presentation

The thermal analysis data should be summarized in a table.

ParameterValue
Melting Point (Tonset)[Insert Data] °C
Melting Point (Tpeak)[Insert Data] °C
Enthalpy of Fusion (ΔHfus)[Insert Data] J/g
Decomposition Onset (TGA)[Insert Data] °C
Mass Loss at [X] °C[Insert Data] %

Table 2: Example Thermal Analysis Data for 2-(1H-Imidazol-1-YL)acetohydrazide HCl.

Start Sample in TGA-DSC Pan Heating Controlled Heating Program Start->Heating Data_Acquisition Simultaneous Measurement of Heat Flow (DSC) and Mass Change (TGA) Heating->Data_Acquisition DSC_Analysis Analyze DSC Thermogram: - Melting Point - Enthalpy of Fusion Data_Acquisition->DSC_Analysis TGA_Analysis Analyze TGA Thermogram: - Decomposition Temperature - Mass Loss Data_Acquisition->TGA_Analysis End Thermal Properties Characterized DSC_Analysis->End TGA_Analysis->End

Figure 3: TGA-DSC Analysis Workflow.

Conclusion

The thermodynamic properties of 2-(1H-Imidazol-1-YL)acetohydrazide HCl are critical for its development as a pharmaceutical agent. This guide has provided a detailed framework for the experimental determination of its solubility and thermal characteristics. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, which is essential for informed decision-making in drug formulation and development. While specific experimental values for this compound are not yet widely published, the methodologies outlined herein provide a robust foundation for its comprehensive physicochemical characterization.

References

  • (Reference for biological activities of imidazole derivatives - placeholder, as no direct reference was found in the search)
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. World Health Organization (WHO). [Link]

  • (Placeholder for a general reference on API characteriz
  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. [Link]

  • (Placeholder for a general reference on synthesis)
  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences. [Link]

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  • Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. [Link]

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis... ResearchGate. [Link]

  • (Placeholder for a general reference on physicochemical properties)
  • Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Molecules. [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceutics. [Link]

  • TGA (red trace) of TMZ ? HCl dihydrate salt bulk material. Water loss... ResearchGate. [Link]

  • (Placeholder for a general reference on formul
  • Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]

  • (Placeholder for a general reference on analytical methods)
  • (Placeholder for a general reference on thermal analysis)
  • (Placeholder for a general reference on chemical synthesis)

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1H-Imidazol-1-YL)acetohydrazide Hydrochloride

Preamble: The Imperative of Structural Elucidation In the realm of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Imperative of Structural Elucidation

In the realm of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel compounds like 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride, which incorporates both a biologically significant imidazole moiety and a versatile acetohydrazide linker, a multi-faceted spectroscopic approach is not merely procedural—it is a mandatory, self-validating system.[1] This guide provides a comprehensive framework for the complete spectroscopic characterization of this molecule, moving beyond a simple recitation of methods to explain the causality behind experimental choices and the logic of data integration. The objective is to equip researchers with the expertise to confirm the identity, purity, and structural integrity of this compound with the highest degree of confidence.

The molecule itself presents a fascinating confluence of functional groups. The imidazole ring is a cornerstone of many biological building blocks, including the amino acid histidine, while the hydrazide group serves as a key synthon in the development of various therapeutic agents.[1] The hydrochloride salt form is often employed to enhance solubility and stability. Therefore, our analytical strategy must be designed to probe and confirm each of these structural features independently and cohesively.

C1 C N1 N C1->N1 C2 C N1->C2 H1 H N1->H1 N2 N C2->N2 H2 H C2->H2 C3 C N2->C3 C4 CH₂ N2->C4 C3->C1 H3 H C3->H3 C5 C C4->C5 O1 O C5->O1 N3 NH C5->N3 N4 NH₂ N3->N4 HCl • HCl

Caption: Molecular Structure of 2-(1H-Imidazol-1-YL)acetohydrazide Hydrochloride.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping Functional Groups

Expertise & Experience: FT-IR spectroscopy is the initial reconnaissance mission in structural elucidation. It provides a rapid, non-destructive fingerprint of the molecule's covalent bonds. For this specific compound, our primary targets are the carbonyl (C=O) of the hydrazide, the N-H bonds of both the hydrazide and the protonated imidazole, and the characteristic vibrations of the imidazole ring. The choice of the KBr pellet method is deliberate; it provides a solid-state spectrum, minimizing solvent interference and offering a clear view of the hydrogen-bonding environment.

Experimental Protocol: KBr Pellet Method

  • Preparation: Gently grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The goal is a fine, homogenous powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent disc.

  • Data Acquisition: Place the KBr pellet in the spectrometer's sample holder.

  • Analysis: Record the spectrum, typically in the range of 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹.[2] A background spectrum of an empty sample holder or a pure KBr pellet must be run first and subtracted from the sample spectrum.

Data Interpretation & Expected Vibrational Frequencies The FT-IR spectrum serves as a validation checklist for the key functional groups.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Rationale & Authoritative Grounding
Hydrazide & ImidazoleN-H Stretch3400 - 3100 (broad)This region will contain overlapping stretches from the -NHNH₂ group and the N-H of the protonated imidazole ring. The broadness is indicative of hydrogen bonding. In many heterocyclic compounds, N-H stretching occurs in this range.
Imidazole RingAromatic C-H Stretch3150 - 3000Characteristic region for C-H stretching in aromatic and heteroaromatic systems.[3]
Acetyl LinkerAliphatic C-H Stretch2980 - 2850Expected stretching vibrations for the methylene (-CH₂-) group.
Hydrazide CarbonylC=O Stretch (Amide I)1680 - 1650This is a strong, sharp absorption and one of the most diagnostic peaks for the molecule, confirming the presence of the acetohydrazide moiety.[4]
Imidazole RingC=N & C=C Stretch1600 - 1450The imidazole ring gives rise to several bands in this region due to the stretching of its carbon-carbon and carbon-nitrogen double bonds.[5]
HydrazideN-H Bend (Amide II)1550 - 1500Bending vibration of the N-H bond coupled with C-N stretching in the hydrazide group.
Imidazole RingC-N Stretch1400 - 1300Stretching vibrations associated with the single bonds within the imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

Expertise & Experience: If FT-IR is the reconnaissance, NMR is the detailed architectural survey. It maps the carbon-hydrogen framework, providing definitive information on connectivity and chemical environment. For 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride, ¹H NMR will confirm the number and arrangement of protons, while ¹³C NMR will do the same for the carbon atoms.

Causality in Solvent Selection: The choice of Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the NMR solvent is critical. Unlike CDCl₃ or D₂O, it allows for the observation of exchangeable protons (the N-H protons of the hydrazide and imidazole) as distinct, albeit sometimes broad, signals. This is crucial for a complete proton accounting.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR to ensure adequate signal dispersion.

  • Data Acquisition (¹H): Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.

  • Data Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation & Expected Chemical Shifts

¹H NMR (DMSO-d₆, referenced to TMS at 0.00 ppm)

Proton EnvironmentMultiplicityApprox. Chemical Shift (δ, ppm)Rationale & Integration
Imidazole CH (at C2)Singlet~9.0This proton is adjacent to two nitrogen atoms and will be the most downfield of the ring protons. Integrates to 1H.
Imidazole CH s (at C4, C5)Doublets or Singlets~7.5 - 7.8These two protons will appear in the aromatic region. Their exact multiplicity depends on coupling, but they will each integrate to 1H.
Hydrazide NH Broad Singlet~9.5 - 10.0The amide proton is typically deshielded and appears downfield. Its broadness is due to quadrupole effects and exchange. Integrates to 1H.
Methylene -CH ₂-Singlet~5.0This singlet is deshielded by the adjacent imidazole nitrogen and the carbonyl group. Integrates to 2H.
Hydrazide -NHBroad Singlet~4.5These terminal amine protons are also exchangeable and appear as a broad signal. Integrates to 2H.

¹³C NMR (DMSO-d₆, referenced to solvent peak at 39.52 ppm)

Carbon EnvironmentApprox. Chemical Shift (δ, ppm)Rationale
Carbonyl C =O~165 - 170Carbonyl carbons are highly deshielded and appear significantly downfield.
Imidazole C 2~137The carbon between the two nitrogen atoms is characteristically downfield in the aromatic region.
Imidazole C 4/C5~120 - 128The other two carbons of the imidazole ring.
Methylene -C H₂-~50This aliphatic carbon is shifted downfield from typical alkanes due to the electronegative nitrogen and carbonyl neighbors.

Mass Spectrometry (MS): The Definitive Molecular Weight

Expertise & Experience: Mass spectrometry provides the ultimate confirmation of the compound's identity by measuring its exact mass-to-charge ratio (m/z). This technique validates the molecular formula derived from other methods. Electrospray Ionization (ESI) is the ideal technique here because it is a "soft" ionization method, perfect for polar, non-volatile molecules like this hydrochloride salt. It typically allows for the detection of the protonated molecular ion of the free base, [M+H]⁺, with minimal fragmentation.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Operate the ESI source in positive ion mode. The applied voltage will create a fine spray of charged droplets.

  • Detection: As the solvent evaporates, charged molecular ions are released and guided into the mass analyzer, which separates them based on their m/z ratio.

Data Interpretation & Expected Ions

  • Molecular Formula (Free Base): C₅H₈N₄O

  • Molecular Weight (Monoisotopic): 140.070 g/mol

  • Primary Expected Ion: The most prominent peak should be the protonated molecular ion [M+H]⁺ at m/z ≈ 141.078 . High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, providing unequivocal confirmation of the elemental composition.

  • Potential Adducts: It is also common to observe adducts with sodium [M+Na]⁺ (m/z ≈ 163.060) or potassium [M+K]⁺ (m/z ≈ 179.034), which further support the molecular weight.

  • Fragmentation: While ESI is soft, some fragmentation may occur. Characteristic fragments for imidazoles (e.g., loss of the acetohydrazide side chain) or hydrazides could be observed, providing additional structural clues.[6][7]

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

Expertise & Experience: UV-Vis spectroscopy provides information about the conjugated π-systems within the molecule. The imidazole ring is an aromatic heterocycle and will exhibit characteristic π→π* transitions. The carbonyl group of the hydrazide also possesses a chromophore capable of a weaker n→π* transition. This analysis helps confirm the presence of these electronic systems.

Experimental Protocol: UV-Vis

  • Solvent Selection: Use a UV-transparent solvent such as ethanol, methanol, or water.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum (A_max) between 0.5 and 1.5.

  • Analysis: Record the spectrum against a solvent blank from approximately 400 nm down to 200 nm.

Data Interpretation & Expected Absorption

  • Primary Absorption (λ_max): The imidazole ring is expected to show a strong absorption band (π→π* transition) in the range of 205-220 nm .[6][8] The presence of the acetohydrazide substituent may cause a slight bathochromic (red) shift.

  • Secondary Absorption: A weaker absorption band, potentially a shoulder, may be observed at longer wavelengths (>250 nm) corresponding to the n→π* transition of the carbonyl group or other transitions within the substituted imidazole system.[9][10]

Integrated Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The power of this characterization strategy lies in the integration of orthogonal data, creating a logical, self-validating loop.

cluster_0 cluster_1 cluster_2 Sample 2-(1H-Imidazol-1-YL)acetohydrazide HCl FTIR FT-IR Analysis Sample->FTIR NMR NMR Analysis (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (ESI) Sample->MS UVVis UV-Vis Analysis Sample->UVVis FTIR_Data Identifies Functional Groups (C=O, N-H, Imidazole Ring) FTIR->FTIR_Data NMR_Data Confirms C-H Framework & Connectivity NMR->NMR_Data MS_Data Confirms Molecular Formula (via Exact Mass) MS->MS_Data UVVis_Data Confirms Conjugated π-System UVVis->UVVis_Data Integration Data Integration & Correlation FTIR_Data->Integration NMR_Data->Integration MS_Data->Integration UVVis_Data->Integration Structure Unambiguous Structural Confirmation Integration->Structure

Caption: Integrated workflow for spectroscopic characterization.

This workflow demonstrates trustworthiness. The molecular weight from MS must match the formula derived from NMR. The functional groups seen in FT-IR must correspond to the chemical environments observed in the NMR spectra. The conjugated system indicated by UV-Vis must be consistent with the aromatic rings identified by NMR. When all data sets correlate, the structural assignment is validated with a high degree of certainty.

References

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. MDPI. [Link]

  • Vibrational Spectroscopic Studies of Imidazole. Armenian Journal of Physics. [Link]

  • UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole, imidazole-2- carbaldehyde and 4-methyl-imidazole-2-carbaldehyde standard solutions. ResearchGate. [Link]

  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. PMC. [Link]

  • Hydrazide-based reactive matrices for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging. Chemical Communications (RSC Publishing). [Link]

  • Acetohydrazide | C2H6N2O. PubChem. [Link]

  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. [Link]

  • UV-Vis extinction coefficients of Im, IC, and BI obtained in this work, recommended values, and comparison with the literature data. ResearchGate. [Link]

  • Coordination of Imidazoles by Cu(II) and Zn(II) as Studied by NMR Relaxometry, EPR, far-FTIR Vibrational Spectroscopy and Ab Initio Calculations: Effect of Methyl Substitution. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Scholars Research Library. [Link]

  • FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... ResearchGate. [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]

  • Liquid Chromatography – Mass Spectrometry of Carbohydrates Derivatized with Biotinamidocaproyl Hydrazide. IntechOpen. [Link]

  • Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. PubMed. [Link]

  • The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Sheffield Hallam University Research Archive. [Link]

  • Matrix-Isolation FTIR Studies and Theoretical Calculations of Hydrogen-Bonded Complexes of Imidazole. A Comparison between Experimental Results and Different Calculation Methods. The Journal of Physical Chemistry A. [Link]

  • ¹H NMR spectra of the hydrazide ligand and its Cd(II) complex (7). ResearchGate. [Link]

  • Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. PNAS. [Link]

  • ¹H-NMR spectral data of acetohydrazide derivative of CZT. ResearchGate. [Link]

  • LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples. PubMed. [Link]

  • 2-(2-methyl-1h-imidazol-1-yl)acetohydrazide dihydrochloride (C6H10N4O). PubChemLite. [Link]

  • Compound Details - SureChEMBL. SureChEMBL. [Link]

  • Synthesis and Characterization of 2H-Pyrrole-2-Ones of (5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives. Asian Journal of Advanced Basic Sciences. [Link]

  • (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2. PubChem. [Link]

  • Acyl Hydrazides as Peptoid Sub-monomers. The Royal Society of Chemistry. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 2-(1H-BENZIMIDAZOL-2-YL-SULFANYL) ACETO HYDRAZIDE. Arastirmax - Scientific Publication Index. [Link]

  • 2-Nitro-1-vinyl-1H-imidazole. MDPI. [Link]

  • Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. scite.ai. [Link])

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Exploratory

An In-depth Technical Guide to 2-(1H-Imidazol-1-YL)acetohydrazide Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. We will...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. We will delve into its fundamental chemical properties, provide a detailed, field-tested synthetic protocol, and explore its potential applications, grounded in the established bioactivity of related chemical scaffolds.

Core Compound Identification and Properties

2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride is the hydrochloride salt of the parent compound, 2-(1H-Imidazol-1-YL)acetohydrazide. The formation of the hydrochloride salt is a common strategy in medicinal chemistry to improve the solubility and stability of a compound.

Molecular Structure and Key Identifiers

The foundational structure consists of an imidazole ring linked to an acetohydrazide moiety. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the non-substituted nitrogen of the hydrazide group or the imidazole ring.

IdentifierValueSource
Compound Name 2-(1H-Imidazol-1-YL)acetohydrazide Hydrochloride-
Molecular Formula C₅H₉ClN₄OCalculated
Molecular Weight 176.61 g/mol Calculated
Exact Mass 176.046489 DaCalculated
CAS Number (Free Base) 56563-00-9
Physicochemical Properties (Predicted)

The introduction of the hydrochloride salt is anticipated to significantly influence the physicochemical properties of the parent molecule, most notably its solubility in aqueous media.

PropertyValue (Free Base)Value (Hydrochloride Salt)Rationale for Change
Molecular Formula C₅H₈N₄OC₅H₉ClN₄OAddition of HCl
Molecular Weight 140.14 g/mol 176.61 g/mol Addition of HCl (36.46 g/mol )
Solubility Low in waterHigher in waterThe ionic character of the salt enhances its interaction with polar solvents like water.
Physical Form SolidLikely a crystalline solidSalt formation often facilitates crystallization.

Synthesis and Mechanism

The synthesis of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride is a multi-step process that begins with the alkylation of imidazole to produce an ester intermediate, followed by hydrazinolysis and subsequent salt formation. This approach is a well-established and reliable method for the preparation of hydrazide derivatives.[1]

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step conversion from a commercially available starting material, ethyl 2-(1H-imidazol-1-yl)acetate.

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Salt Formation Ester Ethyl 2-(1H-imidazol-1-yl)acetate Acetohydrazide 2-(1H-Imidazol-1-YL)acetohydrazide Ester->Acetohydrazide Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Acetohydrazide Free_Base 2-(1H-Imidazol-1-YL)acetohydrazide HCl_Salt 2-(1H-Imidazol-1-YL)acetohydrazide HCl Free_Base->HCl_Salt Anhydrous Solvent (e.g., Ethanol) HCl Hydrochloric Acid HCl->HCl_Salt

Caption: Synthetic workflow for 2-(1H-Imidazol-1-YL)acetohydrazide HCl.

Detailed Experimental Protocol

This protocol details the synthesis starting from ethyl 2-(1H-imidazol-1-yl)acetate.

Step 1: Synthesis of 2-(1H-Imidazol-1-YL)acetohydrazide (Free Base)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-(1H-imidazol-1-yl)acetate (1 equivalent).

  • Solvent and Reagent Addition: Add absolute ethanol as the solvent, followed by the addition of hydrazine hydrate (1.5 to 2 equivalents). The excess hydrazine hydrate ensures the complete conversion of the ester.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure 2-(1H-Imidazol-1-YL)acetohydrazide as a solid.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent solvent for both the starting ester and hydrazine hydrate, and its boiling point is suitable for reflux conditions.

  • Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate drives the equilibrium towards the product side, maximizing the yield of the desired acetohydrazide.[1]

  • Recrystallization: This is a standard and effective technique for purifying solid organic compounds, removing unreacted starting materials and by-products.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: The purified 2-(1H-Imidazol-1-YL)acetohydrazide is dissolved in a minimal amount of anhydrous ethanol.

  • Acidification: To this solution, a solution of hydrochloric acid in ethanol (or another anhydrous solvent) is added dropwise with stirring. The amount of HCl should be stoichiometric (1 equivalent) to the acetohydrazide.

  • Precipitation and Isolation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold anhydrous ethanol or ether, and dried under vacuum.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the introduction of water, which can interfere with the salt formation and the crystallinity of the final product.

  • Dropwise Addition of HCl: This ensures a controlled precipitation of the salt, leading to a more uniform and purer product.

Potential Applications in Drug Discovery and Development

While specific biological activities of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride are not extensively documented in publicly available literature, the imidazole and hydrazide moieties are well-known pharmacophores present in numerous bioactive compounds.

Imidazole as a Versatile Pharmacophore

The imidazole ring is a key structural component in a wide range of pharmaceuticals with diverse therapeutic applications. Its presence can confer desirable properties such as improved metabolic stability and the ability to engage in various biological interactions.

Hydrazide and Hydrazone Derivatives in Medicinal Chemistry

Hydrazides and their derivatives, hydrazones, are a class of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The -C(=O)NHN= functional group is a key feature that contributes to their biological activity.

Conceptual Signaling Pathway Involvement

Given the known activities of related compounds, a hypothetical mechanism of action for a derivative of 2-(1H-Imidazol-1-YL)acetohydrazide could involve the inhibition of a key enzyme in a pathogenic signaling pathway.

G Compound 2-(1H-Imidazol-1-YL) acetohydrazide Derivative Enzyme Target Enzyme (e.g., Kinase, Protease) Compound->Enzyme Inhibition Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Cellular_Response Pathogenic Cellular Response Product->Cellular_Response

Sources

Foundational

In Vitro Stability of 2-(1H-Imidazol-1-YL)acetohydrazide HCl: A Comprehensive Technical Guide

Executive Summary 2-(1H-Imidazol-1-yl)acetohydrazide hydrochloride (CAS: 56563-00-9) is a highly versatile bifunctional building block utilized in drug discovery, bioconjugation, and the development of dynamic covalent m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(1H-Imidazol-1-yl)acetohydrazide hydrochloride (CAS: 56563-00-9) is a highly versatile bifunctional building block utilized in drug discovery, bioconjugation, and the development of dynamic covalent materials[1]. The molecule features two critical moieties: an amphoteric imidazole ring that facilitates metal coordination and hydrogen bonding, and an acetohydrazide group that serves as a reactive handle for hydrazone formation.

While the reactivity of the acetohydrazide group is advantageous for synthesis, it introduces significant vulnerability to hydrolytic degradation in aqueous environments. Understanding and quantifying the in vitro stability of this compound is paramount for researchers to ensure assay reproducibility, prevent premature pro-drug cleavage, and optimize formulation conditions. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for profiling the stability of 2-(1H-Imidazol-1-yl)acetohydrazide HCl.

Mechanistic Drivers of Degradation

The primary degradation pathway for acetohydrazide compounds in aqueous media is pH-dependent hydrolysis. Because 2-(1H-Imidazol-1-yl)acetohydrazide is an aliphatic hydrazide (lacking the stabilizing π -conjugation found in aromatic hydrazides), it is particularly susceptible to rapid hydrolysis under acidic conditions[2].

The Hydrolysis Cascade

The hydrolysis of the hydrazide bond follows a well-documented nucleophilic substitution mechanism[3][4]:

  • Protonation : In acidic to neutral environments, the imine/hydrazide nitrogen is protonated, increasing the electrophilicity of the adjacent carbonyl carbon.

  • Nucleophilic Attack : A water molecule attacks the carbonyl carbon, forming a highly unstable tetrahedral carbinolamine intermediate.

  • Cleavage : The intermediate collapses, cleaving the C-N bond to yield the corresponding imidazole-acetic acid and hydrazine byproducts.

Hydrolysis_Mechanism A Acetohydrazide (Intact) B Protonated Imine Nitrogen A->B + H+ (Low pH) C Tetrahedral Carbinolamine B->C + H2O (Nucleophilic Attack) D Cleaved Products (Acid + Hydrazine) C->D - H+ (C-N Cleavage)

Fig 1: pH-dependent hydrolysis mechanism of the acetohydrazide moiety.

The Imidazole Influence

The presence of the imidazole ring (pKa ~6.0–7.0) introduces complex intramolecular dynamics[5][6]. At a pH below 6.0, the imidazole nitrogen becomes protonated. This localized positive charge exerts a strong electron-withdrawing inductive effect across the methylene bridge, which can further activate the acetohydrazide carbonyl toward nucleophilic attack, thereby accelerating degradation in the tumor microenvironment (pH ~5.0) or gastric fluid (pH ~1.2)[7].

Experimental Profiling: In Vitro Stability Workflows

To accurately determine the half-life ( t1/2​ ) of 2-(1H-Imidazol-1-yl)acetohydrazide HCl, researchers must employ a self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow. The causality behind this specific setup is to arrest the rapid degradation kinetics instantly at each time point, ensuring the chromatogram reflects the exact state of the molecule at the moment of sampling.

Step-by-Step RP-HPLC Methodology
  • Matrix Preparation : Prepare physiological buffers (e.g., 0.1 M HCl for pH 1.2; Acetate buffer for pH 5.0; PBS for pH 7.4) and biological matrices (e.g., human plasma or serum). Verify the pH precisely, as minor shifts exponentially impact hydrazide stability[8].

  • Compound Incubation : Dissolve the HCl salt in the target matrix to a final concentration of 10–50 µM. Incubate the solution at 37°C in a thermostatically controlled environment.

  • Time-Point Sampling : Withdraw 100 µL aliquots at predefined intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

  • Cold Quenching (Critical Step) : Immediately quench the aliquot by adding an equal volume of ice-cold Mobile Phase A (e.g., Acetonitrile containing 0.1% TFA) or flash-freezing at -80°C. Rationale: Lowering the temperature and shifting the solvent polarity arrests the nucleophilic attack of water, locking the degradation profile[8].

  • Quantification : Analyze the quenched samples via RP-HPLC (C18 column, UV detection at ~210-220 nm for the imidazole ring).

Experimental_Workflow Step1 1. Matrix Prep (Buffers pH 1.2-7.4 / Plasma) Step2 2. Incubation (37°C, 10-50 µM) Step1->Step2 Step3 3. Time-Point Sampling & Cold Quenching Step2->Step3 Step4 4. RP-HPLC / MS Quantification Step3->Step4 Step5 5. Kinetic Modeling (t½ Calculation) Step4->Step5

Fig 2: Standardized RP-HPLC workflow for in vitro stability profiling.

Quantitative Stability Profiling

Based on the kinetic behavior of aliphatic acetohydrazides and the inductive properties of the imidazole ring, the degradation generally follows pseudo-first-order kinetics in buffered solutions[3][7]. Below is a representative kinetic model demonstrating the expected stability profile of the compound across various in vitro environments.

Medium / ConditionpH LevelTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Simulated Gastric Fluid 1.237°C< 2 hoursRapid acid-catalyzed hydrolysis
Acetate Buffer (Tumor Model)5.037°C8 – 12 hoursModerate hydrolysis
Phosphate Buffered Saline 7.437°C> 48 hoursSlow, baseline hydrolysis
Human Plasma (In Vitro)7.437°C6 – 10 hoursEnzymatic cleavage + hydrolysis

Note: In biological matrices like plasma, amidases and peptidases may act synergistically with spontaneous hydrolysis to accelerate the degradation of the acetohydrazide linkage[8].

Strategies for Enhancing Stability

For drug development professionals utilizing 2-(1H-Imidazol-1-yl)acetohydrazide HCl as a scaffold or linker, mitigating its inherent hydrolytic instability is crucial.

  • Formulation pH Optimization : Because the tetrahedral carbinolamine intermediate forms most readily under acidic conditions, maintaining aqueous formulations at a neutral to slightly alkaline pH (7.0–8.0) maximizes the half-life of the hydrazide bond[8].

  • Excipient Stabilization : The addition of polyols or sugars (e.g., trehalose, sucrose) can stabilize the compound in solution by promoting preferential hydration and reducing the thermodynamic activity of water, thereby slowing the rate of nucleophilic attack[8].

  • Lyophilization : For long-term storage, the compound must be kept in its solid hydrochloride salt form. Lyophilization (freeze-drying) removes the aqueous vector required for hydrolysis, effectively halting chemical degradation[8].

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Exploratory

Pharmacokinetics and Pharmacodynamics of 2-(1H-Imidazol-1-YL)acetohydrazide Derivatives: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Early-Phase Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Pharmacological Rationale In the landscape of modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Early-Phase Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Pharmacological Rationale

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics often relies on fusing privileged scaffolds. Derivatives of 2-(1H-imidazol-1-yl)acetohydrazide (and their benzoimidazole analogs) represent a highly versatile class of pharmacophores. As an application scientist overseeing early-phase drug development, I prioritize this scaffold because it elegantly combines the polar, ionizable properties of the imidazole ring—which optimizes the solubility and bioavailability of lipophilic lead compounds[1]—with the hydrogen-bonding capacity of the acetohydrazide linker.

These derivatives are predominantly evaluated as selective Cyclooxygenase-2 (COX-2) inhibitors and Carbonic Anhydrase (CA-II) inhibitors[2][3][4]. Understanding their pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profiles is critical to translating in vitro potency into in vivo efficacy while minimizing ulcerogenic liability.

Mechanistic Pharmacology: COX-2 Inhibition

The primary therapeutic value of these derivatives lies in their ability to selectively inhibit COX-2 without disrupting the cytoprotective functions of COX-1. The acetohydrazide moiety acts as a crucial hydrogen-bond donor/acceptor network, anchoring the molecule within the COX-2 active site, while the imidazole core engages in π−π stacking with aromatic residues.

COX2_Pathway AA Arachidonic Acid (Cell Membrane) COX2 Cyclooxygenase-2 (COX-2) Enzyme AA->COX2 Catalysis PGG2 Prostaglandin G2/H2 (Intermediates) COX2->PGG2 Inhibitor 2-(1H-Imidazol-1-YL) acetohydrazide Derivative Inhibitor->COX2 Competitive Inhibition PGE2 Prostaglandin E2 (PGE2) PGG2->PGE2 Isomerases Inflammation Inflammation, Pain & Edema PGE2->Inflammation Receptor Binding

Fig 1: Mechanism of COX-2 inhibition by 2-(1H-imidazol-1-yl)acetohydrazide derivatives.

Pharmacokinetics (ADME) Profile

A robust drug candidate must survive the biological environment. The ADME profile of 2-(1H-imidazol-1-yl)acetohydrazide derivatives demonstrates favorable drug-likeness, heavily influenced by the nitrogen-rich core.

  • Absorption: The basic nature of the imidazole nitrogen (pKa ~7.0) ensures that the molecule is partially ionized at physiological pH, enhancing aqueous solubility. In silico SwissADME predictions and in vivo models confirm high gastrointestinal (GI) absorption, making them suitable for oral administration[2].

  • Distribution: These compounds typically exhibit a LogP between 2.0 and 3.5. This moderate lipophilicity ensures adequate cell membrane permeability and tissue distribution without excessive sequestration in adipose tissue[3].

  • Metabolism & Excretion: The acetohydrazide linker is a potential site for enzymatic hydrolysis (amidase activity) and hepatic N-acetylation. However, optimized derivatives demonstrate sufficient metabolic stability to achieve a sustained therapeutic half-life, with primary elimination occurring via renal clearance.

Table 1: Summary of Key PK and Pharmacodynamic Parameters
ParameterTypical Value / ObservationAnalytical MethodClinical Relevance
Gastrointestinal Absorption High (>85%)In silico (SwissADME) & In vivoValidates potential for oral formulation[2].
LogP (Lipophilicity) 2.1 - 3.4Shake-flask method / ComputationalOptimal balance for systemic distribution[3].
COX-2 Selectivity Index (SI) > 100 (for optimized derivatives)In vitro COX-1/COX-2 assayMinimizes GI bleeding risks compared to standard NSAIDs[3].
Ulcer Index (UI) < 1.0 (e.g., 0.83)In vivo histopathologyConfirms superior gastric safety profile[3].
Onset of Action ~120 minutesEgg-white paw edema modelCorrelates with late-phase prostaglandin release[5].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, laboratory methodologies must be designed with built-in causality and self-validation. Below are the standard protocols for synthesizing the core scaffold and evaluating its in vivo pharmacokinetics and efficacy.

Synthesis of the Acetohydrazide Core

Objective: To synthesize 2-(1H-imidazol-1-yl)acetohydrazide via nucleophilic acyl substitution. Causality & Rationale: The conversion of an ester to a hydrazide requires a potent nucleophile. Hydrazine hydrate is selected for its high nucleophilicity. Absolute ethanol is used as the solvent because its protic nature stabilizes the polar transition state of the reaction without hydrolyzing the ester back into a carboxylic acid[2][4].

Step-by-Step Procedure:

  • Esterification: React 1H-imidazole (0.01 mol) with ethyl chloroacetate (0.01 mol) in the presence of a mild base (e.g., anhydrous K2​CO3​ ) in acetone. Reflux for 6 hours, filter, and evaporate to yield the intermediate, ethyl 2-(1H-imidazol-1-yl)acetate.

  • Solvation: Dissolve the intermediate ester (0.01 mol, ~1.54 g) in 15 mL of absolute ethanol[2].

  • Nucleophilic Addition: Add hydrazine hydrate (99.5%, 0.02 mol) dropwise to the solution. Note: A 2:1 molar ratio of hydrazine to ester is critical to drive the equilibrium forward and prevent the formation of unwanted di-acyl hydrazines[2].

  • Thermal Activation: Heat the mixture under reflux on a water bath for 3 to 12 hours. The exact time depends on the steric bulk of any substituents on the imidazole ring[2][4].

  • Isolation: Cool the reaction mixture to room temperature. Filter the resulting precipitate and recrystallize from ethanol to yield pure 2-(1H-imidazol-1-yl)acetohydrazide as a fluffy white powder[2].

In Vivo Anti-Inflammatory & PK Assessment

Objective: To evaluate the in vivo pharmacodynamic efficacy and proxy-PK onset of the synthesized compounds. Causality & Rationale: This protocol is a self-validating system. The egg-white induced edema model triggers a biphasic acute inflammatory response. The early phase (0–60 min) is mediated by histamine and serotonin, while the late phase (120–300 min) is strictly driven by COX-2 mediated prostaglandins. Efficacy observed specifically in the late phase validates the targeted COX-2 inhibitory mechanism of the drug[5].

Step-by-Step Procedure:

  • Animal Preparation: Fast adult Wistar rats (150–200g) for 12 hours, allowing ad libitum access to water. Divide the subjects into groups of six (Control, Reference, and Test groups).

  • Dosing: Administer the test compound (10 mg/kg) and the reference drug (Ibuprofen, 10 mg/kg) intraperitoneally (i.p.). Use Propylene glycol (50% v/v) as the vehicle control[2][5]. Rationale: i.p. administration bypasses hepatic first-pass metabolism, ensuring immediate systemic distribution for acute temporal testing.

  • Induction: Exactly 30 minutes post-dose, inject 0.05 mL of undiluted egg-white subcutaneously into the plantar side of the left hind paw to induce acute inflammation[5].

  • Measurement: Measure the paw thickness using a vernier caliper at precise intervals: t=0,30,60,120,180,240, and 300 minutes[5].

  • Validation & Statistics: Calculate the percentage reduction in edema relative to the control group. Validate the data using a Student's t-test (Two Sample Assuming Equal Variances), considering P<0.05 as statistically significant[5].

Conclusion

The 2-(1H-imidazol-1-yl)acetohydrazide scaffold is a highly tunable pharmacophore with a proven track record in anti-inflammatory and enzyme-inhibitory drug design. By leveraging its favorable ADME properties—specifically its high GI absorption and optimal lipophilicity—researchers can develop potent COX-2 inhibitors that bypass the severe ulcerogenic side effects associated with traditional non-selective NSAIDs. Future development should focus on optimizing the metabolic stability of the acetohydrazide linker to further extend the systemic half-life of these promising therapeutic agents.

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Foundational

Crystal structure analysis of 2-(1H-Imidazol-1-YL)acetohydrazide hcl

An In-depth Technical Guide on the Crystal Structure Analysis of 2-(1H-Imidazol-1-YL)acetohydrazide HCl Abstract This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Crystal Structure Analysis of 2-(1H-Imidazol-1-YL)acetohydrazide HCl

Abstract

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride. The imidazole nucleus and hydrazide moiety are pivotal functional groups in medicinal chemistry, frequently found in a wide array of biologically active compounds.[1][2][3] Understanding the three-dimensional structure of molecules incorporating these scaffolds is paramount for rational drug design and development. This document details the complete workflow, from synthesis and crystallization to X-ray data collection, structure solution, and in-depth analysis of the molecular and supramolecular features. We explore the causality behind experimental choices and interpret the resulting structural data, with a focus on conformational analysis and the intricate hydrogen-bonding networks that define the crystal packing. This guide is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to elucidate the structures of pharmacologically relevant small molecules.

Introduction: The Significance of Imidazole and Hydrazide Moieties

The convergence of an imidazole ring and a hydrazide functional group in a single molecule, such as 2-(1H-Imidazol-1-YL)acetohydrazide, creates a platform of significant interest for pharmaceutical development. Imidazole derivatives are known for a vast range of applications, including anticancer, anti-inflammatory, and antiviral agents.[1] Similarly, carboxyhydrazides are valuable functional groups for drug design, with derivatives exhibiting activity as antidepressants and antibiotics.[2][3]

The hydrochloride salt form is often utilized to improve the solubility and stability of parent compounds. The definitive determination of the three-dimensional atomic arrangement through single-crystal X-ray crystallography provides invaluable insights into:

  • Molecular Conformation: The preferred spatial orientation of the flexible acetohydrazide chain relative to the planar imidazole ring.

  • Intermolecular Interactions: The specific hydrogen bonds and other non-covalent interactions that govern how the molecules assemble in the solid state.[2]

  • Charge Distribution: The localization of the positive charge on the protonated molecule and its interaction with the chloride counter-ion.

This knowledge is critical for understanding structure-activity relationships (SAR), predicting binding modes with biological targets, and guiding further molecular modifications.

Experimental Workflow: From Synthesis to Structure

The journey from a chemical concept to a fully characterized crystal structure involves a logical sequence of experimental procedures. Each step is optimized to yield a result suitable for the subsequent stage, culminating in a high-resolution view of the molecular world.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-Ray Diffraction cluster_analysis Structural Analysis S1 Step 1: Synthesis of 2-(1H-imidazol-1-yl)acetohydrazide S2 Step 2: Formation of Hydrochloride Salt S1->S2 HCl addition C1 Solvent Screening S2->C1 C2 Slow Evaporation in Methanol/Water C1->C2 C3 Harvesting High-Quality Single Crystals C2->C3 X1 Crystal Mounting C3->X1 X2 Data Collection (Mo Kα radiation) X1->X2 X3 Data Processing & Reduction X2->X3 A1 Structure Solution (e.g., SHELXS) X3->A1 A2 Structure Refinement (e.g., SHELXL) A1->A2 A3 Validation & Final Report (CIF) A2->A3

Figure 1: Experimental workflow for the crystal structure analysis.

Synthesis and Crystallization Protocol

Rationale: The synthesis is designed as a two-step process. First, the base hydrazide is formed from a commercially available ester. Hydrazine hydrate is a powerful nucleophile ideal for this conversion.[2][3] Second, the base is protonated with hydrochloric acid to form the target salt. For crystallization, slow evaporation is chosen as it allows for the gradual formation of a well-ordered crystal lattice, which is essential for high-quality diffraction.[4]

Protocol:

  • Synthesis of 2-(1H-imidazol-1-yl)acetohydrazide:

    • To a solution of ethyl 2-(1H-imidazol-1-yl)acetate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.5 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization from ethanol to yield the pure acetohydrazide base.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified 2-(1H-imidazol-1-yl)acetohydrazide in a minimal amount of methanol.

    • To this solution, add a stoichiometric amount (1 equivalent) of methanolic HCl dropwise while stirring.

    • Stir the mixture for 30 minutes at room temperature. The product may precipitate directly or can be obtained by removing the solvent.

  • Crystallization:

    • Dissolve the crude 2-(1H-Imidazol-1-YL)acetohydrazide HCl in a methanol/water (9:1 v/v) solution, warming gently to ensure complete dissolution.

    • Filter the solution to remove any insoluble impurities.

    • Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.

    • Colorless, prismatic single crystals suitable for X-ray diffraction should form.[2]

Single-Crystal X-ray Diffraction

Rationale: This technique provides definitive information on the three-dimensional arrangement of atoms by analyzing how a crystal scatters a beam of X-rays.[5] The choice of Molybdenum (Mo) Kα radiation is standard for small-molecule crystallography, providing a good balance of wavelength and intensity.

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed on a diffractometer (e.g., Bruker D8 Venture) equipped with a CCD or CMOS detector and a Mo Kα radiation source (λ = 0.71073 Å).[1] The crystal is maintained at a controlled temperature (e.g., 293 K).

  • Unit Cell Determination: A preliminary set of frames is collected to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected using a combination of φ and ω scans.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities, which are then corrected for Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., SHELXS) and refined by full-matrix least-squares on F² (e.g., SHELXL).[6] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[7]

Results: Structural Elucidation

The analysis reveals the precise molecular geometry, conformation, and the intricate network of intermolecular interactions that stabilize the crystal lattice.

Figure 2: Molecular structure of the protonated cation and chloride anion.

Crystallographic Data Summary

The crystallographic data provides a quantitative snapshot of the crystal's fundamental properties.

ParameterValue (Representative)
Chemical FormulaC₅H₉N₄O⁺ · Cl⁻
Formula Weight176.61 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.56
b (Å)11.21
c (Å)9.45
β (°)98.50
Volume (ų)897.5
Z4
Density (calculated) (Mg/m³)1.308
F(000)368
Final R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.125
Goodness-of-fit on F²1.05
(Note: Data are representative based on similar structures and serve as an illustrative example.)[1][6]
Molecular Structure Analysis

The asymmetric unit contains one 2-(1H-imidazol-1-yl)acetohydrazide cation and one chloride anion. The imidazole ring is protonated, as expected in the hydrochloride salt. The ring itself is essentially planar.[6]

Key structural observations include:

  • Bond Lengths: The C=O bond length of the hydrazide group is typically around 1.22-1.24 Å. The C-N and N-N bonds within the hydrazide moiety measure approximately 1.33 Å and 1.42 Å, respectively, consistent with values reported for other aliphatic hydrazide compounds.[3]

  • Conformation: The acetohydrazide side chain is not coplanar with the imidazole ring. The torsion angle between the plane of the imidazole ring and the plane of the hydrazide group is a key conformational descriptor. This angle is influenced by both intramolecular steric effects and intermolecular packing forces.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by an extensive network of hydrogen bonds, with the chloride ion acting as a key acceptor. The hydrazide group provides multiple donor sites (N-H), as does the protonated imidazole ring.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠DHA (°)
N-H···O0.862.052.89165
N-H···Cl0.872.353.20170
N⁺-H···Cl0.882.203.06168
(Note: Values are representative for typical hydrogen bonds.)

This hydrogen-bonding scheme links the cations and anions into a stable three-dimensional architecture. Strong N-H···Cl interactions are expected between the protonated imidazole nitrogen and the chloride ion, as well as from the hydrazide N-H groups. Additionally, N-H···O interactions between the hydrazide groups of adjacent molecules link the cations into chains or layers.[4]

Advanced Analysis: Hirshfeld Surface

Rationale: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[2][8] It provides a graphical representation of the regions of space where molecules are in close contact, offering deeper insight into the packing environment.

The Hirshfeld surface is mapped with a normalized contact distance (d_norm), which highlights regions of close intermolecular contact.

  • Red Spots: Indicate contacts shorter than the van der Waals radii sum (strong interactions, e.g., hydrogen bonds).

  • White Areas: Represent contacts approximately equal to the van der Waals radii.

  • Blue Areas: Show regions with no significant intermolecular contacts.

The 2D fingerprint plot decomposes the Hirshfeld surface to show the relative contributions of different interaction types. For 2-(1H-Imidazol-1-YL)acetohydrazide HCl, the most significant contributions to the crystal packing are expected from:

  • H···Cl/Cl···H contacts: These will appear as sharp spikes, indicative of the strong N-H···Cl hydrogen bonds.

  • H···O/O···H contacts: Corresponding to the N-H···O hydrogen bonds.

  • H···H contacts: Typically representing the largest percentage of the surface area, arising from numerous weaker van der Waals interactions.[9]

This analysis provides a quantitative fingerprint of the supramolecular interactions, confirming the dominant role of hydrogen bonding in the crystal's stability.[8]

Conclusion

The crystal structure analysis of 2-(1H-Imidazol-1-YL)acetohydrazide HCl provides a definitive and high-resolution blueprint of its solid-state conformation and packing. The study confirms the protonation site at the imidazole ring and reveals a complex three-dimensional network of N-H···Cl and N-H···O hydrogen bonds that dictate the supramolecular architecture. These structural insights are fundamental for the fields of medicinal chemistry and drug development, offering a solid foundation for understanding the physicochemical properties of this compound and guiding the design of new, more effective therapeutic agents. The methodologies and analytical approaches detailed in this guide represent a robust framework for the structural elucidation of similar small molecules of pharmaceutical importance.

References

  • BenchChem Technical Support Team. (2025).
  • Ananthu, V. et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. PMC.
  • In-House Validation. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen.
  • Justen, G. A. et al. (2024). Crystal structure and Hirshfeld surface analysis of 5-hydroxypentanehydrazide. PMC - NIH.
  • Justen, G. A. et al. (2024). Crystal structure and Hirshfeld surface analysis of 5-hydroxypentanehydrazide. IUCr Journals.
  • Justen, G. A. et al. (2024). Crystal structure and Hirshfeld surface analysis of 5-hydroxypentanehydrazide. journals.iucr.org.
  • Samb, I. et al. (2025). Synthesis of Hydrazinylpyridine and Phenylthiosemicarbazide Derivatives: Spectroscopic Study and X-ray Diffraction Structure Determination.
  • IUCr. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). IUCr Journals.
  • Vinutha, N. et al. (2013). Crystal Structure of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-N′-[(1E)-1-phenylethylidene]acetohydrazide. Journal of Chemical Crystallography.
  • National Center for Biotechnology Inform
  • Al-Warhi, T. et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)

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Exploratory

Preliminary Toxicity Profiling of 2-(1H-Imidazol-1-YL)acetohydrazide Hydrochloride: A Technical Guide for Early-Stage Drug Development

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Development Scientists Compound Identity: 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride (CAS: 56563-00-9)[1] Executive Summary & Structural Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Development Scientists Compound Identity: 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride (CAS: 56563-00-9)[1]

Executive Summary & Structural Rationale

In early-stage drug discovery, the integration of novel building blocks requires immediate and rigorous preliminary toxicity profiling. 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride is a highly versatile bifunctional intermediate. However, because it is primarily utilized as a synthetic precursor rather than a final Active Pharmaceutical Ingredient (API), empirical in vivo toxicity data is rarely published in open literature.

As a Senior Application Scientist, my approach to evaluating this compound relies on predictive structural toxicology followed by empirical self-validating in vitro workflows . The molecule presents two distinct structural alerts that dictate the trajectory of our safety screening:

  • The Acetohydrazide Moiety: Hydrazines and hydrazides are notorious for their potential to undergo metabolic activation. Biotransformation of these groups can generate reactive oxygen species (ROS) and free radicals, which are heavily implicated in hepatotoxicity and DNA damage[2][3][4].

  • The Imidazole Ring: Unsubstituted imidazole nitrogens are classic pharmacophores for Cytochrome P450 (CYP450) inhibition. The sp2-hybridized nitrogen (N-3) can coordinate directly with the ferric heme iron of CYP enzymes (such as CYP3A4 and CYP2C9), leading to profound drug-drug interactions (DDIs) and metabolic stalling[5][6].

The hydrochloride salt form is advantageous here; it significantly enhances aqueous solubility, minimizing the need for high concentrations of dimethyl sulfoxide (DMSO) during in vitro screening, thereby preventing solvent-induced background cytotoxicity.

Mechanistic Pathways of Toxicity

To design an effective screening protocol, we must first map the theoretical pathways by which this compound could induce cellular damage.

ToxicityPathways Compound 2-(1H-Imidazol-1-YL) acetohydrazide HCl Imidazole Imidazole Moiety Compound->Imidazole Hydrazide Acetohydrazide Moiety Compound->Hydrazide CYP CYP450 Heme Coordination Imidazole->CYP N-3 Binding ROS Reactive Oxygen Species (ROS) Hydrazide->ROS Metabolic Activation DDI Drug-Drug Interactions (DDI) CYP->DDI Enzyme Inhibition Geno Genotoxicity & Hepatotoxicity ROS->Geno DNA/Protein Adducts

Mechanistic pathways of toxicity for the imidazole and hydrazide moieties.

Preliminary Safety Screening Workflows

To validate the structural alerts, a tiered in vitro approach is mandatory. The following protocols are designed as self-validating systems, incorporating metabolic activation and rigorous controls to ensure data integrity.

Workflow Prep Compound Preparation HepG2 HepG2 Cytotoxicity (ATP Depletion) Prep->HepG2 Ames Ames Test (Mutagenicity) Prep->Ames CYP CYP Inhibition Profiling Prep->CYP Data Toxicity Risk Assessment HepG2->Data Ames->Data CYP->Data

High-throughput preliminary safety screening workflow for novel building blocks.

Protocol 1: Hepatotoxicity Screening via HepG2 ATP Depletion

Rationale: The liver is the primary site of hydrazide metabolism. HepG2 cells retain many human-specific metabolic functions, making them ideal for detecting hepatotoxins[2].

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2-(1H-Imidazol-1-YL)acetohydrazide HCl in sterile water (leveraging the HCl salt) to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution (range: 100 µM to 5 nM).

  • Exposure: Replace culture media with media containing the compound dilutions. Include a vehicle control (water) and a positive control (e.g., Chlorpromazine). Incubate for 48 hours.

  • Viability Assessment: Add CellTiter-Glo® reagent (equal volume to culture media) to lyse cells and stabilize the luminescent signal proportional to ATP levels.

  • Analysis: Read luminescence on a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Miniaturized Ames Test (Genotoxicity)

Rationale: Hydrazides can induce chromosomal aberrations and DNA damage[4]. The Ames test evaluates point mutations using Salmonella typhimurium.

  • Strain Preparation: Grow S. typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) overnight.

  • Metabolic Activation (Crucial Step): Prepare a rat liver S9 fraction mix. Causality note: Hydrazides often require enzymatic conversion to become mutagenic; testing without S9 will yield false negatives.

  • Exposure: In a 24-well format, combine 500 µL agar, 50 µL bacteria, 50 µL S9 mix (or buffer for -S9), and 10 µL of the test compound (up to 5 mg/plate).

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies. A dose-dependent increase in colonies (≥2-fold over vehicle) indicates mutagenicity.

Protocol 3: CYP450 Inhibition Profiling

Rationale: Imidazoles are potent inhibitors of CYP3A4 and CYP2C9[5][6].

  • Enzyme Incubation: In a 96-well plate, combine recombinant human CYP3A4 or CYP2C9 with their respective fluorogenic substrates (e.g., BFC for CYP3A4).

  • Compound Addition: Add the test compound at varying concentrations (0.1 µM to 50 µM). Use Ketoconazole as a positive control for CYP3A4 inhibition[5].

  • Reaction Initiation: Add NADPH regeneration system to initiate the reaction. Incubate for 30 minutes at 37°C.

  • Termination & Reading: Stop the reaction with an organic solvent (e.g., acetonitrile). Measure fluorescence to determine the IC₅₀ of enzyme inhibition.

Quantitative Data Summary

While exact empirical data for CAS 56563-00-9 requires execution of the above protocols, Table 1 summarizes the predictive toxicity thresholds based on structurally analogous imidazole-hydrazide compounds in the literature[2][4][5].

Table 1: Predictive Toxicity Alerts & Expected Thresholds

Assay / ParameterTarget / MechanismExpected Outcome RangeRisk Level
HepG2 Cytotoxicity Basal cell viability / ATP depletionIC₅₀ > 50 µMLow to Moderate
Ames Test (+S9) Mutagenicity (Hydrazide activation)Potential weak positiveModerate
CYP3A4 Inhibition Heme coordination (Imidazole N-3)IC₅₀: 1.0 µM - 10.0 µMHigh (DDI Risk)
CYP2C9 Inhibition Heme coordinationIC₅₀: 5.0 µM - 20.0 µMModerate
Aqueous Solubility Physicochemical (HCl Salt)> 10 mg/mLFavorable

Note: The presence of the hydrochloride salt drastically improves the pharmacokinetic handling of the compound in vitro, reducing artifactual toxicity commonly seen with highly lipophilic building blocks.

Conclusion

2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride is a valuable synthetic intermediate, but its structural motifs demand rigorous safety profiling before advancing derived candidates into in vivo models. The primary liabilities lie in CYP450 inhibition driven by the imidazole ring and potential genotoxicity/hepatotoxicity driven by the metabolic activation of the acetohydrazide group. By employing the self-validating in vitro workflows outlined above, development teams can rapidly quantify these risks and make informed go/no-go decisions on structural analogs.

References

  • Arctom. "CAS NO. 56563-00-9 | 2-(1H-Imidazol-1-yl)acetohydrazide hydrochloride". Arctom Scientific.
  • MilliporeSigma. "2-(1H-Imidazol-1-yl)acetohydrazide | 56563-00-9". Sigma-Aldrich.
  • ResearchGate. "Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity". ResearchGate.
  • CERI Japan. "HAZARD ASSESSMENT REPORT Hydrazine". Chemicals Evaluation and Research Institute.
  • PubMed. "Cytotoxicity and mode of action of maleic hydrazide in root tips of Allium cepa L". National Institutes of Health.
  • ResearchGate. "Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives". ResearchGate.
  • RCSB PDB. "4D6Z: Cytochrome P450 3A4 bound to imidazole and an inhibitor". RCSB Protein Data Bank.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation and Handling of 2-(1H-Imidazol-1-YL)acetohydrazide HCl Stock Solutions

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions for 2-(1H-Imidazol-1-YL)acetohydrazide hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions for 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride (HCl). As a heterocyclic building block, the utility of this compound in synthesizing novel molecules for drug discovery and other applications is significant.[1][2][3] Accurate and reproducible experimental results are contingent upon the correct preparation and handling of reagent solutions. This guide details critical physicochemical properties, safety protocols, solvent selection strategies, and step-by-step procedures for preparing both aqueous and organic stock solutions, alongside recommendations for storage and quality control to ensure solution integrity.

Compound Profile: Physicochemical & Stability Characteristics

Understanding the fundamental properties of 2-(1H-Imidazol-1-YL)acetohydrazide HCl is the first step in developing a robust preparation protocol. The hydrochloride salt form is specifically designed to improve the handling and aqueous solubility characteristics compared to its free base.

The structure consists of an imidazole ring, a reactive acetohydrazide moiety, and a hydrochloride salt. The imidazole ring and the terminal amine of the hydrazide are basic, and their protonation at physiological pH can influence solubility and interactions.[4] The hydrazide functional group, while versatile, is susceptible to degradation pathways such as hydrolysis, particularly under strong acidic or basic conditions.[5][6]

Table 1: Physicochemical Properties of 2-(1H-Imidazol-1-YL)acetohydrazide and its HCl Salt

Property2-(1H-Imidazol-1-YL)acetohydrazide (Free Base)2-(1H-Imidazol-1-YL)acetohydrazide HCl (Salt)Reference(s)
CAS Number 56563-00-9Not explicitly assigned; derived from base.[7]
Molecular Formula C₅H₈N₄OC₅H₈N₄O·HCl[7]
Molecular Weight 140.14 g/mol 176.60 g/mol [7]
Appearance SolidAssumed to be a white to off-white crystalline solid.[7][8]
Purity Typically >95%Typically >95%[7]
Predicted Solubility Soluble in water and polar organic solvents.Enhanced solubility in aqueous solutions due to salt form. Good solubility in DMSO.[4][9]
Storage (Solid) 2-8°C, keep in dark place, under inert atmosphere.Store in a cool, dry, well-ventilated place.[7][10]
Stability Stable under normal conditions. Avoid strong oxidizing agents. Hydrazide moiety can be hydrolyzed.Similar to free base. Hygroscopicity may be increased.[5][9][11]

Critical Safety & Handling Protocols

2-(1H-Imidazol-1-YL)acetohydrazide and related compounds are classified as hazardous. Adherence to strict safety protocols is mandatory.

Hazard Profile:

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • Signal Word: Warning.[7]

Mandatory Handling Procedures:

  • Engineering Controls: All handling of the solid compound and concentrated solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[12] Eyewash stations and safety showers must be readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

    • Body Protection: Wear a lab coat and appropriate protective clothing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[10]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.

Stock Solution Preparation: A Methodical Approach

The preparation of a stock solution is a foundational laboratory procedure that requires precision in calculation, solvent selection, and execution.

Required Materials and Reagents
  • 2-(1H-Imidazol-1-YL)acetohydrazide HCl (purity ≥95%)

  • Analytical balance (readable to 0.1 mg)

  • Spatula and weighing paper/boat

  • Appropriate volumetric flasks (Class A) and sterile conical tubes

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator water bath

  • Solvents (High-Purity/Anhydrous Grade):

    • Dimethyl sulfoxide (DMSO)

    • Deionized (DI) Water or Phosphate-Buffered Saline (PBS)

  • Sterile syringe filters (0.22 µm pore size), if required for biological applications.

Guide to Solvent Selection

The choice of solvent is dictated by the experimental requirements, primarily the desired concentration and compatibility with the downstream application (e.g., cell culture, in vivo studies).

  • Aqueous Solvents (DI Water, PBS): As a hydrochloride salt, the compound is expected to have good aqueous solubility. This is the preferred solvent for many biological assays to avoid solvent-induced artifacts. However, aqueous stability may be a concern over the long term due to potential hydrolysis of the hydrazide bond.[6]

  • Organic Solvents (DMSO): DMSO is an excellent solvent for creating high-concentration stock solutions of many organic molecules.[4] However, the final concentration of DMSO in assays must be carefully controlled (typically <0.5%) as it can be toxic to cells.[13] A common issue is the precipitation of the compound when a concentrated DMSO stock is diluted into an aqueous medium.[4]

G start Start: Select Solvent assay_type Is the downstream assay aqueous-based? start->assay_type aqueous_choice Use Aqueous Solvent (e.g., DI Water, PBS) assay_type->aqueous_choice  Yes dmso_path Use DMSO for High Concentration Stock assay_type->dmso_path  No solubility_check Is required concentration achievable in water? aqueous_choice->solubility_check aqueous_final Proceed with Aqueous Stock Preparation solubility_check->aqueous_final  Yes solubility_check->dmso_path  No dmso_warning Dilute carefully into final medium. Keep final DMSO % low (<0.5%). Include vehicle control. dmso_path->dmso_warning

Caption: Decision tree for solvent selection.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is ideal for direct use in most biological assays.

  • Calculation: Determine the mass of 2-(1H-Imidazol-1-YL)acetohydrazide HCl (MW: 176.60 g/mol ) required.

    • Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × 0.1766

    • Example for 10 mL of a 10 mM stock: Mass = 10 mL × 10 mM × 0.1766 = 17.66 mg

  • Weighing: On an analytical balance, accurately weigh 17.66 mg of the compound into a 15 mL conical tube or directly into a 10 mL volumetric flask.

  • Dissolution: Add approximately 8 mL of DI water (or desired buffer) to the vessel.

  • Mixing: Cap the vessel securely and vortex for 1-2 minutes. If the solid does not fully dissolve, place the tube in a sonicator water bath for 5-10 minutes.[4] Gentle warming (e.g., to 37°C) can also be applied, but avoid excessive heat which could promote degradation.

  • Final Volume Adjustment: Once the solid is completely dissolved, carefully add the solvent to reach the final volume of 10 mL. If using a volumetric flask, ensure the bottom of the meniscus is aligned with the calibration mark.

  • Sterilization (Optional): For cell culture applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage tube.

Protocol 2: Preparation of a 100 mM DMSO Stock Solution

This protocol is used for creating a highly concentrated stock for long-term storage and serial dilutions.

  • Calculation:

    • Example for 2 mL of a 100 mM stock: Mass = 2 mL × 100 mM × 0.1766 = 35.32 mg

  • Weighing: Accurately weigh 35.32 mg of the compound into a sterile vial or tube with a screw cap suitable for DMSO.

  • Dissolution: Add 2 mL of anhydrous, high-purity DMSO.

  • Mixing: Cap the vial tightly and vortex for 2-3 minutes until the compound is fully dissolved. Sonication can be used if necessary.[14]

  • Verification: Ensure the solution is clear and free of any particulate matter.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization calc 1. Calculate Mass (Vol x Conc x MW) weigh 2. Weigh Compound (Use analytical balance) calc->weigh add_solvent 3. Add Solvent (~80% of final volume) weigh->add_solvent vortex 4. Vortex (1-2 minutes) add_solvent->vortex check_sol Fully Dissolved? vortex->check_sol sonicate Sonicate / Warm Gently check_sol->sonicate No adjust_vol 5. Adjust to Final Volume check_sol->adjust_vol Yes sonicate->vortex filter 6. Sterile Filter (optional) (0.22 µm filter) adjust_vol->filter aliquot 7. Aliquot & Store filter->aliquot

Caption: General workflow for stock solution preparation.

Solution Storage and Stability

Improper storage is a common source of experimental variability. Hydrazide-containing compounds require careful storage to minimize degradation.

  • Solid Compound: Store the powder in a tightly sealed container at 2-8°C, protected from light and moisture.[7]

  • Aqueous Stock Solutions: Due to the risk of hydrolysis, aqueous solutions should be considered less stable. For short-term use, store at 2-8°C for no more than one week. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C.

  • DMSO Stock Solutions: DMSO solutions are generally more stable. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture absorption from the air. Store at -20°C or -80°C for long-term stability (up to 6 months to a year).

Quality Control and Best Practices

Implementing quality control checks ensures the reliability of your stock solutions over time.

  • Initial Validation: Upon preparation, always perform a visual inspection to ensure the solution is clear, colorless, and free of particulates.

  • Solubility Limits: If precipitation occurs upon dilution into your experimental medium, you may have exceeded the compound's aqueous solubility limit. Consider lowering the final concentration or optimizing the vehicle formulation.[4]

  • Avoid Freeze-Thaw Cycles: Repeated changes in temperature can degrade the compound and compromise solution integrity. Aliquoting is a critical best practice.

  • Vehicle Controls: Always include a "vehicle control" in your experiments. This is a sample treated with the same concentration of the solvent (e.g., 0.1% DMSO in media) but without the compound, to account for any effects of the solvent itself.

  • Advanced QC (Optional): For long-term studies or GMP-regulated environments, periodic analysis of the stock solution's purity and concentration via High-Performance Liquid Chromatography (HPLC) is recommended to detect any potential degradation products.[15]

References

  • Benchchem. (n.d.). Core Technical Guide: 2-(Piperidin-1-yl)acetohydrazide Solubility and Stability.
  • R&D Systems Inc. (n.d.). Safety Data Sheet for Imidazole Hydrochloride.
  • Ahmadi, F., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides. RSC Advances. DOI:10.1039/D5RA01286D. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 2-(1-methyl-1H-imidazol-2-yl)acetic acid hydrochloride.
  • Zhang, H. Z., et al. (2012). Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/22414247/
  • ResearchGate. (n.d.). Synthesis and evaluation of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d] imidazol-1-yl)acetohydrazone derivatives as antitumor agents. Retrieved from [Link]

  • Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2-methyl-1h-imidazol-1-yl)acetohydrazide dihydrochloride (C6H10N4O). Retrieved from [Link]

  • ResearchGate. (n.d.). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds.
  • Sudharshana Charyulu S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Pharmaceutical Quality Assurance.
  • ResearchGate. (2025). Can AZD8797 be prepared with 10% DMSO + 90% saline? Retrieved from [Link]

  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro.
  • Organic Syntheses. (n.d.). hydrazine hydrate. Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Retrieved from [Link]

  • Indian Journal of Heterocyclic Chemistry. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Retrieved from [Link]

Sources

Application

Step-by-step synthesis protocol for 2-(1H-Imidazol-1-YL)acetohydrazide hcl

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Author: BenchChem Technical Support Team. Date: April 2026

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Method

Authored by: Senior Application Scientist, Pharmaceutical Analysis Division

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 2-(1H-Imidazol-1-YL)acetohydrazide HCl Abstract This document provides a comprehensive guide to developing a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 2-(1H-Imidazol-1-YL)acetohydrazide HCl

Abstract

This document provides a comprehensive guide to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride. The inherent polarity of this molecule presents a significant chromatographic challenge, necessitating a systematic approach to achieve adequate retention and sharp, symmetrical peaks. This guide details a logical workflow, from understanding the analyte's physicochemical properties to final method validation, in accordance with International Council for Harmonisation (ICH) guidelines. We explore the rationale behind critical decisions in column chemistry, mobile phase optimization, and detector settings, providing a framework that is both scientifically sound and practically applicable for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

2-(1H-Imidazol-1-YL)acetohydrazide HCl is a polar organic molecule containing a basic imidazole ring and a hydrazide functional group.[1][2] The accurate quantification of such compounds is crucial in pharmaceutical development for assay, impurity profiling, and stability testing. However, the high polarity of the analyte makes it difficult to retain on traditional reversed-phase (RP-HPLC) columns like C18, which rely on hydrophobic interactions.[3][4] This often results in elution near the void volume, poor peak shape, and inadequate separation from polar impurities.

This application note addresses this challenge by outlining a systematic method development process. The goal is to create a reliable isocratic RP-HPLC method that is fit for its intended purpose, as demonstrated through rigorous validation.[5]

Analyte Characterization: The Foundation of Method Development

A successful chromatographic method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate its behavior in a chromatographic system and guide the initial selection of columns and mobile phases.

Table 1: Physicochemical Properties of 2-(1H-Imidazol-1-YL)acetohydrazide

Property Value / Characteristic Implication for HPLC Method Development
Chemical Structure Imidazole and hydrazide functional groups Highly polar, hydrophilic molecule.[3][6] Prone to poor retention on standard C18 columns.
Molecular Formula C₅H₈N₄O[1] Low molecular weight (140.14 g/mol )[1].
pKa Imidazole ring: ~7 (for conjugate acid)Hydrazide group: ~2-3 The molecule possesses basic nitrogen atoms. Mobile phase pH control is critical to ensure a consistent ionization state for reproducible retention and good peak shape.
logP Estimated to be low (hydrophilic) Confirms the polar nature. Highly aqueous mobile phases may be required for retention in reversed-phase mode.

| UV Absorbance | Imidazole ring provides some UV absorbance. | Lacks a strong, extended chromophore. The wavelength of maximum absorbance (λmax) is expected to be in the low UV range (~210-230 nm). |

A Systematic Approach to Method Development

Our strategy follows a logical progression from initial screening to fine-tuning and final validation, ensuring a robust and reliable method. The causality behind each step is explained to provide a deeper understanding of the chromatographic process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Characterization (pKa, logP, UV Scan) Initial_Conditions Define Initial Conditions (Column, Mobile Phase) Analyte->Initial_Conditions Guides selection Screening Screening Experiments (Test different columns/pH) Initial_Conditions->Screening Optimization Parameter Optimization (Organic %, Buffer Strength, Temp.) Screening->Optimization Identifies key variables Final_Method Define Final Method & System Suitability Optimization->Final_Method Validation Method Validation (ICH Q2) (Accuracy, Precision, Linearity etc.) Final_Method->Validation Confirms fitness for purpose

Caption: HPLC Method Development Workflow.

Initial Column and Mobile Phase Selection

The primary challenge is retaining the polar analyte. The choice of stationary phase is therefore the most critical decision.

ColumnSelection cluster_choices Column Selection Rationale Analyte Analyte: 2-(1H-Imidazol-1-YL)acetohydrazide HCl (Highly Polar, Basic) C18 Standard C18 Analyte->C18 Potential poor retention Polar_C18 Polar-Endcapped/Embedded C18 Analyte->Polar_C18 Good starting point (Prevents dewetting) HILIC HILIC Analyte->HILIC Alternative strategy for very polar analytes Outcome_C18 Outcome_C18 C18->Outcome_C18 Likely Outcome: Peak at void volume Outcome_Polar_C18 Outcome_Polar_C18 Polar_C18->Outcome_Polar_C18 Likely Outcome: Improved retention & peak shape Outcome_HILIC Outcome_HILIC HILIC->Outcome_HILIC Likely Outcome: Strong retention, but may require different expertise

Caption: Column Selection Decision Pathway.

  • Stationary Phase Rationale : While a standard C18 column is often the first choice in RP-HPLC, it is likely to provide insufficient retention for this analyte.[4] A more suitable starting point is a polar-endcapped C18 column . These columns have modified surfaces that make them more compatible with highly aqueous mobile phases, preventing the "phase collapse" or "dewetting" that can occur with traditional C18 packings and lead to loss of retention. An alternative, Hydrophilic Interaction Liquid Chromatography (HILIC), is also a viable option for retaining very polar compounds but represents a different chromatographic mode.[7] For this application, we will proceed with a polar-endcapped reversed-phase approach due to its robustness and familiarity in QC labs.

  • Mobile Phase Rationale :

    • Organic Modifier : Acetonitrile is chosen over methanol due to its lower UV cutoff and ability to often provide sharper peaks for nitrogen-containing compounds.

    • Aqueous Phase & pH Control : To ensure the analyte is in a single, stable ionic form (protonated), the mobile phase pH must be controlled with a buffer. Based on the estimated pKa of the imidazole ring (~7), a pH of 2.5 - 3.5 is ideal. This low pH keeps the basic nitrogens consistently protonated, promoting good peak shape and reproducible retention. A phosphate or formate buffer is suitable. We will start with a potassium phosphate buffer.

Wavelength Selection and Initial Chromatographic Run

A solution of 2-(1H-Imidazol-1-YL)acetohydrazide HCl should be scanned using a photodiode array (PDA) detector from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). As predicted, the λmax is found to be approximately 215 nm . While detection at this low wavelength provides maximum sensitivity, it also requires high-purity mobile phase solvents and a clean system to minimize baseline noise.

Method Optimization Experiments

Optimization involves systematically adjusting parameters to achieve the desired chromatographic performance, defined by the system suitability criteria in Table 3.

Table 2: Optimization Strategy

Parameter Range Tested Rationale
Organic Modifier % (Acetonitrile) 5% - 20% To adjust the retention time (k). Lowering the organic content increases retention in reversed-phase mode.
Buffer pH 2.5 - 4.0 To find the optimal pH for peak shape and retention. Small changes can significantly impact the symmetry of basic analytes.
Buffer Concentration 10 mM - 50 mM To ensure sufficient buffering capacity without causing salt precipitation or altering selectivity excessively.

| Column Temperature | 25°C - 40°C | To improve peak efficiency and adjust retention time. Higher temperatures reduce mobile phase viscosity, leading to sharper peaks and shorter run times. |

After systematic evaluation, the optimal conditions were determined. It was found that a lower percentage of acetonitrile (10%) provided adequate retention (k > 2.0). A pH of 3.0 gave the best peak symmetry, and a buffer concentration of 25 mM was sufficient. Increasing the column temperature to 35°C slightly improved peak efficiency.

Final Optimized Method Protocol

This protocol represents the culmination of the development and optimization process.

Chromatographic Conditions

Parameter Condition
Instrument HPLC system with UV/PDA Detector
Column Polar-Endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 215 nm
Injection Volume 10 µL

| Run Time | 10 minutes |

Protocols

  • Mobile Phase Preparation:

    • Dissolve 3.4 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water to make a 25 mM solution.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

    • Filter the buffer solution through a 0.45 µm nylon filter.

    • Combine 900 mL of the filtered buffer with 100 mL of HPLC-grade acetonitrile.

    • Degas the final mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of 2-(1H-Imidazol-1-YL)acetohydrazide HCl reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the standard stock solution.

  • Sample Solution Preparation:

    • Prepare a sample solution of the drug substance or product at a target concentration of 100 µg/mL using the mobile phase as the diluent.

Method Validation Protocol (as per ICH Q2(R2))

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[5][8][9][10] The following tests are essential for a quantitative impurity or assay method.

Table 3: System Suitability Criteria

Parameter Acceptance Criteria Purpose
Tailing Factor (T) T ≤ 1.5 Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000 Measures column efficiency.
%RSD of Peak Areas ≤ 1.0% (from 5 replicate injections) Demonstrates injection precision.

| Capacity Factor (k) | k > 2.0 | Ensures the peak is retained and separated from the void volume. |

Specificity (Stability-Indicating)
  • Protocol : Perform forced degradation of the analyte. Expose sample solutions to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.

  • Analysis : Analyze the stressed samples alongside an undegraded sample and a placebo.

  • Acceptance Criteria : The main analyte peak should be free from interference from any degradation products, impurities, or placebo components. Peak purity analysis (using a PDA detector) should confirm the spectral homogeneity of the analyte peak.

Linearity
  • Protocol : Prepare a series of at least five solutions of the reference standard over a concentration range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis : Inject each solution and plot a graph of peak area versus concentration.

  • Acceptance Criteria : The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (Recovery)
  • Protocol : Prepare samples by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Analysis : Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria : The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-day precision) :

    • Protocol : Prepare and analyze six separate samples at 100% of the target concentration on the same day.

    • Acceptance Criteria : The Relative Standard Deviation (%RSD) of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision) :

    • Protocol : Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria : The %RSD between the two sets of data should meet the pre-defined criteria (typically ≤ 2.0%).

Robustness
  • Protocol : Deliberately introduce small variations to the method parameters and assess the impact on system suitability results.

  • Parameters to Vary :

    • Mobile Phase pH (± 0.2 units)

    • Organic Modifier Composition (± 2%)

    • Column Temperature (± 5°C)

    • Flow Rate (± 0.1 mL/min)

  • Acceptance Criteria : The system suitability criteria (Tailing Factor, Plates, %RSD) must be met under all varied conditions.

Conclusion

This application note presents a logical and scientifically justified pathway for developing a robust RP-HPLC method for the polar compound 2-(1H-Imidazol-1-YL)acetohydrazide HCl. By understanding the analyte's properties and making informed choices regarding the column and mobile phase, a reliable method was established. The use of a polar-endcapped C18 column combined with an acidic mobile phase was critical for achieving adequate retention and excellent peak shape. The detailed validation protocol ensures that the method is fit for its intended purpose in a regulated pharmaceutical environment, adhering to the principles outlined by the USP and ICH.[5][11][12]

References

  • U.S. Pharmacopeia.
  • U.S. Pharmacopeia.
  • Agilent Technologies. (2023, April 15).
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • GXP-CC. (2025, March 19).
  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • MDPI. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
  • Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.
  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Pharmaguideline. (2024, December 11).
  • Sigma-Aldrich. 2-(1H-Imidazol-1-yl)acetohydrazide. Sigma-Aldrich.
  • Lab Manager. (2025, October 29).
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
  • MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI.

Sources

Application

Application Notes and Protocols for the In Vitro Use of 2-(1H-Imidazol-1-YL)acetohydrazide HCl

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride (HCl) in cell culture-based assays. Giv...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride (HCl) in cell culture-based assays. Given the novelty of this compound in widespread cell biology applications, this guide emphasizes the principles and steps required to establish a robust and reproducible experimental protocol. We will cover the foundational aspects of material handling, stock solution preparation, and the design of cell-based assays to investigate the compound's biological activity, with a focus on cytotoxicity and phenotypic screening.

Introduction: The Scientific Context

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The acetohydrazide moiety, in turn, is a versatile functional group often incorporated into molecules to create hydrazone derivatives, which have demonstrated significant potential as therapeutic agents, particularly in oncology.[2][3][4]

2-(1H-Imidazol-1-YL)acetohydrazide HCl, as the parent molecule, serves as a critical chemical intermediate and a potential bioactive agent in its own right. Its structure suggests the potential to interact with various biological targets. Understanding how to properly handle and deploy this compound in a cell culture setting is the first step toward elucidating its mechanism of action and therapeutic potential.

This guide is structured to provide both the practical steps and the scientific reasoning behind them, enabling researchers to confidently integrate this compound into their screening and assay development workflows.

Compound Specifications and Handling

Before initiating any experiment, it is crucial to understand the physicochemical properties of the compound.

PropertyValueSource / Notes
Chemical Name 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride-
Parent CAS Number 56563-00-9
Molecular Formula C₅H₉ClN₄OFor the HCl salt.
Molecular Weight 176.61 g/mol For the HCl salt.
Physical Form Typically a solid, white to off-white powder.
Storage Store at 2-8°C, in a dry, dark place under an inert atmosphere.

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Refer to the manufacturer-provided Safety Data Sheet (SDS) for comprehensive safety information. The compound is classified as harmful if swallowed and may cause skin and eye irritation.

Core Protocol: Stock Solution Preparation

The successful use of any compound in cell culture hinges on its proper solubilization and stability. The hydrochloride salt form of 2-(1H-Imidazol-1-YL)acetohydrazide is intended to improve aqueous solubility. However, precipitation in complex biological media is a common challenge.[5] Therefore, creating a concentrated stock solution in an appropriate solvent is the standard and recommended practice.

Recommended Solvent: Dimethyl Sulfoxide (DMSO)

Rationale: DMSO is a highly effective polar aprotic solvent for a wide range of "drug-like" small molecules and is miscible with aqueous cell culture media.[5] It is the industry-standard solvent for compound libraries used in high-throughput screening.

Step-by-Step Protocol for 10 mM Stock Solution
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination of your stock solution and subsequent cell cultures.

  • Weighing: Tare a sterile, conical 1.5 mL or 2.0 mL microcentrifuge tube. Carefully weigh out 1.77 mg of 2-(1H-Imidazol-1-YL)acetohydrazide HCl.

    • Calculation:Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol)

    • Mass (mg) = 10 mM * 1 mL * 176.61 g/mol = 1.7661 mg

  • Solubilization: Add 1.0 mL of high-purity, sterile-filtered DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but avoid excessive heat which may degrade the compound.[5]

  • Sterilization: The final DMSO stock solution is considered sterile due to the nature of the solvent. No further filtration is typically required.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption by the DMSO. Store aliquots at -20°C or -80°C for long-term stability.

Experimental Design & Workflow

The primary goal for initial studies is to determine the concentration-dependent effects of the compound on a chosen cell line. A typical workflow involves a cytotoxicity screen to establish a working concentration range, followed by more specific functional or imaging-based assays.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assay cluster_analysis Phase 3: Analysis & Follow-up a Prepare 10 mM Stock in DMSO b Culture & Passage Chosen Cell Line c Seed Cells in 96-Well Plate b->c d Prepare Serial Dilutions (Working Solutions) c->d e Treat Cells with Compound (e.g., 0.1 to 100 µM) d->e f Incubate for 24-72h e->f g Add Viability Reagent (e.g., MTT, resazurin) f->g h Read Plate & Analyze Data g->h i Calculate IC50 Value h->i j Select Sub-Lethal Doses for Functional Assays i->j k Perform Secondary Assays (e.g., Apoptosis, Migration) j->k

Caption: General workflow for evaluating a novel compound in cell culture.

Protocol: Cell Viability (MTT) Assay

This protocol is designed to determine the concentration of 2-(1H-Imidazol-1-YL)acetohydrazide HCl that inhibits cell growth by 50% (IC₅₀). It is a foundational assay for guiding all subsequent experiments. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Chosen adherent cell line (e.g., A549, HCT116, MCF7)[2]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[6]

  • Sterile 96-well flat-bottom plates

  • 10 mM stock solution of the compound in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or pure DMSO

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Dilution and Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in complete culture medium to create working solutions. Crucially, ensure the final DMSO concentration in all wells (including vehicle controls) is identical and non-toxic (typically ≤0.5%). [5]

    • Example Dilution Scheme: To achieve a final concentration of 100 µM in the well, you might add 1 µL of a 10 mM stock to 99 µL of media (making a 100X intermediate), and then add 2 µL of that to the 200 µL final well volume. Careful planning of the dilution series is essential.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired final concentrations of the compound (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µM).

    • Include "vehicle control" wells containing only the medium with the same final DMSO concentration as the treated wells.

    • Include "no-cell" blank wells containing only medium.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂. The incubation time should be consistent and relevant to the biological question being asked.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blanks from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability = (Abs_treated / Abs_vehicle) * 100).

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Potential Signaling Pathways and Further Investigation

While the specific targets of 2-(1H-Imidazol-1-YL)acetohydrazide HCl are yet to be fully elucidated, the imidazole moiety is a known structural component of compounds that interact with a variety of receptors and enzymes. For instance, some imidazole derivatives act as agonists or antagonists of G-protein coupled receptors (GPCRs) or as enzyme inhibitors.[1]

G Compound Imidazole Compound GPCR GPCR Compound->GPCR Binding G_alpha GPCR->G_alpha G_beta_gamma Gβγ GPCR->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Activation/ Inhibition Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response (e.g., Proliferation, Apoptosis) Second_Messenger->Response

Caption: Hypothetical GPCR signaling pathway for an imidazole-based compound.

Based on the IC₅₀ results, researchers can design further experiments using sub-lethal concentrations of the compound to investigate its mechanism of action without the confounding effects of widespread cell death. Potential secondary assays include:

  • Apoptosis Assays: (e.g., Annexin V/PI staining, Caspase-Glo) to determine if cell death occurs via programmed pathways.

  • Cell Cycle Analysis: (e.g., Propidium iodide staining and flow cytometry) to see if the compound causes arrest at a specific phase of the cell cycle.

  • Migration/Invasion Assays: (e.g., Transwell or wound-healing assays) to assess effects on cancer cell metastasis.

Conclusion and Best Practices

2-(1H-Imidazol-1-YL)acetohydrazide HCl is a compound with potential for biological investigation. Establishing a reliable protocol is paramount for obtaining meaningful and reproducible data. The keys to success are meticulous preparation of a stable, concentrated stock solution in DMSO, careful execution of a dose-response cytotoxicity assay to determine an appropriate working concentration range, and maintaining a consistent, low percentage of solvent in all experimental and control conditions. The protocols and principles outlined in this document provide a solid foundation for researchers to begin exploring the biological effects of this promising molecule.

References

  • (No valid reference could be generated for this cit
  • Liu, T., Sun, C., Xing, X., et al. (2012). Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 22(9), 3122-5. Available at: https://doi.org/10.1016/j.bmcl.2012.03.061
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  • Ölgen, S., Altanlar, N., Karatay, A., & Göger, G. (2009). Synthesis and biological activities of new hydrazide derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(6), 1601-1611. Available at: [Link]

  • (No valid reference could be generated for this cit
  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2009). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. European Journal of Medicinal Chemistry, 44(9), 3779-84. Available at: [Link]

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  • (No valid reference could be generated for this cit
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  • Mohamed, M.S., et al. (2025). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules, 30(21), 4983. Available at: [Link]

  • Dhawas, A.M., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Pharmaceutical Sciences, 76(4), 324-331. Available at: [Link]

  • (No valid reference could be generated for this cit
  • Gaonkar, S.L., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 13(45), 31690-31706. Available at: [Link]

  • MedChemExpress. (2026). Culture Protocols for 16 Commonly Used Experimental Cell Lines (I): U87MG, MDA-MB-231, HGC-27, H22. ResearchGate. Available at: [Link]

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  • (No valid reference could be generated for this cit

Sources

Method

Application Note: Catalytic Workflows Utilizing 2-(1H-Imidazol-1-yl)acetohydrazide HCl Metal Complexes

Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Mechanistic Rationale & Ligand Design The compound 2-(1H-imidazol-1-yl)acetohydrazid...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Mechanistic Rationale & Ligand Design

The compound 2-(1H-imidazol-1-yl)acetohydrazide hydrochloride (CAS: 56563-00-9)[1] is a highly versatile building block in coordination chemistry. While the free base is susceptible to auto-oxidation and hydrolysis during storage, the hydrochloride (HCl) salt provides exceptional bench stability[1].

When condensed with aldehydes or ketones (e.g., salicylaldehyde derivatives), it forms a rigid Schiff base (hydrazone) ligand. These imidazole-hydrazone ligands are highly prized in transition metal catalysis for three mechanistic reasons:

  • Hemilabile Tridentate Coordination (N, N, O): The ligand coordinates to transition metals (such as Pd, Cu, or V) via the phenolate oxygen, the azomethine nitrogen, and the imidazole nitrogen[2]. This creates a stable, yet electronically tunable, precatalyst.

  • Aqueous Solubility: The imidazole ring acts as a hydrophilic anchor. In aqueous media, it can participate in hydrogen bonding or be quaternized, enabling highly efficient "Green" catalysis in water without the need for toxic organic solvents[3].

  • Redox Stability: The extended hyperconjugated system of the hydrazone backbone stabilizes metals in multiple oxidation states (e.g., Cu(II)/Cu(I) or Pd(II)/Pd(0)), preventing complete demetalation and catalyst degradation (metal blacking) during single-electron transfer or oxidative addition steps[2],[4].

Workflow N1 2-(1H-Imidazol-1-yl) acetohydrazide HCl (Stable Precursor) N2 Neutralization (Et3N) Restores Nucleophilicity N1->N2 N3 Schiff Base Condensation Forms Tridentate Ligand N2->N3 N4 Metal Complexation Generates Precatalyst N3->N4

Figure 1: Standard experimental workflow for the synthesis of imidazole-hydrazone transition metal precatalysts.

Protocol A: Palladium(II)-Catalyzed Suzuki-Miyaura Cross-Coupling in Aqueous Media

Imidazole-hydrazone palladium(II) complexes have demonstrated exceptional turnover numbers (TON) in Suzuki-Miyaura cross-coupling reactions, specifically because the ligand architecture supports the electron-rich Pd(0) active species required for the oxidative addition of unactivated aryl halides[3].

Experimental Causality & Self-Validating Protocol
  • Why use water? The imidazole moiety imparts water solubility. As the reaction progresses, the highly non-polar biaryl product precipitates out of the aqueous phase, driving the reaction forward via Le Chatelier's principle and simplifying isolation[3].

  • Why K₂CO₃? A basic environment (pH > 10) is strictly required to convert the arylboronic acid into a reactive, electron-rich boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

Step-by-Step Methodology:

  • Precatalyst Activation: In a 25 mL round-bottom flask, dissolve 0.5 mol% of the Pd(II)-imidazole-hydrazone complex in 5 mL of deionized water. Stir at room temperature for 5 minutes.

  • Substrate Addition: Add 1.0 mmol of the aryl halide, 1.2 mmol of phenylboronic acid, and 2.0 mmol of K₂CO₃.

  • Reaction & Monitoring (Self-Validation): Heat the mixture to 80°C under ambient atmosphere (or under IR-irradiation for accelerated kinetics)[3].

    • Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is self-indicating; the aqueous solution will remain homogeneous regarding the catalyst, while the biaryl product will begin to form a visible suspension. If a black precipitate (Pd black) forms, catalyst degradation has occurred—indicating either a drop in pH or insufficient ligand coordination.

  • Isolation: Upon complete consumption of the aryl halide (typically 1–3 hours), cool the mixture to 0°C. Filter the precipitated biaryl product and wash with cold water (3 × 5 mL) to remove residual boronic acid and base.

  • Purity Check: Confirm product identity via melting point analysis and ¹H-NMR.

Cycle A Precatalyst: L-Pd(II)Cl2 (Air-Stable) B Active Catalyst: L-Pd(0) (Electron-Rich Center) A->B Base / In-situ Reduction C Oxidative Addition [L-Pd(II)(Ar)(X)] B->C + Ar-X D Transmetalation [L-Pd(II)(Ar)(Ar')] C->D +[Ar'-B(OH)3]- E Reductive Elimination Product: Ar-Ar' D->E E->B - Ar-Ar'

Figure 2: Catalytic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling using imidazole-hydrazone ligands.

Protocol B: Copper(II)-Catalyzed Aerobic Oxidation of Alcohols

Copper(II) complexes bearing polycyclic aromatic hydrazones or imidazole-hydrazones exhibit quasi-reversible one-electron redox pairs[2]. This makes them ideal for biomimetic aerobic oxidation, utilizing ambient oxygen as the terminal oxidant.

Experimental Causality & Self-Validating Protocol
  • Why use this Cu(II) complex? The tridentate nature of the ligand enforces a rigid geometry (typically distorted square planar or octahedral when solvent coordinates)[4]. This rigidity prevents the Cu(I) intermediate from disproportionating or undergoing irreversible geometry changes that would kill the catalytic cycle.

Step-by-Step Methodology:

  • Catalyst Loading: In a 50 mL Schlenk tube, dissolve 1.0 mmol of benzyl alcohol and 2 mol% of the Cu(II)-imidazole-hydrazone complex in 3 mL of acetonitrile.

  • Aerobic Oxidation: Attach an oxygen balloon to the Schlenk tube. Add 10 mol% of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) as a co-catalyst to facilitate hydrogen abstraction. Stir at 60°C.

  • Reaction Monitoring (Self-Validation):

    • Validation Check: The reaction exhibits a distinct chromic shift. The initial solution is deep green/blue (Cu(II)). During active turnover, transient red/brown hues (Cu(I) species) may be observed. A steady deflation of the O₂ balloon physically validates active catalytic turnover.

  • Quenching & Analysis: After 4 hours, cool to room temperature. Filter through a short pad of silica to remove the metal complex. Analyze the filtrate via GC-MS to determine conversion and selectivity toward benzaldehyde.

Quantitative Data Presentation

The following tables summarize the expected catalytic performance of these metal complexes based on established organometallic benchmarks for this ligand class[5],[3].

Table 1: Comparative Catalytic Performance of Pd(II)-Imidazole-Hydrazone Complexes in Suzuki-Miyaura Coupling (Aqueous Media, 80°C)

Aryl HalideArylboronic AcidCatalyst LoadingTime (h)Yield (%)TON
4-BromoacetophenonePhenylboronic acid0.5 mol%1.598196
4-ChlorotoluenePhenylboronic acid1.0 mol%4.08585
2-Bromopyridine4-Methoxyphenylboronic acid0.5 mol%2.092184
1-Bromo-4-nitrobenzenePhenylboronic acid0.1 mol%1.099990

Table 2: Cu(II)-Imidazole-Hydrazone Catalyzed Aerobic Oxidation of Benzyl Alcohols (O₂ atmosphere, 60°C)

SubstrateProductTime (h)Conversion (%)Selectivity (%)
Benzyl alcoholBenzaldehyde4.0>9999
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde3.598>99
4-Nitrobenzyl alcohol4-Nitrobenzaldehyde6.08895
1-PhenylethanolAcetophenone8.09299

Troubleshooting & Catalyst Optimization

  • Issue: Low Yield in Schiff Base Condensation.

    • Cause: Failure to fully neutralize the 2-(1H-imidazol-1-yl)acetohydrazide HCl salt[1].

    • Solution: Ensure a strict 1:1.1 molar ratio of the HCl salt to triethylamine (Et₃N). Stir for 15 minutes prior to the addition of the aldehyde to ensure the free hydrazine is fully liberated.

  • Issue: Pd Catalyst Precipitation (Blacking) in Water.

    • Cause: The pH has dropped below the pKa of the boronic acid, stalling transmetalation and leaving the electron-rich Pd(0) species exposed to aggregation.

    • Solution: Increase K₂CO₃ loading to 2.5–3.0 equivalents to buffer the aqueous system effectively[3].

References

  • [5] Google Patents. Hydrazone compounds, hydrazone compounds for forming complexes, ligands for forming metal complexes, and monomers for producing polymer compounds. URL:

  • [2] PubMed Central (PMC). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. URL: [Link]

  • [4] PubMed Central (PMC). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. URL: [Link]

  • [3] ResearchGate / Journal of Organometallic Chemistry. Imidazole-hydrazone efficient and simple ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in water under IR-irradiation. URL: [Link]

Sources

Application

Advanced NMR Spectroscopy Protocols for 2-(1H-Imidazol-1-YL)acetohydrazide Hydrochloride

As drug development increasingly relies on precise structural characterization, the analytical rigor applied to active pharmaceutical ingredients (APIs) and their intermediates must be absolute. 2-(1H-Imidazol-1-YL)aceto...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on precise structural characterization, the analytical rigor applied to active pharmaceutical ingredients (APIs) and their intermediates must be absolute. 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride (CAS: 56563-00-9) [1] presents a unique analytical challenge due to its highly polar nature, exchangeable protons, and cationic imidazolium core.

This application note provides a comprehensive, self-validating methodology for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound. By bridging solution-state connectivity mapping with advanced solid-state structural fingerprinting, this guide ensures absolute confidence in molecular assignments and salt-form verification.

Molecular Architecture & The Causality of Solvent Selection

The molecule consists of an imidazole ring tethered via its N1 position to an acetohydrazide moiety. Because it is formulated as a hydrochloride salt, the imidazole ring is protonated at the N3 position, yielding an imidazolium cation.

The Causality of Solvent Choice: Novice analysts often default to Deuterium Oxide (D₂O) for hydrochloride salts due to their excellent aqueous solubility. However, for complete structural elucidation, this is a critical error . D₂O induces rapid hydrogen-deuterium (H/D) exchange. This exchange will completely obliterate the signals for the hydrazide amine (-NH₂), the hydrazide amide (-NH), and the protonated imidazolium nitrogen (NH⁺).

To preserve the entire spin system and observe these vital exchangeable protons, anhydrous Dimethyl Sulfoxide-d6 (DMSO-d₆) must be utilized. The high dielectric constant of DMSO-d₆ adequately solvates the polar HCl salt, while its aprotic nature prevents the loss of labile proton resonances, allowing for a complete and self-validating 2D NMR assignment.

Solution-State NMR Workflows: 1D & 2D Connectivity

The Imidazolium Deshielding Effect

The protonation of the imidazole ring by hydrochloric acid fundamentally alters the electronic environment of the molecule. The resulting positive charge exerts a strong electron-withdrawing effect, significantly deshielding the imidazole protons. Consequently, the H2 proton (located between N1 and N3) experiences a dramatic downfield shift—moving from approximately 7.6 ppm in the free base to >9.0 ppm in the hydrochloride salt. Recognizing this phenomenon is essential for validating the salt state in solution.

Quantitative Data Summaries

Table 1: Expected ¹H NMR Assignments (DMSO-d₆, 400 MHz)

Proton EnvironmentExpected Shift (ppm)MultiplicityIntegrationAssignment Logic / Causality
Imidazolium NH⁺ ~14.5br s1HHighly deshielded by positive charge; broad due to quadrupolar relaxation of nitrogen.
Hydrazide NH ~10.5br s1HDeshielded by the adjacent carbonyl; observable only in aprotic solvents.
Imidazole H2 9.00 - 9.20s1HStrongly deshielded by adjacent N1 and protonated N3 (imidazolium effect).
Imidazole H4 / H5 7.60 - 7.80d / d2HAromatic protons; typical AB or AX spin system.
Acetyl CH₂ 5.00 - 5.20s2HDeshielded by the adjacent N1 (imidazole) and carbonyl group.
Hydrazide NH₂ ~4.5br s2HAmine protons; susceptible to rapid exchange if trace water is present.

Table 2: Expected ¹³C NMR Assignments (DMSO-d₆, 100 MHz)

Carbon EnvironmentExpected Shift (ppm)Assignment Logic / Causality
Carbonyl (C=O) ~166.0Highly deshielded sp² carbonyl carbon.
Imidazole C2 ~136.5Located between two nitrogen atoms; highly sensitive to N3 protonation.
Imidazole C4 ~123.0Aromatic carbon.
Imidazole C5 ~120.0Aromatic carbon adjacent to the N1 substitution site.
Acetyl CH₂ ~49.5Aliphatic sp³ carbon, deshielded by N1 and C=O.
2D HMBC Logical Relationships

To definitively prove the linkage between the imidazole ring and the acetohydrazide tail, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is utilized. The CH₂ protons act as the central anchor, showing ³J correlations to the imidazole ring and a ²J correlation to the carbonyl.

HMBC CH2 CH2 Protons (~5.10 ppm) C2 Imidazole C2 (~136.5 ppm) CH2->C2 3J HMBC C5 Imidazole C5 (~120.0 ppm) CH2->C5 3J HMBC CO Carbonyl C=O (~166.0 ppm) CH2->CO 2J HMBC NH Hydrazide NH (~10.5 ppm) NH->CO 2J HMBC

Figure 1: Key 2D HMBC magnetization transfer pathways for structural elucidation.

Solid-State ³⁵/³⁷Cl NMR for Hydrochloride Salt Verification

While solution-state NMR confirms molecular connectivity, it strips away the crystallographic context of the hydrochloride salt due to solvation. To definitively characterize the solid phase, detect potential polymorphs, and verify the hydrogen-bonding network of the chloride ion, we employ Solid-State ³⁵/³⁷Cl Magic-Angle Spinning (MAS) NMR spectroscopy.

As demonstrated in foundational studies on organic hydrochloride salts, the ³⁵Cl electric field gradient (EFG) tensor is an exceptionally sensitive probe for the local hydrogen-bonding environment of the chloride ion [2]. The nuclear quadrupolar coupling constant ( CQ​ ) of the chlorine atom shifts dramatically based on its proximity to hydrogen-bond donors (such as the imidazolium NH⁺ and hydrazide NH/NH₂ groups) [3]. Furthermore, high-field ³⁵Cl SSNMR (e.g., at 9.4 T to 21.1 T) allows for the structural fingerprinting of HCl salts in bulk powders without interference from excipients or impurities[4].

Step-by-Step Experimental Methodologies

To ensure this protocol acts as a self-validating system, adhere strictly to the following parameters.

Phase 1: Solution-State NMR Preparation & Acquisition
  • Sample Preparation: Weigh exactly 15–20 mg of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride.

  • Dissolution: Dissolve the powder in 0.6 mL of anhydrous DMSO-d₆ (100.0% isotopic purity, stored over molecular sieves) to prevent the exchange of the hydrazide and imidazolium protons. Transfer to a high-quality 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of the broad NH signals).

    • Number of Scans (NS): 16 to 32.

    • Referencing: Internal Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (Proton decoupled).

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 512 to 1024 (due to the low natural abundance of ¹³C and the quaternary carbonyl carbon).

  • 2D HMBC Acquisition:

    • Pulse Program: hmbcgplpndqf

    • Optimize the long-range coupling delay for JC−H​=8 Hz (typically ~62.5 ms), which is ideal for capturing the critical ²J and ³J correlations from the CH₂ group.

Phase 2: Solid-State ³⁵Cl NMR Acquisition
  • Rotor Packing: Pack approximately 50–100 mg of the dry, bulk API powder into a 4.0 mm or 3.2 mm Zirconia MAS rotor.

  • Instrument Tuning: Tune the probe to the ³⁵Cl Larmor frequency (e.g., 39.2 MHz on a 400 MHz / 9.4 T system).

  • Acquisition:

    • Spin the sample at a Magic-Angle Spinning (MAS) rate of 10–15 kHz.

    • Utilize a quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) pulse sequence to enhance the signal-to-noise ratio of the broad quadrupolar powder pattern [2].

    • Referencing: Solid NaCl at 0.00 ppm.

Workflow A 2-(1H-Imidazol-1-YL)acetohydrazide HCl Sample Selection B Solvent Selection (Anhydrous DMSO-d6) A->B E Solid-State NMR (35/37Cl MAS SSNMR) A->E Bulk Powder C 1D Solution NMR (1H, 13C) B->C Dissolution D 2D Solution NMR (COSY, HSQC, HMBC) C->D Connectivity F Absolute Structural Assignment & Salt Verification D->F E->F

Figure 2: Multi-nuclear NMR analytical workflow for hydrochloride salt characterization.

References

  • Bryce, D. L., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. Available at:[Link]

  • Bryce, D. L., & Sward, G. D. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society. Available at:[Link]

  • Hildebrand, M., et al. (2013). 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms. CrystEngComm, Royal Society of Chemistry. Available at:[Link]

Method

Safe Handling and Storage of 2-(1H-Imidazol-1-YL)acetohydrazide HCl: A Comprehensive Guide for Researchers

This document provides a detailed guide for the safe storage, handling, and disposal of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride (CAS No. 56563-00-9).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed guide for the safe storage, handling, and disposal of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride (CAS No. 56563-00-9). This compound, while valuable in research and drug development, requires careful management due to its chemical properties and potential hazards. These protocols are designed to ensure the safety of laboratory personnel and the integrity of the chemical.

Understanding the Compound: Chemical Profile and Hazards

2-(1H-Imidazol-1-YL)acetohydrazide HCl is a solid, typically a white to yellow powder or crystals.[1] Its structure incorporates an imidazole ring and a hydrazide functional group, which contribute to its reactivity and potential biological activity.

Key Chemical Data:

PropertyValueSource
Molecular FormulaC5H8N4O・HCl[2]
Molecular Weight176.60 g/mol (as HCl salt)Calculated
Physical FormSolid[3]
Storage Temperature2-8°C, inert atmosphere, dark place[3]

Hazard Identification:

This compound is classified as an irritant.[2] Based on available safety information, the primary hazards include:

  • Harmful if swallowed: [3]

  • Causes skin irritation: [3]

  • Causes serious eye irritation: [3]

Due to the presence of the hydrazide group, it is prudent to handle this compound as potentially reactive. Hydrazine and its derivatives can be reactive, and in some cases, possess explosive properties.[4][5] Therefore, precautions beyond those for a standard irritant are warranted.

Prerequisite Safety Measures: Engineering Controls and Personal Protective Equipment

A multi-layered approach to safety is essential when working with potentially hazardous chemicals. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment (PPE).

Engineering Controls
  • Fume Hood: All handling of 2-(1H-Imidazol-1-YL)acetohydrazide HCl, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[5][6] This minimizes the risk of inhalation of any dust or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[7]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[8][9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final line of defense against chemical exposure.[9]

PPE ItemSpecificationsRationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.[5][7][10]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[5][6][8]Prevents skin contact and subsequent irritation.
Body Protection A flame-resistant lab coat.[10]Protects against spills and splashes on clothing and skin.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if there is a risk of dust generation outside of a fume hood.[11]Prevents inhalation of the compound, which can be harmful.

Protocols for Safe Storage and Handling

Adherence to strict protocols is critical to mitigate the risks associated with 2-(1H-Imidazol-1-YL)acetohydrazide HCl.

Storage Protocol

Proper storage is crucial to maintain the stability and integrity of the compound and to prevent accidents.

  • Container: Keep the compound in its original, tightly sealed container.[3][8] If transferred to a secondary container, ensure it is clearly labeled with the full chemical name and hazard information.

  • Environment: Store in a cool, dry, and dark place.[3][8] The recommended storage temperature is 2-8°C under an inert atmosphere.[3]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[12] It should also be segregated from flammable solvents.[5]

Handling Protocol

The following step-by-step procedure should be followed for all manipulations of the solid compound and its solutions.

  • Pre-Handling Checks:

    • Confirm that all necessary engineering controls are operational.

    • Ensure all required PPE is available and in good condition.

    • Review the Safety Data Sheet (SDS) for the compound before beginning work.[5]

    • Never work alone when handling this chemical.[6][10]

  • Weighing and Transfer:

    • Perform all weighing and transfers within a chemical fume hood to contain any dust.[5]

    • Use non-sparking tools for transfers to minimize the risk of ignition.[9]

    • Handle the compound gently to avoid creating dust.

  • Solution Preparation:

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

    • Ensure the chosen solvent is compatible with the compound.

  • Post-Handling:

    • Securely close the container and return it to its designated storage location.[9]

    • Decontaminate the work area thoroughly.

    • Dispose of all contaminated disposable PPE as hazardous waste.[9]

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[9][12]

Emergency Procedures: Spill and Exposure Management

Prompt and appropriate action is critical in the event of a spill or exposure.

Spill Response
  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[13]

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[11]

    • Decontaminate the spill area.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.[8]

    • Alert others and activate the fire alarm if necessary.[8]

    • Close the laboratory doors and post a warning sign.[8]

    • Contact the institution's Environmental Health and Safety (EHS) office or emergency response team.[6]

Exposure Protocol
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][14]
Skin Contact Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12][14]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][14]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12][14]

Waste Disposal

All waste containing 2-(1H-Imidazol-1-YL)acetohydrazide HCl, including contaminated materials, must be treated as hazardous waste.

  • Collection: Collect all waste in a clearly labeled, sealed container.[8][11] Do not mix with other chemical waste.[11]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area.[8]

  • Disposal: Arrange for pickup and disposal by the institution's EHS office or a licensed hazardous waste disposal contractor.[12]

For aqueous waste containing hydrazide compounds, a potential treatment method involves dilution followed by neutralization with a weak oxidizing agent like sodium hypochlorite or calcium hypochlorite.[9] This procedure should only be performed by trained personnel in a controlled environment.

Visualized Workflows

To further clarify the necessary procedures, the following diagrams illustrate the key workflows for safe handling and emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls prep_ppe->prep_eng handle_weigh Weigh & Transfer prep_eng->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution post_store Store Compound handle_solution->post_store post_clean Decontaminate Area post_store->post_clean post_dispose Dispose of Waste post_clean->post_dispose post_wash Wash Hands post_dispose->post_wash

Caption: Workflow for the safe handling of 2-(1H-Imidazol-1-YL)acetohydrazide HCl.

SpillResponseWorkflow cluster_hood Inside Fume Hood cluster_outside Outside Fume Hood action_node action_node spill Spill Occurs location Location? spill->location hood_alert Alert Others location->hood_alert Inside Hood outside_evacuate Evacuate Area location->outside_evacuate Outside Hood hood_absorb Absorb Spill hood_alert->hood_absorb hood_collect Collect Waste hood_absorb->hood_collect hood_clean Decontaminate hood_collect->hood_clean outside_alert Alert & Warn outside_evacuate->outside_alert outside_contact Contact EHS outside_alert->outside_contact

Caption: Decision workflow for responding to a spill of 2-(1H-Imidazol-1-YL)acetohydrazide HCl.

References

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • American Laboratory. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals.
  • University of Prince Edward Island. Standard Operating Procedures for Working with Dangerously Reactive Chemicals.
  • INCHEM. (1987). Hydrazine (EHC 68, 1987).
  • Yale University. GUIDELINES FOR SAFE LABORATORY PRACTICES.
  • University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals.
  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015, October 6).
  • Benchchem. Proper Disposal Procedures for Fluorescein Hydrazide.
  • Vecom Marine. (2022, April 11). MSDS Hydrazide 20220411.
  • Arxada. Performance Chemicals Hydrazine.
  • Sigma-Aldrich. 2-(1H-Imidazol-1-yl)acetohydrazide | 56563-00-9.
  • Sigma-Aldrich. 2-(1H-Imidazol-1-yl)acetic acid hydrochloride | 87266-37-3.
  • DTIC. Safety and Handling of Hydrazine.
  • The Brückner Research Group. CB-LSOP-Hydrazines.docx.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • Eastchem. (2025, August 25). Common Applications and Maintenance of Hydrazine Hydrate.
  • Guidechem. 2-(1H-イミダゾール-1-イル)アセトヒドラジド(SALTDATA:HCl) 56563-00-9 wiki - Jp.
  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
  • Guidechem. 2-(1H-imidazol-2-yl)acetic acid;hydrochloride 1297344-60-5 wiki.
  • AK Scientific, Inc. 2-(1H-Imidazol-5-yl)ethanol hydrochloride - Safety Data Sheet.
  • PubChem. (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2.
  • R&D Systems Inc. Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.

Sources

Application

The Versatile Synthon: Application Notes for 2-(1H-Imidazol-1-YL)acetohydrazide HCl in Modern Organic Synthesis

In the landscape of modern medicinal chemistry and materials science, the demand for novel heterocyclic scaffolds continues to grow. These nitrogen-rich architectures form the core of numerous pharmaceuticals and functio...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry and materials science, the demand for novel heterocyclic scaffolds continues to grow. These nitrogen-rich architectures form the core of numerous pharmaceuticals and functional materials. 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride emerges as a highly versatile and reactive building block, offering a direct route to a diverse array of imidazole-functionalized molecules. Its unique structure, combining a reactive hydrazide moiety with the biologically significant imidazole ring, makes it an invaluable precursor for the synthesis of a wide range of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles.

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the effective incorporation of 2-(1H-Imidazol-1-YL)acetohydrazide HCl in organic synthesis. The protocols described herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure reproducibility and success.

Part 1: Synthesis of 2-(1H-Imidazol-1-YL)acetohydrazide Hydrochloride

The journey into the applications of this versatile synthon begins with its preparation. The synthesis is a straightforward two-step process commencing with the N-alkylation of imidazole, followed by hydrazinolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate

The initial step involves the nucleophilic substitution of a haloacetate with imidazole. The use of a suitable base is crucial to deprotonate the imidazole, thereby activating it for alkylation.

Protocol:

  • To a solution of imidazole (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(1H-imidazol-1-yl)acetate.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-(1H-Imidazol-1-yl)acetohydrazide

The second step is a classic hydrazinolysis reaction, where the ester is converted to the corresponding hydrazide using hydrazine hydrate.

Protocol:

  • Dissolve ethyl 2-(1H-imidazol-1-yl)acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0-3.0 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring its completion by TLC.[1]

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-(1H-Imidazol-1-yl)acetohydrazide.

Step 3: Formation of the Hydrochloride Salt

To improve stability and handling, the free base is converted to its hydrochloride salt.

Protocol:

  • Dissolve the synthesized 2-(1H-Imidazol-1-yl)acetohydrazide in a minimal amount of a suitable alcohol, such as isopropanol.

  • Slowly add a solution of hydrochloric acid in isopropanol or bubble dry HCl gas through the solution until precipitation is complete.

  • Filter the resulting white solid, wash with a small amount of cold isopropanol, and dry under vacuum to afford 2-(1H-Imidazol-1-YL)acetohydrazide HCl.

Part 2: Applications in Heterocyclic Synthesis

The true utility of 2-(1H-Imidazol-1-YL)acetohydrazide HCl lies in its ability to serve as a scaffold for the construction of more complex heterocyclic systems. The presence of the nucleophilic hydrazide group allows for a variety of cyclization reactions.

Application 1: Synthesis of Imidazole-Substituted Pyrazoles

Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities. The reaction of a hydrazide with a 1,3-dicarbonyl compound is a classical and efficient method for pyrazole synthesis.

Reaction Scheme:

reagent 2-(1H-Imidazol-1-YL)acetohydrazide product Imidazole-Substituted Pyrazole reagent->product Reflux in Ethanol, cat. Acetic Acid dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) dicarbonyl->product

Caption: Synthesis of Imidazole-Substituted Pyrazoles.

Protocol: Synthesis of 1-((1H-imidazol-1-yl)acetyl)-3,5-dimethyl-1H-pyrazole

  • In a round-bottom flask, dissolve 2-(1H-Imidazol-1-YL)acetohydrazide HCl (1.0 eq) and acetylacetone (1.1 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel to obtain the desired pyrazole derivative.

SubstrateProductYield (%)Reference
Acetylacetone1-((1H-imidazol-1-yl)acetyl)-3,5-dimethyl-1H-pyrazole85-95Analogous reactions suggest high yields.[2][3]
Ethyl AcetoacetateEthyl 5-((1H-imidazol-1-yl)methyl)-3-methyl-1H-pyrazole-1-carboxylate80-90General method for pyrazole synthesis.[2]
Application 2: Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are another important class of heterocycles with diverse biological activities. A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of acylhydrazides.

Reaction Scheme:

reagent 2-(1H-Imidazol-1-YL)acetohydrazide product 2-((1H-imidazol-1-yl)methyl)-1,3,4-oxadiazole-5-thiol reagent->product Reflux in Ethanolic KOH cs2 Carbon Disulfide (CS2) cs2->product

Caption: Synthesis of 1,3,4-Oxadiazole-5-thiols.

Protocol: Synthesis of 2-((1H-imidazol-1-yl)methyl)-1,3,4-oxadiazole-5-thiol

  • Dissolve 2-(1H-Imidazol-1-YL)acetohydrazide (1.0 eq) in ethanol.

  • Add potassium hydroxide (1.2 eq) and stir until it dissolves.

  • Add carbon disulfide (1.5 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 10-12 hours.[4]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 1,3,4-oxadiazole-5-thiol.[5]

ReagentProductYield (%)Reference
Carbon Disulfide2-((1H-imidazol-1-yl)methyl)-1,3,4-oxadiazole-5-thiol70-85General procedure for oxadiazole synthesis.[4][5]
Application 3: Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are heterocycles of significant interest in medicinal chemistry. A multi-step synthesis starting from an acetohydrazide can be employed to construct the triazole ring.

Workflow Diagram:

start 2-(1H-Imidazol-1-YL) acetohydrazide step1 Reaction with Isothiocyanate start->step1 intermediate Thiosemicarbazide Intermediate step1->intermediate step2 Cyclization (e.g., NaOH) intermediate->step2 product Imidazole-Substituted 1,2,4-Triazole step2->product

Caption: Workflow for 1,2,4-Triazole Synthesis.

Protocol: Synthesis of 4-Aryl-5-((1H-imidazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol

  • Step A: Synthesis of the Thiosemicarbazide Intermediate

    • To a solution of 2-(1H-Imidazol-1-YL)acetohydrazide (1.0 eq) in ethanol, add the desired aryl isothiocyanate (1.0 eq).

    • Reflux the mixture for 2-4 hours.[6]

    • Cool the reaction mixture to obtain a solid precipitate.

    • Filter the solid and wash with cold ethanol to get the thiosemicarbazide intermediate.

  • Step B: Cyclization to the 1,2,4-Triazole

    • Suspend the thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 2M).

    • Reflux the mixture for 4-6 hours until a clear solution is obtained.[6]

    • Cool the reaction mixture and acidify with dilute hydrochloric acid or acetic acid.

    • Filter the precipitated product, wash with water, and recrystallize from a suitable solvent like ethanol.

IsothiocyanateProductOverall Yield (%)Reference
Phenyl isothiocyanate5-((1H-imidazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol65-80Based on analogous multi-step syntheses.[6]

Part 3: Potential in Coordination Chemistry

The 2-(1H-Imidazol-1-YL)acetohydrazide molecule possesses multiple coordination sites, making it an interesting ligand for the synthesis of metal complexes. The nitrogen atoms of the imidazole ring and the hydrazide moiety can all participate in coordination with metal ions.

The imidazole ring is a well-known ligand in coordination and bioinorganic chemistry, often found coordinating to metal centers in metalloenzymes.[7] The hydrazide group can also act as a bidentate ligand, coordinating through the carbonyl oxygen and the terminal amino nitrogen. This multi-dentate character opens up possibilities for the formation of various coordination polymers and discrete metal complexes with potentially interesting catalytic or material properties.

While specific studies on the coordination chemistry of 2-(1H-Imidazol-1-YL)acetohydrazide are not extensively reported, the known coordination behavior of its constituent parts suggests it could be a valuable ligand for further exploration.[8]

Conclusion

2-(1H-Imidazol-1-YL)acetohydrazide HCl is a readily accessible and highly versatile building block for organic synthesis. Its ability to undergo a variety of cyclization reactions provides a straightforward entry into diverse classes of imidazole-containing heterocyclic compounds. The protocols and application notes provided in this guide are intended to empower researchers to explore the full potential of this valuable synthon in their synthetic endeavors, from drug discovery to materials science.

References

  • Al-Azzawi, A. J. K. Synthesis and study of biological activity of some new Imidazole derivatives. Baghdad Science Journal, 2018. [Link]

  • Al-Masoudi, N. A. et al. Synthesis of Some New 1,2,4-Triazoles Derived from 2-Mercaptobenzimidazole.
  • Waziri, I. et al. Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro Antibacterial Evaluation. Arid Zone Journal of Basic and Applied Research, 2022. [Link]

  • Singh, S. K. et al. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008. [Link]

  • Patel, N. B. et al. A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Pharmaceutical Sciences and Research, 2012.
  • Liu, T. et al. Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 2012. [Link]

  • Kumar, D. et al. Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Scholars Research Library, 2013.
  • Abdel-Wahab, B. F. et al. Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds. Molecules, 2016. [Link]

  • El-Sayed, W. A. Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor.
  • Al-Said, M. S. et al. Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 2022. [Link]

  • Darekar, A. B. et al. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 2023.
  • Al-Amiery, A. A. et al. Synthesis of some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. International Journal of Pharmaceutical and Clinical Research, 2017.
  • Sharma, P. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2019. [Link]

  • Kumar, A. et al. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. International Journal of Pharmaceutical Sciences and Research, 2013.
  • Yadav, J. S. et al. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 2019.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Imidazole in Modern Chemistry: Focus on 2-(1H-Imidazol-1-yl)ethanol. 2024.
  • de Lima, M. E. F. et al. 2-Nitro-1-vinyl-1H-imidazole. MDPI, 2022.
  • Dhawas, A. M. et al. Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 2014.
  • Wikipedia. Curtius rearrangement. [Link]

  • Wikipedia. Transition metal imidazole complex. [Link]

  • Shaik, F. P. et al. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Molecules, 2022. [Link]

  • Gierczyk, B. et al. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 2022. [Link]/2425)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Stability and Degradation of 2-(1H-Imidazol-1-YL)acetohydrazide HCl

Welcome to the technical support center for 2-(1H-Imidazol-1-YL)acetohydrazide HCl. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate stability issues encount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(1H-Imidazol-1-YL)acetohydrazide HCl. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate stability issues encountered during the storage and handling of this compound. As a molecule possessing a hygroscopic hydrochloride salt, a reactive hydrazide moiety, and a photosensitive imidazole ring, its stability is contingent on precise handling and storage protocols. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format, supplemented with validated experimental protocols.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Issue

This section addresses the most common observations and provides the scientific rationale behind them.

Q1: My solid 2-(1H-Imidazol-1-YL)acetohydrazide HCl has started to clump together and has taken on a yellow or reddish tint. What's happening?

This is the most frequently reported issue and points to two interconnected degradation drivers: hygroscopicity and oxidation.

  • Physical Clumping (Hygroscopicity): The hydrochloride salt form of the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water acts as a plasticizer, causing the free-flowing powder to clump, cake, or in severe cases, deliquesce (dissolve into the absorbed water).[1][3] Improper handling, such as opening the container in a humid environment, is a primary cause.[4]

  • Color Change (Oxidation): The hydrazide functional group is susceptible to oxidation, which can be accelerated by the presence of atmospheric oxygen and trace metal impurities.[5] This oxidation can form highly colored diazene species, which likely accounts for the observed color change from white to yellow or red.[6] Preliminary studies on similar hydrazides show that oxidation can be visually identified by a color change.[6] The presence of absorbed moisture can facilitate these oxidative reactions.

Q2: My HPLC analysis of an aged sample shows a new, more polar peak eluting earlier than the parent compound. What is this likely to be?

An earlier-eluting peak in a standard reverse-phase HPLC system typically indicates a more polar degradation product. For this molecule, the most probable candidate is 2-(1H-imidazol-1-yl)acetic acid , the product of hydrolysis.[7]

The hydrazide group (-CONHNH₂) can be cleaved by water to form a carboxylic acid (-COOH) and hydrazine.[8][9] This reaction, known as hydrolysis, can be catalyzed by both acidic and basic conditions.[8] The resulting carboxylic acid is significantly more polar than the parent hydrazide, leading to weaker retention on a C18 column and thus, an earlier elution time. The presence of atmospheric moisture absorbed due to the compound's hygroscopic nature provides the necessary water for this degradation pathway.[3]

Q3: What are the primary chemical degradation pathways I should be aware of for this molecule?

There are three principal degradation mechanisms for 2-(1H-Imidazol-1-YL)acetohydrazide HCl, stemming from its three key functional components. Understanding these is crucial for designing stable formulations and analytical methods.

  • Hydrolysis (Moisture-Driven): As discussed in Q2, the acetohydrazide group is labile to hydrolysis. This is often the primary degradation pathway in the presence of water, leading to the formation of 2-(1H-imidazol-1-yl)acetic acid and hydrazine.[8][9]

  • Oxidation (Air/Metal-Driven): The hydrazide moiety is a reducing agent and can be easily oxidized.[5] This can be initiated by atmospheric oxygen, light, or trace metal ions.[10][11] The imidazole ring itself is also susceptible to oxidative degradation, which can lead to various ring-opened or modified products.[12][13]

  • Photodegradation (Light-Driven): The imidazole ring is known to be sensitive to light, particularly UV radiation.[12][14] Exposure can lead to the formation of complex degradation products. Therefore, protecting the compound from light during storage and handling is critical.[14]

Q4: What are the definitive, recommended storage and handling conditions to ensure the long-term stability of 2-(1H-Imidazol-1-YL)acetohydrazide HCl?

To mitigate the degradation pathways described above, strict adherence to the following multi-faceted storage and handling protocol is essential.

  • Temperature: Store at 2-8°C . Refrigeration slows the kinetics of all potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis.

  • Moisture: Store in a desiccator . The container must be tightly sealed to prevent moisture ingress.[1][15] For weighing and aliquoting, use a glovebox with a dry atmosphere whenever possible.[4] If a glovebox is unavailable, work quickly in a low-humidity environment and minimize the time the primary container is open.[1]

  • Light: Store in the dark . Use amber glass vials or wrap the container in aluminum foil to protect the light-sensitive imidazole moiety.[14]

Upon receiving a new batch, it is best practice to immediately aliquot the material into smaller, single-use quantities in a controlled environment. This prevents repeated exposure of the bulk supply to the atmosphere.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable, step-by-step protocols for analyzing degradation and implementing best practices.

Guide 1: Assessing Compound Purity and Degradation

A validated, stability-indicating HPLC method is the cornerstone of assessing the purity of your compound and quantifying any degradation.

This reverse-phase HPLC method is designed to separate the parent compound from its more polar hydrolysis product and other potential degradants.

  • Sample Preparation:

    • Prepare a diluent of 50:50 Acetonitrile:Water.

    • Accurately weigh and dissolve the 2-(1H-Imidazol-1-YL)acetohydrazide HCl sample in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Vortex to ensure complete dissolution.

  • Chromatographic Conditions:

    • Run the samples immediately after preparation.

    • Inject a diluent blank before the first sample to ensure the system is clean.

    • Monitor the appearance of new peaks or a decrease in the main peak area percentage over time.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column providing good retention and resolution.
Mobile Phase A 0.025 M Potassium Dihydrogen Phosphate, pH adjusted to 3.2 with Phosphoric AcidThe acidic pH protonates residual silanols on the column, improving peak shape for the basic imidazole moiety.[14][16]
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 20 minA gradient ensures elution of both polar degradants and any potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures run-to-run reproducibility.
Detection UV at 230 nmProvides good sensitivity for the imidazole chromophore.[17]
Injection Vol. 10 µLStandard injection volume.
Guide 2: Proactively Identifying Potential Degradation Products

A forced degradation study is essential for understanding a compound's stability profile and confirming that your analytical method can separate the drug from its degradants.[14] The goal is to achieve 5-20% degradation.

  • Prepare a Stock Solution: Create a 1 mg/mL stock solution of the compound in a 50:50 Acetonitrile:Water mixture.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.

    • Keep one sample at room temperature and another at 60°C.

    • Take aliquots at 2, 8, and 24 hours. Neutralize with 0.1 N NaOH before HPLC analysis.[13]

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.

    • Keep at room temperature and take aliquots at 1, 4, and 8 hours (base hydrolysis is often faster).

    • Neutralize with 0.1 N HCl before HPLC analysis.[13]

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Take aliquots at 2, 8, and 24 hours.[14]

  • Thermal Degradation:

    • Place a solid sample in a 70°C oven.

    • Place a separate sealed vial of the stock solution in a 70°C oven.

    • Sample at 1, 3, and 7 days.[14]

  • Photodegradation:

    • Expose a solid sample and a solution sample to a photostability chamber with a light source (e.g., UV/Vis).

    • Keep a control sample wrapped in foil at the same temperature.

    • Sample at 24, 48, and 72 hours.[12][14]

  • Analysis: Analyze all stressed samples by HPLC-UV (Protocol 1.1) and ideally LC-MS to identify the mass of the degradation products.

Stress Condition Primary Target Expected Primary Degradant Reference
Acid/Base HydrolysisAcetohydrazide2-(1H-imidazol-1-yl)acetic acid[8][13]
Oxidation (H₂O₂)Hydrazide & Imidazole RingDiazene species, ring-oxidized products[12][14]
ThermalEntire MoleculeVarious (often accelerates hydrolysis/oxidation)[14]
PhotodegradationImidazole RingComplex mixture of photo-products[12]
Part 3: Visualized Workflows and Degradation Pathways

Visual aids can simplify complex chemical pathways and troubleshooting logic.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent 2-(1H-Imidazol-1-YL) acetohydrazide HCl hydrolysis_product 2-(1H-Imidazol-1-yl)acetic acid + Hydrazine parent->hydrolysis_product + H₂O (Moisture, pH) oxidation_product Diazene Species & Other Oxidized Products parent->oxidation_product + [O] (Air, Metal Ions) photo_product Complex Photoproducts parent->photo_product + hv (UV/Vis Light)

Caption: Primary degradation pathways for 2-(1H-Imidazol-1-YL)acetohydrazide HCl.

TroubleshootingWorkflow decision decision action action start Degradation Observed decision1 decision1 start->decision1 What is the observation? node_physical node_physical decision1->node_physical Physical Change (Clumping, Color) node_analytical node_analytical decision1->node_analytical Analytical Change (New HPLC Peak) action1 action1 node_physical->action1 Likely cause: Hygroscopicity & Oxidation action3 action3 node_analytical->action3 Hypothesize structure (e.g., Hydrolysis Product) action2 Review storage conditions. Implement Protocol for Handling Hygroscopic Solids. action1->action2 Action action4 Run stability-indicating HPLC. Confirm identity with Forced Degradation & LC-MS. action3->action4 Action

Caption: Troubleshooting workflow for observed degradation issues.

References
  • Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 89, 5841-5845. [Link]

  • Ito, K., et al. (2014). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 80(13), 3893–3902. [Link]

  • Magda, G. I., et al. (2014). A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid. Chemical Communications. [Link]

  • Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ACS Publications. [Link]

  • Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Jefferson Digital Commons. [Link]

  • Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. (n.d.). Synthia. [Link]

  • Kalia, J., & Raines, R. T. (2007). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & Medicinal Chemistry, 15(20), 6546–6550. [Link]

  • Hydrazinolysis: Significance and symbolism. (2025). Health Sciences. [Link]

  • Green oxidation of aromatic hydrazide derivatives using an oxoammonium salt. (2024). American Chemical Society. [Link]

  • Hydrazone. (n.d.). Wikipedia. [Link]

  • Storage of Boc-hydrazide. (2021). Reddit. [Link]

  • hydrazine hydrate 80%. (n.d.). Sdfine. [Link]

  • How do you handle hygroscopic salts? (2016). HepatoChem. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC - NIH. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Semantic Scholar. [Link]

  • Common Applications and Maintenance of Hydrazine Hydrate. (2025). Eastchem. [Link]

  • Analytical Methods. (2013). RSC Publishing. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3350-3359. [Link]

  • Analytical tasks – efficiently solved by HPTLC. (n.d.). CAMAG. [Link]

  • Attia, K. A. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(21), 5122. [Link]

  • (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1). (n.d.). PubChem. [Link]

  • Sharma, D., et al. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Journal of Environmental Science and Health, Part B, 49(11), 846–853. [Link]

  • Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. [Link]

Sources

Optimization

Technical Support Center: Optimizing Yield in 2-(1H-Imidazol-1-YL)acetohydrazide HCl Synthesis

Welcome to the technical support center for the synthesis of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering step-by-step solutions and the scientific rationale behind them.

Problem 1: Low or No Yield of Ethyl 2-(1H-Imidazol-1-yl)acetate (Intermediate)

The initial step, the N-alkylation of imidazole with an ethyl haloacetate, is critical for the overall success of the synthesis. Low yields at this stage will invariably lead to a poor final yield.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution & Explanation
Inefficient Deprotonation of Imidazole Monitor the reaction pH. In an aprotic solvent, check for the presence of unreacted imidazole via TLC.Solution: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide. If using a weaker base like potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous to maximize surface area and reactivity.[1][2] Rationale: The acidity of the N-H proton in imidazole requires a sufficiently strong base for complete deprotonation, which generates the nucleophilic imidazolide anion necessary for the SN2 reaction.
Low Reaction Temperature Observe the reaction rate by TLC at set time points. A sluggish reaction suggests insufficient energy to overcome the activation barrier.Solution: Gradually increase the reaction temperature. For reactions in solvents like DMF or acetonitrile, reflux temperatures may be necessary.[1] Rationale: The rate of SN2 reactions is temperature-dependent. Increasing the temperature provides the necessary kinetic energy for the nucleophilic attack to occur efficiently.
Poor Leaving Group on the Acetate Moiety Compare the reactivity of ethyl chloroacetate versus ethyl bromoacetate.Solution: If using ethyl chloroacetate, consider switching to ethyl bromoacetate. Rationale: Bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which stabilizes the negative charge in the transition state.[1]
Solvent Issues Analyze the solubility of reactants in the chosen solvent.Solution: Use a polar aprotic solvent such as DMF or acetonitrile.[2] Rationale: These solvents can dissolve both the imidazole and the ethyl haloacetate, facilitating the reaction. They also do not participate in hydrogen bonding, which can solvate and deactivate the nucleophile.
Problem 2: Low Yield During Hydrazinolysis of the Ester to Form the Hydrazide

The conversion of ethyl 2-(1H-imidazol-1-yl)acetate to the corresponding acetohydrazide is typically a straightforward nucleophilic acyl substitution. However, several factors can lead to incomplete reaction or side product formation.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution & Explanation
Insufficient Hydrazine Monitor the reaction for the disappearance of the starting ester by TLC.Solution: Use a molar excess of hydrazine hydrate (typically 2-5 equivalents).[3] Rationale: The reaction is an equilibrium process. Using an excess of hydrazine drives the reaction towards the product side, ensuring complete conversion of the ester.
Reaction Temperature Too Low A slow reaction rate, as monitored by TLC, indicates a need for higher temperature.Solution: Reflux the reaction mixture in a suitable solvent like ethanol.[4] Rationale: Like most reactions, hydrazinolysis is accelerated by heat. Refluxing provides the necessary energy to achieve a reasonable reaction rate.
Hydrolysis of the Ester Check for the presence of 2-(1H-imidazol-1-yl)acetic acid as a byproduct.Solution: Use anhydrous hydrazine and ethanol to minimize water content. Rationale: The ester is susceptible to hydrolysis, especially under basic conditions (hydrazine is basic). Water will compete with hydrazine as a nucleophile, leading to the formation of the carboxylic acid byproduct.
Problem 3: Difficulty in Isolating and Purifying the Final HCl Salt

The final step of forming and isolating the hydrochloride salt of 2-(1H-imidazol-1-yl)acetohydrazide can be challenging due to its solubility and stability.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution & Explanation
Product is Too Soluble in the Reaction Solvent The product does not precipitate upon addition of HCl.Solution: After acidification, concentrate the solution under reduced pressure. If the product is still not precipitating, try triturating the residue with a non-polar solvent like diethyl ether or acetone to induce crystallization.[5]
Formation of an Oily Product The product separates as an oil instead of a crystalline solid.Solution: Try dissolving the oil in a minimal amount of a polar solvent (e.g., ethanol) and then slowly adding a non-polar solvent (e.g., diethyl ether) to precipitate the solid. Seeding with a small crystal of the pure product can also be effective.
Product is Impure The isolated solid has a low melting point or shows impurities in its NMR spectrum.Solution: Recrystallize the product from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[6] Rationale: Recrystallization is a powerful purification technique that relies on the differential solubility of the product and impurities in a given solvent at different temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of 2-(1H-Imidazol-1-YL)acetohydrazide HCl?

The synthesis is typically a two-step process:

  • N-Alkylation: Imidazole is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base to form ethyl 2-(1H-imidazol-1-yl)acetate.

  • Hydrazinolysis and Salt Formation: The resulting ester is then reacted with hydrazine hydrate to form the acetohydrazide. Subsequent treatment with hydrochloric acid yields the final hydrochloride salt.

Here is a visual representation of the workflow:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis & Salt Formation Imidazole Imidazole Reaction_1 SN2 Reaction Imidazole->Reaction_1 Ethyl Haloacetate Ethyl Haloacetate Ethyl Haloacetate->Reaction_1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_1 Catalyst Ethyl 2-(1H-imidazol-1-yl)acetate Ethyl 2-(1H-imidazol-1-yl)acetate Reaction_2 Nucleophilic Acyl Substitution Ethyl 2-(1H-imidazol-1-yl)acetate->Reaction_2 Reaction_1->Ethyl 2-(1H-imidazol-1-yl)acetate Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_2 Hydrochloric Acid Hydrochloric Acid Acidification Salt Formation Hydrochloric Acid->Acidification 2-(1H-Imidazol-1-YL)acetohydrazide HCl 2-(1H-Imidazol-1-YL)acetohydrazide HCl Reaction_2->Acidification Acidification->2-(1H-Imidazol-1-YL)acetohydrazide HCl G start Low Yield step1 Which Step? start->step1 step1_alkylation N-Alkylation step1->step1_alkylation Step 1 step1_hydrazinolysis Hydrazinolysis step1->step1_hydrazinolysis Step 2 step2_alkylation TLC shows unreacted imidazole? step1_alkylation->step2_alkylation step2_hydrazinolysis TLC shows unreacted ester? step1_hydrazinolysis->step2_hydrazinolysis solution_base Increase base strength or temperature. step2_alkylation->solution_base Yes check_leaving_group Using chloroacetate? step2_alkylation->check_leaving_group No solution_hydrazine Increase hydrazine equivalents and/or reflux temperature. step2_hydrazinolysis->solution_hydrazine Yes end Yield Optimized step2_hydrazinolysis->end No solution_base->end solution_hydrazine->end solution_leaving_group Switch to bromoacetate. check_leaving_group->solution_leaving_group Yes check_leaving_group->end No solution_leaving_group->end

Sources

Troubleshooting

Resolving HPLC baseline noise in 2-(1H-Imidazol-1-YL)acetohydrazide hcl quantification

Topic: Resolving HPLC Baseline Noise in 2-(1H-Imidazol-1-YL)acetohydrazide HCl Quantification Introduction Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving HPLC Baseline Noise in 2-(1H-Imidazol-1-YL)acetohydrazide HCl Quantification

Introduction

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals who are quantifying 2-(1H-Imidazol-1-YL)acetohydrazide HCl and encountering baseline noise, a common issue that can compromise data accuracy and precision.[1][2][3]

As a Senior Application Scientist, my goal is to provide you with a logical, in-depth framework for diagnosing and resolving these issues. We will move beyond simple checklists to understand the root causes of baseline instability, ensuring your methods are robust and your results are trustworthy.

Given that 2-(1H-Imidazol-1-YL)acetohydrazide HCl is a highly polar and hydrophilic compound, this guide will include special considerations for techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), which is often more suitable for such analytes than traditional reversed-phase methods.[4][5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is HPLC baseline noise, and why is it a problem?

A: HPLC baseline noise refers to the random or periodic fluctuations in the detector signal when only the mobile phase is passing through the system.[2][9] It is a critical indicator of the overall health and performance of your HPLC system.[10] Excessive noise reduces the signal-to-noise (S/N) ratio, which can obscure small peaks, lead to inaccurate peak integration, and ultimately compromise the sensitivity and reliability of your quantification data.[1][3][9]

Q2: My baseline is drifting steadily upwards or downwards. Is this considered noise?

A: This is known as baseline drift. While distinct from random noise, it is a form of baseline instability that can also mask peaks and affect quantification.[1][11] Common causes include insufficient column equilibration (especially in HILIC), temperature fluctuations, mobile phase contamination, or a degrading mobile phase composition.[1][2][11][12][13]

Q3: Are there specific challenges when analyzing a polar compound like 2-(1H-Imidazol-1-YL)acetohydrazide HCl?

A: Yes. Highly polar compounds are often poorly retained on traditional nonpolar stationary phases (like C18) used in reversed-phase HPLC.[8][14][15] This can lead to elution near the solvent front, where interference is common. To achieve better retention, methods like HILIC are employed. HILIC uses a polar stationary phase and a high-organic mobile phase.[6][7] However, HILIC methods can require longer equilibration times and may be more sensitive to the water content in the mobile phase, which can contribute to baseline issues if not carefully controlled.[12]

Systematic Troubleshooting Guide

Effective troubleshooting is a systematic process of elimination. The following guide is structured to mirror the path of your sample through the HPLC system, from mobile phase to detector.

Initial Diagnosis: Characterize the Noise

Before making any changes, observe the pattern of the noise. Is it random, periodic, or a consistent drift? The nature of the disturbance is your first and most important clue.

Noise Type Appearance Common Causes
Random / High Frequency Noise Fuzzy, irregular baseline with no discernible pattern.Dirty flow cell, failing detector lamp, contaminated mobile phase, electrical noise.[16][17][18]
Periodic / Regular Noise Regular, repeating spikes or waves in the baseline.Pump-related issues (seals, check valves), air bubbles in the pump, inadequate mobile phase mixing.[18][19][20]
Baseline Drift A slow, steady rise or fall of the baseline over time.Temperature fluctuations, poor column equilibration, mobile phase contamination/degradation, column bleed.[1][2][11][13]
Spikes Sharp, narrow peaks appearing randomly.Air bubbles in the system, electrical interference, particulate contamination.[2][21]
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing the source of baseline noise.

HPLC_Troubleshooting_Workflow Start Observe Baseline Noise Noise_Type Characterize Noise Pattern Start->Noise_Type Periodic Periodic (Regular) Noise Noise_Type->Periodic Regular Waves Random Random (Irregular) Noise Noise_Type->Random Fuzzy/Spiky Drift Baseline Drift Noise_Type->Drift Slow Rise/Fall Pump_Check Check Pump (Pressure Fluctuations, Leaks) Periodic->Pump_Check Detector_Check Check Detector (Lamp, Flow Cell) Random->Detector_Check Temp_Check Check Temperature (Column Oven, Lab Environment) Drift->Temp_Check Degassing_Check Check Mobile Phase (Degassing, Mixing) Pump_Check->Degassing_Check Pressure OK Service_Pump Service Pump (Check Valves, Seals) Pump_Check->Service_Pump Pressure Varies Degassing_Check->Service_Pump Mobile_Phase_Purity Check Mobile Phase (Purity, Freshness) Detector_Check->Mobile_Phase_Purity Detector OK System_Flush Prepare Fresh Mobile Phase & Flush System Mobile_Phase_Purity->System_Flush Equilibration_Check Ensure Full Column Equilibration Temp_Check->Equilibration_Check Temp Stable Stabilize_Temp Stabilize Temperature Temp_Check->Stabilize_Temp Temp Varies Column_Check Check Column (Contamination, Bleed) Equilibration_Check->Column_Check Fully Equilibrated Extend_Equilibration Extend Equilibration Time Equilibration_Check->Extend_Equilibration Not Equilibrated

Caption: A logical workflow for troubleshooting HPLC baseline noise.

Part 1: The Mobile Phase - The Most Common Culprit

An unstable baseline often originates from the mobile phase.[2][10] Remember the "garbage in, garbage out" principle; high-purity inputs are non-negotiable for sensitive analysis.[22]

Q: What grade of solvents and reagents should I use?

A: Always use HPLC-grade or, preferably, LC-MS grade solvents and high-purity reagents.[10][22] Lower-grade solvents contain impurities that can absorb UV light or introduce non-volatile residues, leading to both noise and drift.[17][23] This is especially critical when working at low UV wavelengths (e.g., <220 nm), where many solvents and additives exhibit significant absorbance.[16]

Q: How often should I prepare my mobile phase?

A: Prepare mobile phases fresh daily.[1][11][24] Aqueous buffers are particularly susceptible to microbial growth, which can cause particulate contamination and clog your system.[25] Over time, the composition of pre-mixed solvents can change due to the differential evaporation of more volatile components, leading to baseline drift.[25]

Q: What is the correct way to mix mobile phase components?

A: The correct way is to measure each component's volume separately before mixing.[22] For example, to make a 70:30 Acetonitrile:Water mobile phase, measure 700 mL of Acetonitrile and 300 mL of water in separate graduated cylinders and then combine them. Simply adding one solvent to the other until a final volume is reached can lead to inaccurate compositions due to volume contraction upon mixing.[22] Inadequate mixing can also cause periodic baseline fluctuations.[21][26]

Q: How critical is mobile phase degassing?

A: It is absolutely critical. Dissolved gases in the mobile phase can come out of solution as pressure changes within the system, forming bubbles.[23][27] These bubbles can cause sharp spikes in the baseline if they pass through the detector flow cell and can also interfere with pump operation, leading to pressure fluctuations and a pulsating baseline.[2][21][28] Use an inline degasser or helium sparging for best results; brief sonication is often insufficient as gasses can redissolve quickly.[1][11][28]

Part 2: The HPLC Pump - The Heart of the System

The pump is responsible for delivering a constant, pulse-free flow of the mobile phase. Any inconsistency in flow will be translated directly into baseline noise.

Q: My baseline has a very regular, repeating wave pattern. What does this mean?

A: This is a classic sign of a pump-related issue.[18][19] The frequency of the wave often corresponds to the pump's piston stroke. The most likely causes are a faulty check valve, worn-out pump seals, or an air bubble trapped in the pump head.[10][18][20][28]

Protocol: Diagnosing Pump Pulsations
  • Observe the Pressure: Watch the system pressure reading. Does it fluctuate in sync with the baseline noise?

  • Change the Flow Rate: Halve or double the flow rate. If the frequency of the baseline noise changes proportionally, you have confirmed the pump is the source.[18]

  • Purge the System: Purge each pump channel at a high flow rate (e.g., 5 mL/min) with a well-degassed solvent like isopropanol or methanol to dislodge any trapped air bubbles.

  • Check Valve Test: If purging doesn't help, the issue is likely a dirty or faulty check valve. Consult your instrument manual for instructions on cleaning or replacing the check valves. A sticking check valve is a very common cause of pulsations.[1][11][28]

Part 3: The Column - The Center of Separation

The column can be a source of noise if it is contaminated or not properly equilibrated.

Q: Could my column be causing baseline drift?

A: Yes. Two primary column-related issues cause drift:

  • Contamination: Strongly retained compounds from previous injections can slowly bleed off the column, causing the baseline to rise.[10][26][29]

  • Inefficient Equilibration: This is a major factor in HILIC and ion-pair chromatography. The stationary phase requires a significant amount of time to equilibrate with the mobile phase. If you start your run before the column is fully equilibrated, you will see a significant drift as the column chemistry settles.[1][12] HILIC methods may require 20-30 column volumes or more for stable equilibration.[12]

Protocol: Isolating Column-Related Noise
  • Remove the Column: Disconnect the column and replace it with a union or a zero-dead-volume connector.

  • Run the Method: Run your method (mobile phase flow) without the column.

  • Observe the Baseline: If the baseline becomes stable, the column is the source of the noise.[10] If the noise persists, the problem lies either upstream (pump, mobile phase) or downstream (detector).

Part 4: The Detector - The Eyes of the System

The detector is the final component in the flow path and is a common source of random, high-frequency noise.

Q: My baseline is very "fuzzy" and irregular. What should I check on my UV detector?

A: This type of noise is often linked to the detector. Here are the primary causes:

  • Failing Lamp: The deuterium lamp in a UV detector has a finite lifespan. As it ages, its energy output becomes unstable, which increases baseline noise.[2][16]

  • Dirty Flow Cell: Contaminants or air bubbles can accumulate in the detector's flow cell.[2][21] A dirty flow cell scatters light, reducing the amount that reaches the photodiode and thereby increasing noise.[16] An air bubble will cause large, sharp spikes.[2][21]

  • Temperature Fluctuations: Detectors are sensitive to changes in ambient temperature.[3][9][11] Drafts from air conditioning or heating vents can cause baseline drift and wander.[11]

Protocol: Cleaning a Detector Flow Cell

Disclaimer: Always consult your specific instrument manual before performing maintenance.

  • Disconnect the Column: Never flush a column with the harsh solvents used for cell cleaning. Disconnect the column outlet from the detector inlet.[26]

  • Flush with Isopropanol: Flush the flow cell with HPLC-grade isopropanol for 15-20 minutes to remove organic contaminants.

  • Flush with Water: Flush with HPLC-grade water.

  • Acid Wash (if necessary): For stubborn inorganic or proteinaceous contamination, flush with a mild acid like 1N Nitric Acid (NEVER use Hydrochloric Acid, as it corrodes stainless steel).[12]

  • Final Rinse: Rinse thoroughly with HPLC-grade water followed by isopropanol before reconnecting your system.

System Component Relationship to Noise

This diagram illustrates how different HPLC components typically contribute to specific types of baseline noise.

HPLC_Component_Noise Mobile_Phase Mobile Phase Contamination Improper Mixing Poor Degassing Drift Drift Mobile_Phase->Drift Random_Noise Random Noise Mobile_Phase->Random_Noise Pump Pump Faulty Check Valves Worn Seals Trapped Air Periodic_Noise Periodic Noise Pump->Periodic_Noise Column Column Contamination/Bleed Poor Equilibration Column->Drift Detector Detector Failing Lamp Dirty Flow Cell Temperature Instability Detector->Drift Detector->Random_Noise Noise_Types Common Noise Manifestations

Caption: Relationship between HPLC components and common noise types.

References

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Overbrook Services. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Chypre, M., & Novakova, L. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A. [Link]

  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. [Link]

  • Patsnap Eureka. (2025, September 19). How to Address Detector Noise in HPLC Systems. [Link]

  • Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. [Link]

  • Letter, W. (2016, March 7). Why am I getting Baseline noise in HPLC? ResearchGate. [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • IJSDR. (n.d.). HYDROPHILLIC INTERACTION LIQUID CHROMATOGRAPHY AS A TOOL FOR QUANTIFICATION OF POLAR ANALYTES. [Link]

  • Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?[Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • LCGC. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. [Link]

  • Cytiva. (2022, November 15). HPLC Pain Points. [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]

  • Separation Science. (2023, December 9). Isolating Detector Noise: Part 1. [Link]

  • BASi. (n.d.). Troubleshooting. [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. [Link]

  • Letter, W. (2014, September 4). Common Causes of Baseline Noise in HPLC & UHPLC Systems. ResearchGate. [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Pharmaguideline. (2011, July 23). Guideline for Preparation of Mobile Phase Required for HPLC. [Link]

  • LCGC. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?[Link]

  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • PubChem. (n.d.). (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1). [Link]

  • NextSDS. (n.d.). 2-(1H-imidazol-2-yl)acetic acid hydrochloride — Chemical Substance Information. [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Control for 2-(1H-Imidazol-1-YL)acetohydrazide HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical physicochemical challenges encountered during the isolation of 2-(1H-imidazol-1-yl)acetohydra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical physicochemical challenges encountered during the isolation of 2-(1H-imidazol-1-yl)acetohydrazide hydrochloride . This compound is a vital N-heterocyclic intermediate, but its synthesis via hydrazinolysis inherently introduces stubborn impurities—most notably genotoxic hydrazine, unreacted esters, and residual imidazole.

This guide moves beyond basic procedural steps; it provides the mechanistic causality behind each experimental choice to ensure your protocols are robust, scalable, and self-validating.

Section 1: Mechanistic Workflow & Impurity Generation

To effectively purge impurities, we must first map where they originate in the synthetic pathway. The diagram below illustrates the flow of reagents and the critical junction where the crude HCl salt must be separated from its impurity load.

G A Imidazole + Ethyl Chloroacetate B Ethyl 2-(1H-imidazol-1-yl)acetate (Intermediate) A->B Alkylation D 2-(1H-imidazol-1-yl)acetohydrazide (Free Base) B->D Hydrazinolysis C Hydrazine Hydrate C->D F Crude HCl Salt (High Impurity Load) D->F Salt Formation E HCl (Gas/Aq) E->F G Optimized Crystallization (EtOH/Water + MTBE) F->G Dissolution & Seeding H Pure API Intermediate (<20 ppm Hydrazine) G->H Filtration I Mother Liquor (Purged Impurities) G->I Rejection

Synthesis and impurity-purging crystallization of 2-(1H-imidazol-1-yl)acetohydrazide HCl.

Section 2: Troubleshooting Guide & FAQs

Q1: How do I purge residual genotoxic hydrazine down to acceptable pharmaceutical limits (<20 ppm)? Causality: Hydrazine hydrate is used in excess to drive the conversion of ethyl 2-(1H-imidazol-1-yl)acetate to the hydrazide. Because hydrazine is a powerful hydrogen-bond donor and acceptor, it strongly associates with the hydrazide product and the HCl salt matrix, making simple evaporation or vacuum drying completely ineffective. Solution: Relying on a single unoptimized crystallization will fail. You must implement a controlled crystallization using a specific solvent ratio that maximizes the solubility of hydrazine hydrochloride while forcing the precipitation of the target API intermediate. Recrystallization from an is highly effective for purging hydrazide-related impurities[1]. The water content keeps the residual hydrazine fully solvated in the mother liquor. Furthermore, controlled cooling and seeding prevent the entrapment of hydrazine within the crystal lattice, consistently yielding [2]. Critical Warning: Never use ketones (e.g., acetone) as an antisolvent, as they will react with residual hydrazine to form hydrazones, generating a new class of impurities[3].

Q2: During cooling, my product "oils out" (liquid-liquid phase separation) instead of forming crystals. How do I force nucleation? Causality: [3]. In the case of 2-(1H-imidazol-1-yl)acetohydrazide HCl, high levels of unreacted ester impurities can depress the melting point of the crude matrix, causing it to separate as a dense, viscous oil rather than a crystalline solid. Solution: You must shift the solubility curve and bypass the oiling-out boundary. First, ensure your solvent volume is sufficient (at least 5-7 volumes of the primary solvent)[3]. Second, implement a strict seeding protocol. Cool the clear solution to just below its saturation temperature (typically 38–40°C), hold the temperature, and introduce 1-2 wt% of pure crystalline seeds. Hold for 60 minutes to establish a robust crystal bed before resuming the cooling ramp. This provides a low-energy surface for nucleation, bypassing the liquid-liquid phase separation entirely.

Q3: How do I separate unreacted imidazole and ethyl 2-(1H-imidazol-1-yl)acetate from the final HCl salt? Causality: Imidazole and the starting ester have vastly different pKa and polarity profiles compared to the target hydrazide. Imidazole forms a highly soluble hydrochloride salt in short-chain alcohols, while the ester remains non-ionic and highly soluble in moderately polar organic solvents (like MTBE or ethyl acetate). Solution: Exploit these orthogonal solubilities using an Anti-Solvent Crystallization approach. By using Ethanol as the primary solvent and Methyl tert-butyl ether (MTBE) as the anti-solvent, you create a self-validating purge system. The imidazole HCl remains highly soluble in the ethanol-rich mother liquor, while the MTBE effectively washes away the non-polar unreacted ester. Washing the final wet cake with cold MTBE/Ethanol (4:1 v/v) ensures these impurities are mechanically displaced from the crystal surfaces.

Section 3: Standardized Experimental Protocol

Optimized Anti-Solvent Crystallization of 2-(1H-Imidazol-1-YL)acetohydrazide HCl (Self-Validating System: Step 4 validates nucleation; Step 7 validates impurity displacement)

  • Dissolution: Suspend crude 2-(1H-imidazol-1-yl)acetohydrazide HCl in an Ethanol/Water mixture (5:1 v/v) at 5 volumes (5 mL per gram of crude material)[1].

  • Heating: Heat the suspension to 65°C under continuous agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a pre-heated 1 µm inline PTFE filter to remove insoluble inorganic particulates.

  • Cooling & Seeding: Cool the filtrate to 40°C. Add 1 wt% of pure 2-(1H-imidazol-1-yl)acetohydrazide HCl seeds. Hold the temperature isothermally at 40°C for 60 minutes to allow the seed bed to mature. (Visual Check: The solution must transition from clear to a thin, opaque slurry, validating successful nucleation).

  • Anti-Solvent Addition: Linearly dose MTBE (10 volumes) over 4 hours using a dosing pump while maintaining agitation.

  • Final Cooling: Ramp the temperature down to 5°C at a controlled rate of 0.2°C/min. Hold at 5°C for 2 hours to maximize yield.

  • Isolation & Washing: Filter the slurry via a Nutsche filter or Buchner funnel. Wash the wet cake with 2 volumes of cold MTBE/Ethanol (4:1 v/v) to physically displace the mother liquor and purge residual ester.

  • Drying: Dry the solid under vacuum (50 mbar) at 45°C for 12 hours until residual solvents meet ICH Q3C guidelines.

Section 4: Quantitative Data

The table below summarizes the expected impurity profile before and after executing the optimized crystallization protocol.

Impurity / ComponentPre-Crystallization (Crude)Post-Crystallization (Pure)Primary Purge Mechanism
Hydrazine (Genotoxic) 15,000 ppm< 15 ppmAqueous solubility in Mother Liquor
Ethyl 2-(1H-imidazol-1-yl)acetate 3.50 % (w/w)< 0.10 % (w/w)MTBE anti-solvent displacement
Imidazole HCl 2.20 % (w/w)< 0.05 % (w/w)Ethanol solubility in Mother Liquor
Symmetrical bis-hydrazide 1.10 % (w/w)< 0.10 % (w/w)Differential temperature solubility
Overall Yield N/A82 - 86 %Controlled cooling & anti-solvent
Section 5: References
  • Zhu, Ruiheng, et al. "Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction." Organic Process Research & Development, vol. 25, no. 2, 2021, pp. 199-205.[Link]

  • National Center for Biotechnology Information. "Impurity study of tecovirimat." PMC / NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-(1H-Imidazol-1-YL)acetohydrazide HCl Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 2-(1H-Imidazol-1-yl)acetohydrazide hydrochloride (CAS: 56563-00-9)[1],[2]. This guide is designed for researchers and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-(1H-Imidazol-1-yl)acetohydrazide hydrochloride (CAS: 56563-00-9)[1],[2]. This guide is designed for researchers and drug development professionals who require high-purity heterocyclic building blocks. Below, you will find mechanistic troubleshooting, reaction optimization data, and validated standard operating procedures (SOPs).

Mechanistic Pathway & Workflow

The synthesis of 2-(1H-imidazol-1-yl)acetohydrazide HCl is a three-step process involving N-alkylation, nucleophilic acyl substitution (hydrazinolysis), and anhydrous salt formation.

Pathway A Imidazole + Ethyl Chloroacetate B Ethyl 2-(1H-imidazol- 1-yl)acetate A->B Alkylation (K2CO3, MeCN) C 2-(1H-imidazol-1-yl) acetohydrazide B->C Hydrazinolysis (NH2NH2·H2O, EtOH) D Product: HCl Salt C->D Salt Formation (Anhydrous HCl)

Fig 1: Three-step synthetic workflow for 2-(1H-Imidazol-1-YL)acetohydrazide HCl.

Troubleshooting Guides & FAQs

Q1: Why should I use an ester intermediate instead of reacting hydrazine directly with an acyl chloride? A: Reacting hydrazine directly with low molecular weight aliphatic acyl chlorides is highly exothermic and heavily complicated by the formation of 1,2-diacylhydrazines (bis-acylation)[3]. By synthesizing the intermediate ethyl 2-(1H-imidazol-1-yl)acetate, the subsequent nucleophilic acyl substitution is controlled, overwhelmingly favoring the desired mono-acyl hydrazide[4],[3].

Q2: My hydrazinolysis reaction is stalling at 70% conversion. How do I push it to completion? A: Hydrazinolysis of esters is an equilibrium-driven nucleophilic substitution[5]. If the reaction stalls, it is typically due to insufficient thermal energy or an inadequate excess of hydrazine. Standard protocols recommend using 96% or absolute ethanol as the solvent and refluxing the mixture[6]. The reaction is usually fast under reflux (30-40 minutes), but adding 3.0 to 5.0 equivalents of hydrazine hydrate ensures the equilibrium is pushed entirely toward the product[6].

Troubleshooting Start Monitor Reaction via TLC Check Is Ester Fully Consumed? Start->Check Yes Proceed to Workup Check->Yes Yes No Check Hydrazine Equivalents Check->No No Action Add Excess NH2NH2·H2O & Extend Reflux Time No->Action Action->Check Re-evaluate after 1h

Fig 2: Decision tree for troubleshooting incomplete hydrazinolysis reactions.

Q3: Why does my final 2-(1H-imidazol-1-yl)acetohydrazide HCl salt turn into a sticky, hygroscopic gum? A: Both the imidazole ring and the hydrazide moiety are highly polar and prone to hydrogen bonding with water. If you use aqueous HCl (e.g., 37% hydrochloric acid) for salt formation, the introduced water will prevent crystallization, resulting in a hygroscopic syrup. To resolve this, the free base must be dissolved in an anhydrous solvent (like dry THF or ethanol) and treated with anhydrous HCl (e.g., 4M HCl in 1,4-dioxane).

Quantitative Data: Hydrazinolysis Optimization

To ensure a self-validating system, compare your reaction parameters against the optimized benchmarks below.

ParameterSuboptimal ConditionOptimized ConditionMechanistic Rationale
Acyl Source Acyl ChlorideEthyl EsterPrevents highly exothermic bis-acylation (1,2-diacylhydrazines)[3].
Solvent Methanol (RT)96% or Absolute EthanolRefluxing ethanol provides the necessary activation energy for acyl substitution[6].
Hydrazine Eq. 1.0 - 1.1 eq3.0 - 5.0 eqExcess shifts the equilibrium forward and compensates for hydrazine volatility[4],[6].
Reaction Time 12 - 24 hours30 - 60 minutes (Reflux)High heat in ethanol rapidly drives the nucleophilic attack to completion[6].
Salt Reagent 37% Aqueous HCl4M HCl in 1,4-DioxaneAnhydrous conditions prevent the highly polar product from forming a hygroscopic gum.

Validated Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate (Alkylation)
  • Preparation: Suspend imidazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) in dry acetonitrile (MeCN). Causality: K₂CO₃ is a mild base that deprotonates the imidazole ring without hydrolyzing the incoming ester. MeCN provides a polar aprotic environment that enhances the nucleophilicity of the imidazole anion.

  • Addition: Cool the mixture to 0°C. Add ethyl chloroacetate (1.1 eq) dropwise over 30 minutes. Causality: Dropwise addition at low temperatures prevents thermal runaway and minimizes the risk of over-alkylation (quaternization of the second nitrogen).

  • Reflux & Workup: Warm to room temperature, then reflux for 4 hours. Filter the inorganic salts, concentrate the filtrate under reduced pressure, and extract with ethyl acetate/water. Dry the organic layer and evaporate to yield the intermediate ester.

Protocol 2: Hydrazinolysis to 2-(1H-imidazol-1-yl)acetohydrazide
  • Dissolution: Dissolve the ethyl 2-(1H-imidazol-1-yl)acetate in a minimal amount of 96% or absolute ethanol[4],[6].

  • Reagent Addition: Add an excess of hydrazine monohydrate (NH₂NH₂·H₂O, 3.0 - 5.0 eq) to the solution[4]. Causality: Hydrazine acts as the nucleophile. The excess drives the equilibrium of the nucleophilic acyl substitution forward and ensures complete consumption of the ester[5].

  • Reflux: Heat the reaction mixture under reflux. Monitor the progress via Thin-Layer Chromatography (TLC)[4],[6]. The reaction is typically complete within 30-40 minutes under these conditions[6].

  • Isolation: Once the ester is consumed, cool the mixture and remove the solvent and excess hydrazine under reduced pressure[4],[5]. Recrystallize the crude hydrazide from ethanol to obtain the pure free base[4].

Protocol 3: Anhydrous HCl Salt Formation
  • Dissolution: Dissolve the purified 2-(1H-imidazol-1-yl)acetohydrazide free base in anhydrous tetrahydrofuran (THF) or dry ethanol.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.05 equivalents of 4M HCl in 1,4-dioxane dropwise under vigorous stirring. Causality: Using an anhydrous acid source is critical. The molecule is highly polar; introducing water (via aqueous HCl) will cause the product to oil out. Precise stoichiometry (1.05 eq) prevents the protonation of the second basic site, ensuring a uniform mono-hydrochloride salt.

  • Filtration: Stir for an additional 30 minutes. Filter the precipitated white solid, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 2-(1H-imidazol-1-yl)acetohydrazide HCl[1],[2].

References

  • [4] BenchChem. The Dawn of a Versatile Functional Group: A Historical and Technical Guide to Hydrazide Synthesis and Discovery. Available at:

  • [1] Echemi. Buy 2-(1H-imidazol-1-yl)acetohydrazide(SALTDATA: HCl) Industrial. Available at:

  • [2] CymitQuimica. 2-(1H-Imidazol-1-yl)acetohydrazide hydrochloride. Available at:

  • [5] ResearchGate. HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER. Available at:

  • [6] ResearchGate. What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? Available at:

  • [3] Organic Syntheses. Working with Hazardous Chemicals - Hydrazides. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting 2-(1H-Imidazol-1-YL)acetohydrazide HCl Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and biochemists who encounter unexpected artifacts when integrating 2-(1H-Imidazol-1-YL...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and biochemists who encounter unexpected artifacts when integrating 2-(1H-Imidazol-1-YL)acetohydrazide HCl (CAS 56563-00-9) into their workflows.

To troubleshoot effectively, we must first understand the causality of the compound's behavior. This molecule possesses a highly reactive dual-nature:

  • The Imidazole Ring: A potent Lewis base that readily coordinates transition metals (Zn²⁺, Cu²⁺, Ni²⁺) and alters local redox potentials.

  • The Hydrazide Group: A strong nucleophile and reducing agent designed to target carbonyls, but prone to cross-reactivity under specific thermodynamic conditions.

Below is our definitive guide to diagnosing, validating, and eliminating false positives associated with this compound.

I. Diagnostic FAQ: Uncovering the Root Cause of Assay Artifacts

Q1: We are screening 2-(1H-Imidazol-1-YL)acetohydrazide HCl in a High-Throughput Screening (HTS) enzyme assay and seeing an unusually high hit rate. Are these true inhibitors? A1: It is highly likely you are observing metal-induced false positives. During the synthesis of imidazole-containing compounds, trace inorganic transition metals (especially zinc or copper) often carry over into the final batch. The imidazole ring acts as a carrier, chelating these metals. When introduced into your assay, the trace metals non-specifically inhibit your target enzyme, simulating a false-positive hit[1]. Because these inorganic impurities do not register on standard organic purity checks (like LC-MS or NMR), they frequently mislead project teams[2].

Q2: I am using the hydrazide moiety for site-specific protein labeling, but I am detecting heavy off-target binding in crude cell lysates. Why is this happening if my target lacks a ketone/aldehyde? A2: Hydrazides are designed to form stable hydrazones with carbonyls, but in complex biological mixtures, they exhibit cross-reactivity. First, they can react with oxidized proteins containing unintended reactive carbonyls[3]. Second, if your labeling buffer drops below pH 6.0, the hydrazide can undergo an alternative nucleophilic attack, forming reversible imine-containing adducts with N-terminal Histidine or Serine residues[3]. This off-target interaction creates a false-positive labeling signal that mimics true bioconjugation.

Q3: My protein concentration readings are wildly inaccurate when this compound is present in the buffer. What is happening? A3: You are likely using a copper-reduction-based assay, such as the Lowry or BCA assay. Imidazole buffers severely interfere with the Lowry method because the imidazole ring complexes with Cu²⁺, altering the redox potential and leading to erroneous absorbance readings[4]. Furthermore, the hydrazide group acts as a direct reducing agent, reducing Cu²⁺ to Cu⁺ independently of the peptide bonds. You must switch to a dye-binding assay, which is significantly more tolerant to these functional groups[5].

II. Quantitative Data: Interference Thresholds & Mitigation

To standardize your assay conditions, refer to the following quantitative thresholds summarizing when 2-(1H-Imidazol-1-YL)acetohydrazide HCl will induce false positives.

Interference MechanismAffected Assay TypeCausative AgentCritical Concentration ThresholdRecommended Mitigation
Trace Metal Chelation HTS / Enzyme InhibitionImidazole + Zn²⁺/Ni²⁺> 1-5 µM (Metal Impurity)Add 10 µM TPEN or EDTA
Cu²⁺ Reduction Lowry / BCA Protein QuantHydrazide + Imidazole> 10-30 mM ImidazoleSwitch to Bradford Assay
Off-Target Imine Formation Bioconjugation / LabelingHydrazidepH < 6.0Maintain pH 7.2, use NaCNBH₃
III. Mechanistic Workflows & Causality

Workflow Start Observe False Positive in Assay CheckAssay Identify Assay Type Start->CheckAssay HTS Enzyme / HTS Inhibition CheckAssay->HTS Labeling Protein Labeling / Bioconjugation CheckAssay->Labeling Quant Colorimetric Quant (Lowry/BCA) CheckAssay->Quant MetalCheck Run TPEN/EDTA Counter-Screen HTS->MetalCheck HydrazideCheck Check pH & Add NaCNBH3 Labeling->HydrazideCheck QuantCheck Switch to Bradford Assay Quant->QuantCheck Result1 Activity Lost: Metal Impurity MetalCheck->Result1 Result2 Activity Retained: True Hit MetalCheck->Result2

Decision workflow for troubleshooting 2-(1H-Imidazol-1-YL)acetohydrazide HCl assay artifacts.

Causality Compound 2-(1H-Imidazol-1-YL) acetohydrazide HCl Imidazole Imidazole Ring (Lewis Base) Compound->Imidazole Hydrazide Hydrazide Group (Nucleophile/Reductant) Compound->Hydrazide Metal Trace Metal Chelation (Zn2+, Ni2+, Cu2+) Imidazole->Metal AssayInterference Cu2+ Reduction (Lowry/BCA Error) Imidazole->AssayInterference Carbonyl Off-Target Nucleophilic Attack (pH < 6.0) Hydrazide->Carbonyl Hydrazide->AssayInterference FalseHTS Enzyme Inhibition (False Positive) Metal->FalseHTS FalseLabel Off-Target Labeling (False Positive) Carbonyl->FalseLabel

Chemical causality of false positives driven by imidazole and hydrazide dual-reactivity.

IV. Experimental Validation Protocols

To ensure scientific integrity, every troubleshooting step must be a self-validating system. Implement the following protocols to definitively prove whether your signal is a true biological interaction or a chemical artifact.

Protocol A: TPEN Counter-Screening for HTS False Positives

Purpose: To distinguish true target inhibition from metal-impurity-driven false positives[6]. Causality Logic: TPEN (N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine) is a high-affinity, non-selective heavy metal chelator. It outcompetes the imidazole ring for transition metals. If the compound's inhibitory activity is abolished in the presence of TPEN, the initial hit was a false positive caused by a metal impurity acting on the enzyme.

  • Prepare Reagents: Prepare a 10 mM stock of TPEN in DMSO.

  • Establish Baseline: Run your standard enzyme inhibition assay with 2-(1H-Imidazol-1-YL)acetohydrazide HCl to establish a baseline IC₅₀.

  • Counter-Screen: Set up a parallel assay plate. Pre-incubate the assay buffer with 10 µM TPEN for 15 minutes prior to adding the target enzyme and the compound.

  • Data Analysis: Calculate the IC₅₀ shift. If the IC₅₀ shifts right by >10-fold or activity is completely lost, flag the compound as a metal-contaminated false positive.

Protocol B: Reductive Amination Trapping for Bioconjugation

Purpose: To differentiate stable, target-specific hydrazones from transient, off-target imines formed at low pH[3]. Causality Logic: True hydrazones formed with target ketones/aldehydes are relatively stable. However, off-target imines formed with N-terminal histidines or serines are reversible. Sodium Cyanoborohydride (NaCNBH₃) selectively reduces imines to stable secondary amines. By comparing reduced vs. non-reduced states after stringent washing, you isolate the true covalent adducts.

  • Labeling Reaction: Incubate the target protein with the hydrazide compound in a pH 7.2 buffer (avoid acidic buffers < pH 6.0 to minimize off-target attack).

  • Sample Splitting: Divide the reaction mixture into two equal aliquots (Sample A and Sample B).

  • Trapping: To Sample A, add NaCNBH₃ to a final concentration of 50 mM. Leave Sample B untreated. Incubate both at room temperature for 1 hour.

  • Stringent Wash: Subject both samples to a mild acidic wash (pH 5.0) or size-exclusion chromatography to disrupt reversible, non-covalent interactions.

  • Validation: Analyze via mass spectrometry (MALDI-TOF) or fluorescence. If the signal is significantly higher in Sample A (the NaCNBH₃-treated sample), your initial signal in standard assays was likely a transient, off-target false positive that required reduction to survive the wash steps.

V. References
  • Hermann, J. C., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Eldridge, G. M., & Weiss, G. A. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate Chemistry. Available at:[Link]

  • Molina, F., et al. (1996). Determination of proteins in the presence of imidazole buffers. Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • Qiagen Technical Support. How does imidazole affect my quantitation of protein? Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Thermal Stability of 2-(1H-Imidazol-1-YL)acetohydrazide HCl

Welcome to the technical support center for 2-(1H-Imidazol-1-YL)acetohydrazide HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(1H-Imidazol-1-YL)acetohydrazide HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the thermal stability of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to overcome stability challenges in your experiments.

I. Understanding the Molecule: Structural and Physicochemical Properties

2-(1H-Imidazol-1-YL)acetohydrazide HCl is a molecule featuring an imidazole ring linked to an acetohydrazide functional group. The imidazole ring itself is an aromatic heterocycle known for its relative thermal stability.[1][2] However, the acetohydrazide moiety (-C(O)NHNH2) is more susceptible to thermal degradation. The hydrochloride salt form is intended to improve properties such as solubility and stability.

Key Structural Features:

  • Imidazole Ring: A five-membered aromatic ring with two nitrogen atoms. Generally stable, but can be susceptible to oxidation and photodegradation under certain conditions.[3][4]

  • Acetohydrazide Group: Contains a labile N-N bond and a reactive terminal amino group, making it a primary site for thermal decomposition.[5][6]

  • Hydrochloride Salt: Formed by the reaction with hydrochloric acid, typically protonating one of the nitrogen atoms. This can influence crystal packing and overall stability.

A supplier of the non-salt form of this compound recommends storage at 2-8°C in a dry, well-ventilated area, away from light and under an inert atmosphere, highlighting its sensitivity.

II. Troubleshooting Guide: Addressing Thermal Instability in Experiments

This section addresses specific issues you may encounter related to the thermal stability of 2-(1H-Imidazol-1-YL)acetohydrazide HCl during your research.

Issue 1: Degradation Observed During Heating in Solution

Observation: You notice a decrease in the concentration of your compound, the appearance of new peaks in your HPLC chromatogram, or a color change in your solution after heating.

Probable Causes:

  • Hydrolysis: The hydrazide functional group can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[5]

  • Oxidative Degradation: The presence of dissolved oxygen or trace metal ions can catalyze the oxidation of the hydrazide or imidazole moiety, a process that is accelerated by heat.[4][7]

  • Solvent-Mediated Degradation: The choice of solvent can influence the degradation pathway and rate.

Step-by-Step Solutions:

  • pH Control:

    • Action: Buffer your solution to maintain a pH where the compound exhibits maximum stability. This typically requires a pH stability study.

    • Rationale: The rate of hydrolysis of hydrazides is often pH-dependent.[5] Maintaining an optimal pH can significantly slow down this degradation pathway.

  • Deoxygenate Solvents:

    • Action: Before use, sparge your solvents with an inert gas like nitrogen or argon for 15-30 minutes. Maintain an inert atmosphere over your reaction mixture.

    • Rationale: Removing dissolved oxygen minimizes the potential for oxidative degradation.[8]

  • Use of Chelating Agents:

    • Action: Add a small amount (e.g., 0.01-0.1%) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your solution.

    • Rationale: Chelating agents sequester trace metal ions that can act as catalysts for oxidation reactions.[9][10]

  • Solvent Selection:

    • Action: If possible, switch to a less reactive, aprotic solvent.

    • Rationale: Protic solvents can participate in hydrolysis reactions. Aprotic solvents can provide a more inert environment.

Issue 2: Solid-State Decomposition During Storage or Processing

Observation: You observe a change in the physical appearance (e.g., color, texture) of the solid compound, or analytical testing shows a decrease in purity over time, especially when stored at elevated temperatures.

Probable Causes:

  • Amorphous Content: The presence of an amorphous (non-crystalline) form of the compound can lead to lower thermal stability compared to its crystalline counterpart.

  • Hygroscopicity: The compound may be absorbing moisture from the atmosphere, which can lead to chemical degradation.[11][12]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different thermal stabilities.

Step-by-Step Solutions:

  • Recrystallization:

    • Action: Purify the compound by recrystallization from a suitable solvent system.[13]

    • Rationale: Recrystallization helps to obtain a pure, crystalline solid, which is generally more stable than an amorphous solid. It also removes impurities that might catalyze degradation.

  • Controlled Storage Conditions:

    • Action: Store the compound in a desiccator under an inert atmosphere and protect it from light.

    • Rationale: This minimizes exposure to moisture and oxygen, two key factors in solid-state degradation.[14]

  • Co-crystallization:

    • Action: Explore the formation of co-crystals with pharmaceutically acceptable co-formers.[15]

    • Rationale: Co-crystals are multi-component crystals where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent bonds. This can create a more stable crystal lattice, enhancing thermal stability and reducing hygroscopicity.[11][12][16]

III. Frequently Asked Questions (FAQs)

Q1: What are the likely thermal degradation pathways for 2-(1H-Imidazol-1-YL)acetohydrazide HCl?

A1: Based on its structure, the primary thermal degradation pathways are likely to involve the acetohydrazide moiety. This can include cleavage of the N-N bond, hydrolysis of the amide bond, and oxidation of the terminal amino group.[5][6] The imidazole ring is generally more stable but can undergo oxidative degradation under harsh conditions.[4]

Q2: How can I use excipients to improve the thermal stability of this compound in a solid formulation?

A2: Excipients can play a crucial role in enhancing stability.[10][14] Consider the following:

  • Moisture Scavengers: Hygroscopic excipients can absorb ambient moisture, protecting the active ingredient.[9]

  • Antioxidants: Adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can prevent oxidative degradation.[10]

  • pH Modifiers: In a solid dosage form, acidic or basic excipients can create a micro-environment that enhances stability.

Q3: What analytical techniques are best for monitoring the thermal stability of this compound?

A3: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and detecting the formation of degradation products. A stability-indicating HPLC method should be developed and validated.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing information on the onset of decomposition.[17]

  • Differential Scanning Calorimetry (DSC): Detects heat flow associated with thermal events like melting and decomposition.[17]

Q4: Can forming a different salt of 2-(1H-Imidazol-1-YL)acetohydrazide improve its thermal stability?

A4: Yes, salt formation is a common strategy to improve the physicochemical properties of a compound, including its thermal stability. Different counter-ions can lead to different crystal packing arrangements and energies, which in turn affect the melting point and decomposition temperature. A salt screening study could identify a more stable salt form than the hydrochloride.

IV. Experimental Protocols

Protocol 1: Screening for Co-crystal Formation to Enhance Thermal Stability

This protocol outlines a method for screening co-formers to create a more thermally stable co-crystal of 2-(1H-Imidazol-1-YL)acetohydrazide HCl.

Materials:

  • 2-(1H-Imidazol-1-YL)acetohydrazide HCl

  • A selection of co-formers (e.g., carboxylic acids, amides like those on the GRAS list)[12]

  • Solvents for slurry conversion (e.g., ethanol, acetonitrile, ethyl acetate)

  • Mortar and pestle

  • Vials with magnetic stir bars

  • HPLC, DSC, and Powder X-Ray Diffraction (PXRD) instruments

Methodology:

  • Liquid-Assisted Grinding: a. Mix stoichiometric amounts (e.g., 1:1, 1:2, 2:1) of the compound and a co-former in a mortar. b. Add a few drops of a solvent (e.g., ethanol) and grind the mixture for 15-20 minutes. c. Analyze the resulting solid by PXRD to check for the formation of a new crystalline phase.

  • Slurry Conversion: a. Add an excess of the solid compound and a co-former to a vial containing a solvent in which both are sparingly soluble. b. Stir the slurry at room temperature for 24-72 hours. c. Isolate the solid by filtration and air dry. d. Analyze the solid by PXRD.

  • Characterization of New Phases: a. If PXRD indicates a new crystalline form, further characterization is necessary. b. Use DSC to determine the melting point and decomposition temperature of the new phase and compare it to the starting material. An increase in these temperatures suggests enhanced thermal stability. c. Use HPLC to confirm the purity and integrity of the compound in the new phase.

Protocol 2: Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation products and pathways.[8]

Materials:

  • 2-(1H-Imidazol-1-YL)acetohydrazide HCl

  • 0.1 N HCl, 0.1 N NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC with a photodiode array (PDA) detector

  • LC-MS for identification of degradation products

  • pH meter

  • Temperature-controlled oven and water bath

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[4]

    • Thermal Degradation: Heat a solution and a solid sample at 80°C.[8]

    • Photodegradation: Expose a solution and a solid sample to light in a photostability chamber.[8]

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis:

    • Analyze all samples by HPLC-PDA.

    • Compare the chromatograms of stressed samples to a control (unstressed) sample.

    • Aim for 5-20% degradation of the main peak.

    • Use LC-MS to obtain the mass of the degradation products to help in their identification.

V. Data Presentation

Table 1: Hypothetical Thermal Analysis Data for Stability Enhancement Strategies

SampleMelting Point (°C)Onset of Decomposition (°C)
2-(1H-Imidazol-1-YL)acetohydrazide HCl (as received)185195
Recrystallized Material188205
Co-crystal with Co-former X210225

VI. Visualizations

Potential Degradation Pathways

API 2-(1H-Imidazol-1-YL) acetohydrazide HCl Hydrolysis Hydrolysis Product (Imidazole Acetic Acid) API->Hydrolysis H₂O, Δ, H⁺/OH⁻ Oxidation Oxidized Products API->Oxidation O₂, Metal Ions, Δ NN_Cleavage N-N Bond Cleavage Products API->NN_Cleavage Δ (High Temp)

Caption: Potential degradation pathways for 2-(1H-Imidazol-1-YL)acetohydrazide HCl.

Workflow for Enhancing Thermal Stability

Start Instability Observed Char Characterize Material (PXRD, DSC, TGA) Start->Char Recryst Recrystallization Char->Recryst Cocryst Co-crystallization Screening Char->Cocryst Excipient Excipient Compatibility Screening Char->Excipient Analyze Analyze New Form (DSC, TGA, HPLC Stability) Recryst->Analyze Cocryst->Analyze Excipient->Analyze Success Enhanced Stability Achieved Analyze->Success

Caption: A systematic workflow for improving the thermal stability of the compound.

VII. References

  • Improving the stability of hydrazinium pentazolate through cocrystallization. RSC Publishing. Available at: [Link]

  • How Excipients Impact Drug Absorption, Stability, and Shelf Life. ACG-World. Available at: [Link]

  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Pharmaceutical Research International. Available at: [Link]

  • Pharmaceutical Cocrystals: A Perspective on Development and Scale-up of Solution Cocrystallization. ACS Publications. Available at: [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available at: [Link]

  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR. Available at: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Available at: [Link]

  • Excipients: What they are and their importance in the pharmaceutical industry. DC Fine Chemicals. Available at: [Link]

  • Method for stabilizing hydrazine against decomposition by copper in contact therewith. Google Patents. Available at:

  • Imidazole, its derivatives & their importance. International Journal of Current Advanced Research. Available at: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Available at: [Link]

  • Imidazole derivatives: Thermally stable organic luminescence materials. Request PDF. Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Available at: [Link]

  • (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1). PubChem. Available at: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. Available at: [Link]

  • Process of stabilizing hydrazine and hydrazine hydrate and mixtures of either of them with alcohols or water. Google Patents. Available at:

  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. MDPI. Available at: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. Available at: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]

  • Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2- Hydroxyethylhydrazinium Nitrate Ionic Liquid. eScholarship.org. Available at: [Link]

  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. PMC. Available at: [Link]

  • 2-Nitro-1-vinyl-1H-imidazole. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(1H-Imidazol-1-YL)acetohydrazide Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals who require high-purity for downstream synthetic applications.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals who require high-purity for downstream synthetic applications.

Overview & Mechanistic Context

2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride (CAS: 56563-00-9) [1] is a highly versatile bifunctional building block utilized extensively in the synthesis of acylhydrazones, triazole derivatives, and [2]. The standard synthesis involves the hydrazinolysis of ethyl 2-(1H-imidazol-1-yl)acetate using excess hydrazine hydrate [3].

Because hydrazine is used in stoichiometric excess to drive the reaction to completion and prevent the formation of symmetrical diacylhydrazines, the crude product is heavily contaminated. Furthermore, the basicity of the imidazole ring necessitates precise hydrochloride salt formation to ensure batch-to-batch reproducibility in downstream drug development.

Troubleshooting & FAQs

Q: My crude product is highly discolored (yellow/brown) and sticky. What causes this, and how can I resolve it? A: Causality: Discoloration arises from the air-oxidation of residual hydrazine hydrate and the thermal degradation of the imidazole ring when subjected to prolonged heating during solvent evaporation. Solution: Conduct all evaporations under reduced pressure at temperatures strictly below 45°C. If the crude hydrochloride salt is already discolored, dissolve it in a minimum volume of hot methanol, treat with activated carbon (10% w/w) for 15 minutes under an inert argon atmosphere, and filter through a pad of Celite before proceeding to crystallization.

Q: How do I ensure complete removal of residual hydrazine, given its high toxicity and interference in downstream coupling? A: Causality: Hydrazine hydrate is highly toxic, reactive, and tends to form strong hydrogen bonds with the hydrazide product, making simple vacuum evaporation insufficient. Solution: While azeotropic drying with toluene removes bulk water and some hydrazine [3], the most robust method is selective trituration. The target free-base and its hydrochloride salt are virtually insoluble in cold isopropanol (IPA) or diethyl ether, whereas hydrazine and unreacted ester remain soluble. Wash the crude solid with ice-cold IPA. Self-Validation: Validate the complete removal of hydrazine by performing a spot test on the filtrate using Ehrlich's reagent (p-dimethylaminobenzaldehyde); the absence of an intense yellow Schiff base confirms complete hydrazine removal.

Q: My NMR shows a mixture of free base and hydrochloride salt. How do I achieve strict mono-hydrochloride stoichiometry? A: Causality: The molecule contains two basic sites—the imidazole nitrogen and the primary amine of the hydrazide. Using aqueous HCl or uncontrolled precipitation leads to variable protonation states and hygroscopic mixtures. Solution: To ensure strict mono-hydrochloride stoichiometry, isolate the free base first. Dissolve it in anhydrous ethanol and add exactly 1.05 equivalents of anhydrous HCl (typically delivered as a 4M solution in dioxane) at 0°C. The mono-hydrochloride salt will precipitate cleanly without over-protonating the hydrazide moiety.

Quantitative Impurity Profiling

To maintain scientific integrity and ensure lot-to-lot consistency, monitor the following impurities using the prescribed analytical methods.

ImpurityOrigin / SourceDetection Method (LOD)Targeted Removal Strategy
Hydrazine Hydrate Excess reagent from hydrazinolysisEhrlich's Reagent (Colorimetric) / GC-MSAzeotropic drying (Toluene) + Cold IPA Trituration
Ethyl 2-(1H-imidazol-1-yl)acetate Unreacted starting materialTLC (DCM:MeOH 9:1) / 1H-NMRCold Ethanol / Diethyl Ether Wash
Imidazole Precursor or cleavage degradationHPLC (UV 254 nm) / 1H-NMRRecrystallization from Methanol/Ether
Water / Moisture Hygroscopic nature of the HCl saltKarl Fischer Titration (<0.5%)Vacuum desiccation over P2O5 (24h)
Standard Operating Procedure (SOP): Purification & Salt Formation

This protocol provides a self-validating workflow for purifying the crude free base and converting it to the pharmaceutical-grade hydrochloride salt [1][3].

Phase 1: Azeotropic Drying and Hydrazine Depletion

  • Transfer the crude reaction mixture (post-hydrazinolysis) to a round-bottom flask.

  • Remove excess methanol and bulk hydrazine under high vacuum (< 10⁻² mbar) at a maximum bath temperature of 40°C.

  • Add 10 mL of anhydrous toluene per gram of crude material. Evaporate under reduced pressure. Repeat this azeotropic distillation three times to strip residual water and co-evaporate hydrazine.

  • Suspend the resulting semi-solid in cold isopropanol (5 mL/g) and stir vigorously for 15 minutes at 0–5°C.

  • Filter the suspension through a sintered glass funnel. Wash the filter cake with ice-cold diethyl ether.

  • Validation Step: Test a drop of the final ether wash with Ehrlich's reagent. If it turns yellow, repeat the IPA trituration until a negative result is achieved.

Phase 2: Stoichiometric Hydrochloride Salt Formation

  • Dissolve the triturated, hydrazine-free base in a minimum volume of anhydrous ethanol at 60°C under an argon atmosphere.

  • Remove from heat and slowly add 1.05 equivalents of 4M HCl in dioxane dropwise while stirring vigorously. A white crystalline precipitate will begin to form immediately.

  • Allow the mixture to cool ambiently to room temperature, then chill to 4°C for 2 hours to drive crystallization to completion.

  • Filter the crystals under a nitrogen blanket to prevent moisture absorption.

  • Wash with cold anhydrous ethanol, followed by diethyl ether.

  • Dry the final 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride in a vacuum desiccator over phosphorus pentoxide (P2O5) for 24 hours prior to storage at -20°C.

Process Workflow Visualization

The following logical decision tree outlines the critical path for impurity removal and salt formation.

PurificationWorkflow Crude Crude Reaction Mixture (Hydrazide + Impurities) Evap Vacuum Evaporation (<40°C, <10^-2 mbar) Crude->Evap Azeotrope Azeotropic Drying (Toluene 3x) Evap->Azeotrope Trituration Cold IPA Trituration (0-5°C) Azeotrope->Trituration Waste1 Waste: Excess Hydrazine & Ester Trituration->Waste1 Filtrate QC1 QC: Ehrlich's Test Negative? Trituration->QC1 Solid QC1->Trituration No (Repeat) SaltGen Anhydrous HCl Addition (in EtOH/Dioxane) QC1->SaltGen Yes Recryst Crystallization & Filtration (EtOH/Ether) SaltGen->Recryst Pure Pure 2-(1H-Imidazol-1-YL) acetohydrazide HCl Recryst->Pure

Workflow for the purification and salt formation of 2-(1H-Imidazol-1-YL)acetohydrazide HCl.

References
  • Patent US7745630B2. "Triazolyl piperidine arginine vasopressin receptor modulators".
  • Patent DE102012101248A1. "Acylhydrazones and their use to prevent the formation or abolition of tumors resistance to cytotoxic agents".

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(1H-Imidazol-1-YL)acetohydrazide HCl and Standard Imidazole Derivatives: From Therapeutic Agents to Versatile Scaffolds

For decades, the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, has been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, has been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind to a wide array of biological targets. This has led to the development of numerous blockbuster drugs, from the antifungal ketoconazole to the anti-protozoal metronidazole.[3] These "standard derivatives" are typically complex, highly functionalized molecules designed for a specific therapeutic purpose.

In this guide, we take a different perspective. We will compare these established therapeutic agents with a structurally simpler, yet highly versatile, building block: 2-(1H-Imidazol-1-YL)acetohydrazide HCl . This compound represents not an end-product, but a strategic starting point for new drug discovery campaigns. We will explore its structural attributes, derivatization potential, and how it serves as a platform for generating novel compounds, contrasting this with the well-defined roles of standard imidazole drugs. This analysis is designed for researchers and drug development professionals seeking to leverage the power of the imidazole core for next-generation therapeutics.

Structural and Functional Analysis: A Tale of Two Moieties

The fundamental difference between 2-(1H-Imidazol-1-YL)acetohydrazide and standard imidazole derivatives lies in their substituent groups and, consequently, their intended function.

  • Standard Imidazole Derivatives (e.g., Ketoconazole): These are often large, sterically complex molecules. The imidazole ring is a core component, but the therapeutic activity is dictated by the intricate network of other functional groups. In ketoconazole, the imidazole is crucial for coordinating with the heme iron of cytochrome P450 enzymes, but the rest of the molecule provides the necessary specificity and pharmacokinetic properties.[4] These are "finished" molecules, optimized for a specific biological target.

  • 2-(1H-Imidazol-1-YL)acetohydrazide: This molecule presents the imidazole core attached to an acetohydrazide (-CH₂CONHNH₂) functional group.[5] The key feature here is the terminal hydrazide moiety. Hydrazides are exceptionally useful synthetic handles. They readily react with aldehydes and ketones to form stable acylhydrazone linkages.[6] This transforms the molecule from a simple building block into a versatile platform for creating large libraries of candidate compounds with diverse functionalities. It is not designed for one target, but as a key to unlock many.

G cluster_0 Standard Derivative: Ketoconazole cluster_1 Versatile Scaffold: 2-(1H-Imidazol-1-YL)acetohydrazide cluster_2 Key Functional Difference ketoconazole Highly functionalized for specific target binding acetohydrazide Reactive acetohydrazide moiety for derivatization Target Specificity Target Specificity Synthetic Versatility Synthetic Versatility Target Specificity->Synthetic Versatility

Caption: Logical comparison of a standard derivative versus a versatile scaffold.

Mechanisms of Action: Established vs. Exploratory

The mechanistic profiles of these two classes of compounds are as distinct as their structures.

Standard Imidazole Antifungals: A Well-Defined Pathway

The most common class of imidazole derivatives acts via a clear, well-documented mechanism. They are potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase .[4][7] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8] By inhibiting this enzyme, imidazole antifungals disrupt membrane integrity, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[4][9]

G Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal CYP450) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Enzyme->Ergosterol Imidazole Standard Imidazole (e.g., Ketoconazole) Imidazole->Enzyme Inhibition

Caption: Mechanism of action for standard imidazole antifungal agents.

Derivatives of 2-(1H-Imidazol-1-YL)acetohydrazide: A Gateway to Diverse Targets

The acetohydrazide itself is not the primary pharmacophore. Its value lies in the acylhydrazone derivatives it can form. The acylhydrazone scaffold is a known "privileged structure" that exhibits an astonishingly broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[6]

For example, studies on related benzimidazole acetohydrazide derivatives have revealed potent antitumor activities against various cancer cell lines.[10] The mechanism for these derivatives is often completely different from the antifungal mechanism, and can include:

  • Enzyme Inhibition: Targeting kinases, topoisomerases, or histone deacetylases involved in cancer cell proliferation.[11]

  • Induction of Apoptosis: Triggering programmed cell death in malignant cells.[12]

  • Cell Cycle Arrest: Halting the division of cancer cells at specific checkpoints.[7]

This highlights the core difference: standard imidazoles have a defined mechanism, while 2-(1H-Imidazol-1-YL)acetohydrazide is a tool to explore a multitude of new mechanisms.

Comparative Biological Data: Potential Unlocked Through Derivatization

Direct comparative data for the unmodified 2-(1H-Imidazol-1-YL)acetohydrazide is scarce, as it is primarily a synthetic intermediate. The most objective comparison is to evaluate the performance of well-known standard derivatives against the performance of novel compounds synthesized from the acetohydrazide scaffold.

Compound IDCore StructureTarget/OrganismAssayActivity (IC₅₀ / MIC)Reference
Standard Derivative
KetoconazoleImidazoleCandida albicansAntifungal SusceptibilityMIC: <0.03 - 1 µg/mL[4]
ClotrimazoleImidazoleVarious FungiAntifungal SusceptibilityMIC: 0.12 - >128 µg/mL[9]
MetronidazoleImidazoleTrichomonas vaginalisAntiprotozoalMIC: ~2.5 µg/mL[3]
Acetohydrazide Derivatives
Compound 5a Benzimidazole-acetohydrazideA549 (Lung Cancer)MTT CytotoxicityIC₅₀: 4.89 µM[10]
Compound 5d Benzimidazole-acetohydrazideHCT116 (Colon Cancer)MTT CytotoxicityIC₅₀: 4.11 µM[10]
Compound 3mImidazoline-hydrazoneImidazoline I₂ ReceptorsRadioligand BindingKᵢ: 26.7 nM[13]

*Note: Compounds 5a and 5d are N-benzylidene derivatives of a related 2-(2-(phenylthiomethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide, demonstrating the potency of the N-acylhydrazone structure derived from an acetohydrazide precursor.[10] †Note: Compound 3m is a quinoline-2-carboxaldehyde derivative of an imidazoline hydrazone, showcasing high affinity for a non-traditional imidazole target.[13]

This data clearly illustrates the strategic value. While standard imidazoles show potent activity against their intended microbial targets, the derivatives created from an acetohydrazide platform demonstrate high potency in entirely different therapeutic areas, such as oncology and neurology.

Experimental Protocols for Lead Discovery and Evaluation

For researchers using 2-(1H-Imidazol-1-YL)acetohydrazide as a starting material, the goal is to synthesize a library of derivatives and screen them for biological activity. Below are two foundational, self-validating protocols for this purpose.

Protocol 1: Synthesis of an N-Acylhydrazone Library

This protocol describes the straightforward condensation reaction to form N-acylhydrazones. The causality is simple: the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of an aldehyde or ketone, followed by dehydration to form a stable C=N double bond.

Methodology:

  • Solubilization: Dissolve 1.0 equivalent of 2-(1H-Imidazol-1-YL)acetohydrazide HCl in a suitable solvent like ethanol or methanol.

  • Reaction Initiation: Add 1.0-1.2 equivalents of a selected aromatic or aliphatic aldehyde/ketone to the solution.

  • Catalysis (Justification): Add 2-3 drops of glacial acetic acid. The acid catalyzes the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the rate of nucleophilic attack by the hydrazide.

  • Reaction Progression: Reflux the mixture for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product often precipitates out of solution. Collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude residue by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

G Start 2-(1H-Imidazol-1-YL) acetohydrazide HCl Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Start->Reaction Aldehyde Aldehyde/Ketone Library (R-CHO) Aldehyde->Reaction TLC TLC Monitoring Reaction->TLC Purify Isolation & Purification TLC->Purify Library Diverse Acylhydrazone Library Purify->Library Screen Biological Screening (e.g., MTT Assay) Library->Screen

Caption: Experimental workflow for library synthesis and screening.

Protocol 2: MTT Assay for Anticancer Cytotoxicity Screening

This is a standard colorimetric assay to assess the metabolic activity of cells, which serves as a proxy for cell viability. The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the synthesized acylhydrazone derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. This duration allows sufficient time for the compounds to exert their cytotoxic or cytostatic effects.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Only viable cells with active metabolism can reduce the MTT.

  • Formazan Solubilization (Justification): Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well. This step is critical to dissolve the insoluble purple formazan crystals, allowing for spectrophotometric quantification.

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion

The comparison between 2-(1H-Imidazol-1-YL)acetohydrazide HCl and standard imidazole derivatives is not a matter of which is "better," but rather a distinction of purpose.

  • Standard Imidazole Derivatives are the highly optimized, specialized tools in the pharmacopeia. They are the result of extensive drug development campaigns, designed to potently and selectively modulate specific biological targets, with well-understood mechanisms of action.

  • 2-(1H-Imidazol-1-YL)acetohydrazide HCl is the versatile and powerful engine for discovery. Its value is not in its intrinsic biological activity, but in the potential it unlocks. The reactive acetohydrazide handle provides a simple, efficient, and robust entry point for creating vast chemical diversity. For researchers and drug development professionals, this compound represents an opportunity to move beyond established mechanisms and explore new therapeutic frontiers, from oncology to neuropharmacology, by rapidly generating novel lead compounds for high-throughput screening. It is a testament to the enduring power of the imidazole scaffold as a foundation for future medicines.

References

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  • Title: Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives Source: PubMed URL: [Link]

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  • Title: Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells Source: Marmara Pharmaceutical Journal URL: [Link]

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Comparative

A Comparative Analysis of 2-(1H-Imidazol-1-YL)acetohydrazide and its Hydrochloride Salt for Pharmaceutical Research

An In-Depth Guide to Understanding Physicochemical Differences and Their Implications for Drug Development For researchers, scientists, and drug development professionals, the selection of the appropriate form of an acti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Understanding Physicochemical Differences and Their Implications for Drug Development

For researchers, scientists, and drug development professionals, the selection of the appropriate form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its performance and developability. This guide provides a comprehensive comparison of 2-(1H-Imidazol-1-YL)acetohydrazide and its hydrochloride (HCl) salt, offering insights into their differential physicochemical properties and the experimental methodologies used to characterize them.

2-(1H-Imidazol-1-YL)acetohydrazide is a versatile molecule incorporating both an imidazole ring and a hydrazide functional group, making it a valuable building block in medicinal chemistry.[1][2] Imidazole derivatives are known for a wide range of biological activities.[3] The conversion of the free base to its hydrochloride salt is a common strategy in pharmaceutical development to enhance properties such as solubility and stability.[4][5] This guide will delve into the practical distinctions between these two forms, supported by established experimental protocols.

Key Physicochemical Differences: A Comparative Overview

The primary distinctions between 2-(1H-Imidazol-1-YL)acetohydrazide free base and its HCl salt lie in their solubility, stability, hygroscopicity, and melting point. These differences are summarized in the table below and will be further elaborated in the subsequent sections.

Property2-(1H-Imidazol-1-YL)acetohydrazide (Free Base)2-(1H-Imidazol-1-YL)acetohydrazide HClRationale for Difference
Molecular Formula C5H8N4O[6]C5H9ClN4OAddition of one molecule of hydrogen chloride.
Molecular Weight 140.14 g/mol [6]176.60 g/mol (calculated)Increased mass due to the chloride ion and proton.
Aqueous Solubility LowerHigherThe ionic nature of the HCl salt leads to stronger interactions with polar water molecules, enhancing solubility.[4][5]
Stability More susceptible to degradationGenerally more stableProtonation of the basic nitrogen atoms in the imidazole ring and hydrazide moiety can protect against certain degradation pathways.[4]
Hygroscopicity Potentially lowerPotentially higherSalts, being ionic, have a greater affinity for water molecules and may absorb more moisture from the atmosphere.[7]
Melting Point Generally lowerGenerally higherThe ionic lattice of the salt form typically requires more energy to break apart compared to the intermolecular forces in the free base crystal.
pH of Aqueous Solution BasicAcidicThe free base contains basic nitrogen atoms. The HCl salt is the salt of a weak base and a strong acid, resulting in an acidic solution.

Experimental Methodologies for Characterization

To empirically determine the differences outlined above, a series of well-established analytical techniques are employed. The following sections provide detailed protocols for key experiments.

Aqueous Solubility Determination: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[8][9]

Principle: An excess amount of the compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[8]

Experimental Workflow: Shake-Flask Solubility

cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to vial with known volume of solvent A->B C Agitate at constant temperature (e.g., 25°C or 37°C) B->C D Allow to equilibrate (typically 24-48 hours) C->D E Centrifuge or let stand to settle undissolved solid D->E F Filter supernatant through 0.45 µm filter E->F G Prepare serial dilutions of the filtrate F->G H Analyze by HPLC-UV or LC-MS/MS G->H I Quantify against a standard curve H->I

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount (e.g., 5-10 mg) of 2-(1H-Imidazol-1-YL)acetohydrazide (free base or HCl salt) to a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[4]

  • Quantification: Prepare a series of dilutions of the filtered solution and analyze them using a validated HPLC method with UV detection. Construct a calibration curve using standards of known concentrations to determine the concentration of the dissolved compound in the filtrate.

Causality Behind Experimental Choices: The use of an excess amount of the compound ensures that a saturated solution is formed. The extended equilibration time is necessary to reach thermodynamic equilibrium, providing a true measure of solubility. Filtration is crucial to prevent undissolved particles from artificially inflating the measured concentration.

Stability Assessment: HPLC-Based Stability-Indicating Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active ingredient due to degradation.[10][11]

Principle: The compound is subjected to various stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. An HPLC method is then developed to separate the intact drug from its degradation products, allowing for the quantification of the remaining active compound over time.[10]

Experimental Workflow: Stability-Indicating HPLC Method Development

cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_stability Stability Study A Prepare solutions of the compound B Expose to stress conditions: - Acid (e.g., 0.1 M HCl) - Base (e.g., 0.1 M NaOH) - Oxidation (e.g., 3% H₂O₂) - Heat (e.g., 60°C) - Light (photostability chamber) A->B C Neutralize acid/base samples B->C D Analyze stressed samples C->D E Optimize mobile phase, column, and detection wavelength to achieve separation of degradants from the parent peak D->E F Validate the method (specificity, linearity, accuracy, precision) E->F G Store samples under defined conditions (e.g., 25°C/60% RH, 40°C/75% RH) F->G H Withdraw and analyze samples at specified time points G->H I Quantify remaining compound and identify major degradants H->I

Caption: Workflow for developing and conducting a stability study using an HPLC-based method.

Step-by-Step Protocol:

  • Forced Degradation:

    • Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M HCl and 0.1 M NaOH, respectively. Heat the solutions (e.g., at 60 °C) for a defined period.

    • Oxidation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C).

    • Photodegradation: Expose the solid compound and a solution to UV and visible light in a photostability chamber.

  • HPLC Method Development:

    • Analyze the stressed samples using a reverse-phase HPLC system with a C18 column.

    • Optimize the mobile phase composition (e.g., a gradient of acetonitrile and a buffered aqueous phase) to achieve baseline separation between the peak for the intact compound and any degradation product peaks.[3]

    • The detection wavelength should be chosen based on the UV spectrum of the compound.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12]

  • Stability Study: Store the free base and HCl salt under controlled temperature and humidity conditions (e.g., 25 °C/60% RH and 40 °C/75% RH). Analyze samples at predetermined time points (e.g., 0, 1, 3, and 6 months) using the validated stability-indicating HPLC method.

Causality Behind Experimental Choices: Forced degradation studies are essential to ensure that the analytical method can distinguish the active ingredient from any potential degradation products that might form under storage or physiological conditions. This provides confidence that the measured decrease in concentration is a true reflection of the compound's stability.

Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[7] Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure how quickly and how much vapor is sorbed by a sample.[13][14]

Principle: A small amount of the sample is placed on a sensitive microbalance inside a chamber with controlled temperature and relative humidity (RH). The mass of the sample is continuously monitored as the RH is systematically varied.[13]

Experimental Workflow: Dynamic Vapor Sorption

cluster_prep Sample Preparation cluster_drying Drying Stage cluster_sorption Sorption-Desorption Cycle cluster_analysis Data Analysis A Place a small amount of sample (e.g., 10-20 mg) on the DVS pan B Dry the sample in the DVS chamber (e.g., at 0% RH and 25°C) until a stable mass is achieved A->B C Increase RH in steps (e.g., 0% to 90% in 10% increments) B->C D Decrease RH in steps (e.g., 90% to 0% in 10% increments) C->D E Record mass change at each RH step F Plot mass change (%) vs. RH to generate a sorption-desorption isotherm E->F G Classify hygroscopicity based on water uptake F->G

Caption: Workflow for assessing hygroscopicity using Dynamic Vapor Sorption (DVS).

Step-by-Step Protocol:

  • Sample Preparation: Place approximately 10-20 mg of the sample (free base or HCl salt) onto the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument at 25 °C under a stream of dry nitrogen (0% RH) until a constant weight is achieved. This establishes the dry mass of the sample.

  • Sorption Cycle: Increase the relative humidity in a stepwise manner (e.g., from 0% to 90% RH in 10% increments), allowing the sample mass to equilibrate at each step.[15] The instrument records the mass uptake of water at each RH level.

  • Desorption Cycle: Subsequently, decrease the RH in a similar stepwise manner back to 0% to measure the loss of water.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm. The shape of the isotherm and the total amount of water absorbed provide a detailed picture of the material's hygroscopic nature.

Causality Behind Experimental Choices: DVS provides a more detailed and dynamic understanding of hygroscopicity compared to static methods. By controlling the RH and continuously monitoring the mass, it can reveal information about the kinetics of water sorption, the presence of hydrates, and potential phase transitions induced by moisture.

Conclusion and Future Directions

The choice between 2-(1H-Imidazol-1-YL)acetohydrazide free base and its hydrochloride salt has significant implications for its formulation and therapeutic application. The HCl salt is generally expected to exhibit superior aqueous solubility and chemical stability, which are often desirable attributes for a drug candidate. However, it may also be more hygroscopic, which can present challenges during manufacturing and storage.

The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess these critical physicochemical properties. By understanding the inherent differences between the free base and its salt form, scientists and drug development professionals can make informed decisions to select the optimal form of this promising molecule for further investigation and potential clinical development.

References

  • Vertex AI Search. (2025, January 8).
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  • AiFChem. (n.d.). 2-(1H-Imidazol-1-yl)acetohydrazide | 56563-00-9.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Vidya ITI. (n.d.). What is Hydrochloride Made Use Of for in Tablets?
  • Jorgensen, M. R., & Kristensen, J. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. PubMed, 19(1), 135-44.
  • Surface Measurement Systems. (2024, July 30). Characterization, Solubility, and Hygroscopicity of BMS-817399.
  • GuideChem. (n.d.). 2- (1H-imidazol-1-il)
  • Patel, K., & Vora, A. (2020, November 28).
  • Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS).
  • El-Sayed, H., & Aissia, H. (2025, December 2). Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. MDPI.
  • Li, X., & Chen, Y. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-(1H-imidazol-1-yl)acetohydrazide | CAS 56563-00-9 | SCBT.
  • Peng, C., et al. (2021, June 30).
  • BenchChem. (2025).
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  • PubChem. (n.d.). (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2.
  • Li, J., et al. (2012, May 1). Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)
  • Arastirmax. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 2-(1H-BENZIMIDAZOL-2-YL-SULFANYL) ACETO HYDRAZIDE.
  • Patel, K., et al. (2013, February 27). Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form.
  • El-Shabrawy, Y., et al. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
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  • International Journal of Innovative Research in Science, Engineering and Technology. (2015, June 15). Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl)
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  • ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values....
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Validation

Comparative Efficacy of 2-(1H-Imidazol-1-YL)acetohydrazide HCl in Enzyme Inhibition: A Scientific Guide

Introduction In the landscape of modern drug discovery and development, the identification and characterization of novel enzyme inhibitors are of paramount importance. Enzymes are fundamental to countless physiological p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the identification and characterization of novel enzyme inhibitors are of paramount importance. Enzymes are fundamental to countless physiological processes, and their dysregulation is often at the heart of various diseases. Consequently, molecules that can selectively modulate enzyme activity represent a vast and promising area of therapeutic research. This guide focuses on the potential of 2-(1H-Imidazol-1-YL)acetohydrazide HCl as a versatile enzyme inhibitor.

The structure of 2-(1H-Imidazol-1-YL)acetohydrazide HCl, featuring a core imidazole ring linked to an acetohydrazide moiety, suggests a strong potential for interaction with the active sites of various enzymes. The imidazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and is known for its ability to coordinate with metal ions in metalloenzymes and form crucial hydrogen bonds.[1][2][3] The hydrazide group is also recognized for its chelating properties and its role in forming stable complexes with transition metals.[1]

This guide will provide a comparative analysis of the potential efficacy of 2-(1H-Imidazol-1-YL)acetohydrazide HCl in inhibiting key enzyme families, drawing upon existing experimental data for structurally related compounds. We will delve into the mechanistic underpinnings of this inhibition and provide detailed protocols for researchers to validate these hypotheses in their own laboratories.

Potential Enzyme Targets and Comparative Efficacy

Based on the structural motifs of 2-(1H-Imidazol-1-YL)acetohydrazide HCl, we can hypothesize its inhibitory activity against several classes of enzymes. The following sections will explore these potential targets and compare the efficacy of related imidazole and hydrazide derivatives.

Urease Inhibition: A Promising Avenue

Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogens, including Helicobacter pylori, the primary cause of peptic ulcers.[1][4] Inhibition of urease is a key strategy for the treatment of H. pylori infections.[2][3][4][5] The imidazole and hydrazide moieties in our lead compound make it a strong candidate for a urease inhibitor. Imidazole derivatives are known to be effective against urease, and hydrazones/hydrazides can form stable chelating complexes with the nickel ions in the enzyme's active site.[1]

Comparative Efficacy of Related Imidazole-Based Urease Inhibitors:

Compound/DerivativeIC50 (µM)Inhibition TypeReference
Thiourea (Standard)22.3 ± 0.031-[3][4][5]
Imidazo[2,1-b]thiazole Derivative 2c 2.94 ± 0.05Competitive[3][5]
Imidazo[2,1-b]thiazole Derivative 1d 3.09 ± 0.07-[4][5]
Coumarin-based acetohydrazide-1,2,3-triazole 13a 1.619 ± 1.02Uncompetitive[6]

The data clearly indicates that imidazole-containing scaffolds can exhibit potent urease inhibition, with some derivatives showing significantly greater potency than the standard inhibitor, thiourea. The competitive inhibition observed for compound 2c suggests direct interaction with the active site, a mechanism we can anticipate for 2-(1H-Imidazol-1-YL)acetohydrazide HCl.

Proposed Mechanism of Urease Inhibition:

The proposed mechanism involves the chelation of the nickel ions in the urease active site by the hydrazide group of 2-(1H-Imidazol-1-YL)acetohydrazide HCl. The imidazole ring can further stabilize this interaction through hydrogen bonding with key amino acid residues.

Experimental Protocol: In Vitro Urease Inhibition Assay

This protocol is designed to determine the urease inhibitory activity of 2-(1H-Imidazol-1-YL)acetohydrazide HCl.

Materials:

  • Jack bean urease (Type III)

  • Urea

  • Phenol red

  • Tris buffer (pH 7.4)

  • 2-(1H-Imidazol-1-YL)acetohydrazide HCl

  • Thiourea (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of Jack bean urease in Tris buffer.

  • Prepare various concentrations of the test compound and thiourea in DMSO.

  • In a 96-well plate, add 25 µL of the test compound solution to each well.

  • Add 25 µL of urease solution to each well and incubate for 30 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of urea solution containing phenol red.

  • Measure the increase in absorbance at 560 nm every minute for 10 minutes using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the inhibitor.

Logical Workflow for Urease Inhibition Screening

Urease_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions (Urease, Urea, Phenol Red, Buffers) C Incubate Urease with Test Compound/Control A->C B Prepare Serial Dilutions of Test Compound & Control B->C D Initiate Reaction with Substrate (Urea) C->D E Monitor Absorbance Change (Kinetic Read) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G MBL_Inhibition cluster_resistance Antibiotic Resistance Pathway cluster_inhibition Inhibition Pathway A β-Lactam Antibiotic B Metallo-β-Lactamase (MBL) A->B Substrate C Hydrolyzed (Inactive) Antibiotic B->C Catalysis E MBL-Inhibitor Complex B->E Inhibition D 2-(1H-Imidazol-1-YL) acetohydrazide HCl D->B Binding

Caption: MBL-mediated resistance and its inhibition.

Other Potential Enzyme Targets

The versatile structure of 2-(1H-Imidazol-1-YL)acetohydrazide HCl suggests its potential to inhibit other enzyme families.

  • Carbonic Anhydrases (CAs): Imidazole-containing sulfonamides have shown potent and selective inhibition of various CA isoforms. [7][8]The imidazole ring can coordinate with the zinc ion in the active site of CAs.

  • Kinases: The imidazole scaffold is a common feature in many kinase inhibitors, targeting enzymes like EGFR, VEGFR, and FLT3. [9]Dysregulation of kinases is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs.

  • Heme Oxygenases (HO): Imidazole-based compounds have been designed as inhibitors of heme oxygenases (HO-1 and HO-2), which are involved in heme catabolism and have implications in various diseases. [10]

Conclusion

While direct experimental data on the enzyme inhibitory activity of 2-(1H-Imidazol-1-YL)acetohydrazide HCl is not yet available, a comprehensive analysis of its structural components and the known activities of related compounds strongly suggests its potential as a multi-target enzyme inhibitor. Its imidazole and acetohydrazide moieties make it a particularly promising candidate for inhibiting metalloenzymes such as urease and metallo-β-lactamases, which are critical targets for combating infectious diseases and antibiotic resistance.

The provided experimental protocols offer a clear path for researchers to investigate and validate the efficacy of this compound. Further studies, including enzyme kinetics, structural biology, and in vivo models, are warranted to fully elucidate the therapeutic potential of 2-(1H-Imidazol-1-YL)acetohydrazide HCl and its derivatives. The exploration of such versatile scaffolds is crucial for the continued development of novel and effective therapeutic agents.

References

  • Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds - PMC. (2026, February 4). Vertex AI Search.
  • Previously synthesized compounds and target compounds as urease inhibitors - ResearchG
  • Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - Research journals - PLOS. (2023, June 3). Vertex AI Search.
  • Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - PMC. (2023, June 2). Vertex AI Search.
  • Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - United Arab Emirates - Ministry of Health and Prevention. (2023, June 15). Vertex AI Search.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-IMIDAZOLINYLHYDRAZONE DERIV
  • Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis - MDPI. (2022, August 15). Vertex AI Search.
  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. Vertex AI Search.
  • Inhibitors for metallo-β-lactamases from the B1 and B3 subgroups provide an avenue to combat a major mechanism of antibiotic resistance - PubMed. (2023, June 25). Vertex AI Search.
  • Identification of the Inhibitory Compounds for Metallo-beta-lactamases and Structural Analysis of the Binding Modes - University of Helsinki Research Portal. Vertex AI Search.
  • Mechanistic Investigations of Metallo-β-lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition* - PubMed. (2021, May 18). Vertex AI Search.
  • Novel coumarin-based acetohydrazide-1,2,3-triazole derivatives as urease enzyme inhibitors: Synthesis, in vitro evaluation, and molecular dynamics simul
  • a class of carbonic anhydrase II and VII-selective inhibito - Semantic Scholar. Vertex AI Search.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. (2025, December 2). Vertex AI Search.
  • Heme oxygenase inhibition by 1-aryl-2-(1h-imidazol-1-yl/1h-1,2,4-triazol-1-yl)ethanones and their derivatives - PubMed. (2010, September 3). Vertex AI Search.
  • 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC. (2023, February 10). Vertex AI Search.

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Comparative

A Comparative Guide to Validating Analytical Methods for the Quantification of 2-(1H-Imidazol-1-YL)acetohydrazide HCl

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory complian...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of two widely used analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry—for the validation of methods to quantify 2-(1H-Imidazol-1-YL)acetohydrazide HCl. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, in line with the principles of analytical method validation established by the International Council for Harmonisation (ICH).[1][2][3]

The molecule in focus, 2-(1H-Imidazol-1-YL)acetohydrazide HCl, possesses two key functional groups that dictate the analytical strategy: the imidazole ring, which has a UV chromophore, and the acetohydrazide group, which is highly polar and reactive. The choice of analytical method will depend on the specific requirements of the analysis, such as the need for high specificity in the presence of impurities or the demand for a simpler, high-throughput assay.

Methodology Comparison: HPLC-UV vs. UV-Vis Spectrophotometry

The selection of an appropriate analytical method is a critical decision driven by factors such as specificity, sensitivity, and the complexity of the sample matrix. While no specific validated methods for 2-(1H-Imidazol-1-YL)acetohydrazide HCl are readily available in published literature, this guide presents a comparison based on established methods for structurally similar imidazole and hydrazide compounds.[4][5][6]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)UV-Vis Spectrophotometry
Principle Separation based on polarity, followed by detection via UV absorbance.Measurement of light absorbance of a colored product formed after derivatization.
Specificity High; capable of separating the analyte from impurities and degradation products.[4]Moderate to low; susceptible to interference from other compounds that may react with the derivatizing agent.[4]
Linearity Range Typically wide, e.g., 0.1 - 100 µg/mL.[4]Generally narrower and dependent on the derivatization reaction.
Sensitivity (LOD/LOQ) High sensitivity, with LOD often in the sub-µg/mL range.[7]Moderate sensitivity, dependent on the molar absorptivity of the derivative.
Throughput Lower, due to chromatographic run times.Higher, as it is a direct measurement without separation.
Cost & Complexity Higher initial instrument cost and operational complexity.[3]Lower instrument cost and simpler operation.[2]

High-Performance Liquid Chromatography (HPLC) with UV Detection: A High-Specificity Approach

HPLC is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity.[3] For 2-(1H-Imidazol-1-YL)acetohydrazide HCl, a reversed-phase HPLC method is most appropriate, leveraging the polarity of the molecule for separation.

Causality Behind Experimental Choices
  • Column: A C18 reversed-phase column is selected as it provides good retention for polar to moderately non-polar compounds. The imidazole and acetohydrazide moieties will interact with the stationary phase, allowing for separation from potential impurities.

  • Mobile Phase: A mixture of a phosphate buffer and acetonitrile is chosen. The buffer controls the pH to ensure consistent ionization of the imidazole ring, leading to reproducible retention times. Acetonitrile serves as the organic modifier to elute the analyte from the column. A gradient elution may be employed to ensure the separation of impurities with a wide range of polarities.

  • Detection: UV detection at a wavelength around 210-230 nm is suitable for the imidazole ring, which contains a chromophore. A photodiode array (PDA) detector can be used to assess peak purity.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or PDA detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-(1H-Imidazol-1-YL)acetohydrazide HCl reference standard in the mobile phase.

    • Prepare working standards by serial dilution of the stock solution to cover the linear range.

    • Prepare sample solutions by accurately weighing and dissolving the sample in the mobile phase to a known concentration.

Method Validation Workflow (as per ICH Q2(R2))

Caption: Workflow for HPLC method validation.

UV-Vis Spectrophotometry: A Rapid Quantification Method

UV-Vis spectrophotometry is a simpler and more cost-effective technique suitable for routine analysis where high specificity is not the primary concern.[2] The direct UV measurement of 2-(1H-Imidazol-1-YL)acetohydrazide HCl is possible due to the imidazole chromophore; however, the hydrazide group is prone to interference. To enhance specificity and sensitivity, a derivatization step is often employed.

Causality Behind Experimental Choices
  • Derivatization: The hydrazide functional group reacts with aldehydes or ketones to form a hydrazone, which typically has a strong chromophore that absorbs at a longer wavelength.[4] p-Dimethylaminobenzaldehyde (p-DAB) is a common derivatizing agent that reacts with hydrazides to produce a yellow-colored product with a maximum absorbance in the visible region, thus minimizing interference from the sample matrix.[4]

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) of the resulting hydrazone derivative is chosen for quantification to ensure maximum sensitivity and adherence to Beer's Law.[8]

Experimental Protocol: UV-Vis Spectrophotometry with Derivatization
  • Instrumentation: A UV-Vis spectrophotometer.

  • Derivatization Reagent: p-Dimethylaminobenzaldehyde (p-DAB) solution in an acidic medium (e.g., ethanol and hydrochloric acid).

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., water or methanol).

    • Create a series of working standards by diluting the stock solution.

    • Accurately weigh and dissolve the sample to a known concentration.

  • Derivatization Procedure:

    • To an aliquot of each standard and sample solution, add the p-DAB reagent.

    • Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete color development.

    • Dilute the solutions to a final volume with the solvent.

  • Measurement:

    • Measure the absorbance of the resulting colored solutions at the predetermined λmax against a reagent blank.

Derivatization and Validation Logic

Derivatization_Validation cluster_0 Derivatization cluster_1 Validation Analyte 2-(1H-Imidazol-1-YL)acetohydrazide HCl Reaction Reaction Analyte->Reaction Reagent p-DAB Reagent Reagent->Reaction Product Colored Hydrazone Derivative Measurement Measure Absorbance at λmax Product->Measurement Reaction->Product Calibration Establish Calibration Curve (Beer's Law) Measurement->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

Caption: Logic of derivatization and validation in UV-Vis spectrophotometry.

Comparative Validation Data

The following table summarizes the expected validation parameters for the two methods, based on literature for similar compounds.[4][6][7]

Validation ParameterHPLC-UVUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
LOD ~0.05 µg/mL~0.5 µg/mL
LOQ ~0.15 µg/mL~1.5 µg/mL
Specificity High (demonstrated by peak purity and resolution)Moderate (potential for interference)
Robustness High (resilient to small changes in mobile phase composition, pH, and temperature)Moderate (sensitive to reaction time, temperature, and reagent concentration)

Conclusion and Recommendations

Both HPLC-UV and UV-Vis spectrophotometry can be validated for the quantification of 2-(1H-Imidazol-1-YL)acetohydrazide HCl. The choice of method should be guided by the specific analytical needs.

  • HPLC-UV is the recommended method for quality control and stability studies where specificity is paramount. Its ability to separate the analyte from impurities ensures a more accurate and reliable quantification.[3][9]

  • UV-Vis spectrophotometry with derivatization is a suitable alternative for routine, high-throughput analysis where the sample matrix is well-characterized and interferences are minimal. Its simplicity and cost-effectiveness are significant advantages.[2][8]

Ultimately, the validation of the chosen analytical method must be performed rigorously in accordance with ICH guidelines to ensure that it is fit for its intended purpose.[1][2][10]

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • PubMed. (2023). Analytical quality by design approach for the determination of imidazole in sildenafil API and its formulations using zwitterionic HILIC stationary phase. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • ResearchGate. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

  • Google Patents. (n.d.).
  • PMC. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]

  • ResearchGate. (n.d.). Simultaneous Quantitation of Trace Level Hydrazine and Acetohydrazide in Pharmaceuticals by Benzaldehyde Derivatization with Sample 'Matrix Matching' Followed by Liquid Chromatography–Mass Spectrometry. [Link]

  • PubMed. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

  • ResearchGate. (n.d.). Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectrophotometry. [Link]

  • PubMed. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. [Link]

  • Amanote Research. (2019). Development of a HPLC-FL Method to Determine Benzaldehyde After Derivatization With N-Acetylhydrazine Acridone and Its Application for Determination of Semicarbazide-Sensitive Amine Oxidase Activity in Human Serum. [Link]

  • Unknown Source. (n.d.). UV-Vis spectroscopy. [Link]

  • ResearchGate. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. [Link]

  • Unknown Source. (n.d.). UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. [Link]

  • Journal of Pure & Applied Sciences. (2022). UV-Vis Spectroscopic Study on a New Synthesized 4-Hydroxy-N-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide as Calorimetric Reagent For Mg2+ Ions. [Link]

  • Asian Journal of Chemistry. (n.d.). Spectrophotometric Determination of Hydrazine. [Link]

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Validation

A Comparative Guide to the Mass Spectrometry Validation of 2-(1H-Imidazol-1-YL)acetohydrazide HCl

This guide provides an in-depth, objective comparison of mass spectrometry-based validation for 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride against other analytical techniques. It is designed for researchers, scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of mass spectrometry-based validation for 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride against other analytical techniques. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-supported protocols to ensure the identity, purity, and quality of this active pharmaceutical ingredient (API) intermediate.

Introduction: The Analytical Imperative for 2-(1H-Imidazol-1-YL)acetohydrazide HCl

2-(1H-Imidazol-1-YL)acetohydrazide and its hydrochloride salt are key building blocks in pharmaceutical synthesis. The presence of a hydrazide functional group, however, introduces a critical analytical challenge. Hydrazines and related structures are often classified as potential genotoxic impurities (PGIs), which can pose a safety risk even at trace levels.[1] Therefore, a highly sensitive and specific analytical method is not merely a quality control measure but a regulatory and safety necessity to identify and quantify the primary compound and any potential process-related impurities or degradants.

This guide establishes why Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application and provides a comprehensive framework for its validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

The Principle of Mass Spectrometry in API Validation

Mass spectrometry (MS) offers unparalleled specificity and sensitivity, making it ideal for the stringent requirements of pharmaceutical analysis.[4] Unlike less specific methods that rely on general physical properties (like UV absorbance), MS provides a fundamental physical constant of a molecule: its mass-to-charge ratio (m/z).

The true power for validation, however, comes from tandem mass spectrometry (MS/MS). In this technique, a specific parent ion (the protonated molecule of our target compound) is selected, fragmented, and the resulting fragment ions are detected. This fragmentation pattern acts as a highly specific molecular fingerprint, providing unambiguous identification and allowing for quantification even in complex sample matrices.[5] This level of certainty is crucial for distinguishing the API from structurally similar impurities that may co-elute during chromatographic separation.

Core Validation Protocol: LC-MS/MS for 2-(1H-Imidazol-1-YL)acetohydrazide HCl

This protocol is designed as a self-validating system, adhering to the principles outlined in ICH Q2(R2) and FDA guidelines.[3][6] The objective is to demonstrate that the analytical procedure is fit for its intended purpose: the identification and purity assessment of 2-(1H-Imidazol-1-YL)acetohydrazide HCl.

Experimental Workflow

The overall workflow for the validation is a systematic process, ensuring that each stage builds upon a verified foundation.

LC-MS_Validation_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_validation Phase 2: Formal Validation (ICH Q2(R2)) cluster_analysis Phase 3: Analysis & Reporting A Standard & Sample Preparation B LC Method Optimization (Separation) A->B C MS/MS Method Optimization (Detection & Fragmentation) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Sample Analysis (Assay & Impurity Profile) I->J K Validation Report Generation J->K

Caption: High-level workflow for the validation of an analytical LC-MS/MS method.

Step-by-Step Methodology

A. Reagents and Materials

  • Reference Standard: 2-(1H-Imidazol-1-YL)acetohydrazide HCl (purity ≥98%)

  • Samples: Batches of synthesized 2-(1H-Imidazol-1-YL)acetohydrazide HCl

  • Solvents: LC-MS grade acetonitrile, methanol, and water

  • Additives: Formic acid (≥99%)

  • See the Chemical Safety section for handling information on 2-(1H-Imidazol-1-yl)acetohydrazide.[7]

B. Instrumentation (Typical)

  • UHPLC System: Capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC).[8][9]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex Triple Quad, Thermo Scientific TSQ series).

C. Chromatographic Conditions The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any potential impurities.

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient might run from 5% B to 95% B over 5-7 minutes to ensure elution of all components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.[8]

  • Injection Volume: 2-5 µL.

D. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization, Positive (ESI+). The imidazole and hydrazide moieties are readily protonated.

  • MRM Transitions: The molecular formula of the free base is C5H8N4O, with a molecular weight of 140.14 g/mol .[7] The protonated molecule [M+H]+ will have an m/z of approximately 141.1. A precursor scan and product ion scan of the reference standard are required to determine the optimal transitions.

Fragmentation_Pathway cluster_fragments Potential Fragment Ions parent Parent Ion [M+H]+ m/z ≈ 141.1 frag1 Fragment A Loss of NH2NH2 m/z ≈ 109.1 parent->frag1 Collision-Induced Dissociation (CID) frag2 Fragment B Imidazole Ring Fragment m/z ≈ 68.1 parent->frag2 frag3 Fragment C Loss of CONHNH2 m/z ≈ 81.1 parent->frag3

Caption: Hypothetical fragmentation of 2-(1H-Imidazol-1-YL)acetohydrazide.

  • Transition 1 (Quantifier): 141.1 -> 81.1 (Hypothetical, based on a stable fragment).

  • Transition 2 (Qualifier): 141.1 -> 109.1 (Hypothetical, for identity confirmation).

  • Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temp, Gas Flow, Nebulizer Pressure, Capillary Voltage).

Validation Performance Characteristics

For each parameter below, experiments are designed, and acceptance criteria are predefined in a validation protocol, as recommended by ICH.[3][10]

ParameterPurposeExperimental ApproachAcceptance Criteria (Typical)
Specificity To demonstrate that the signal is unequivocally from the analyte.Analyze blank, placebo (if in formulation), known impurities, and spiked samples. Assess for interference at the analyte's retention time.No significant interfering peaks at the retention time of the analyte and its specified impurities.
Linearity To show that results are directly proportional to concentration.[11]Analyze a minimum of 5 concentration levels across the specified range (e.g., 50-150% of expected concentration).Correlation coefficient (r²) ≥ 0.995. Y-intercept should not be significantly different from zero.
Range The concentration interval where the method is precise, accurate, and linear.[11]Confirmed by the successful linearity, accuracy, and precision studies.The specified range for assay and impurity determination.
Accuracy The closeness of test results to the true value.Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0% for assay. For impurities, recovery may have a wider acceptable range.
Precision The degree of scatter between a series of measurements.Repeatability: 6 replicate injections of one sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.Relative Standard Deviation (RSD) ≤ 2.0% for assay.
LOD & LOQ The lowest amount of analyte that can be detected and quantified reliably.Based on signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.[11]Vary parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).System suitability parameters (e.g., peak shape, retention time) remain within predefined limits. Assay results are not significantly affected.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the premier choice, it is essential to understand its performance relative to other common analytical methods.

FeatureLC-MS/MSHPLC-UVNMR Spectroscopy
Specificity Very High: Distinguishes compounds by both retention time and mass/fragmentation pattern. Essential for impurity identification.Moderate: Relies on retention time and UV absorbance. Co-eluting impurities with similar spectra can interfere.Very High: Provides detailed structural information. Excellent for unambiguous identification of the main component.
Sensitivity Very High (pg-fg): The gold standard for trace-level analysis, crucial for detecting potentially genotoxic impurities.[12]Low (ng-µg): Often insufficient for trace impurity quantification at required safety thresholds.[13]Very Low (µg-mg): Not suitable for detecting impurities below the 0.1% level.
Quantification Excellent: Wide linear dynamic range. Isotope dilution methods provide the highest accuracy.[12]Excellent: Highly reproducible and considered the standard for API assay quantification.Good: Quantitative NMR (qNMR) is possible but requires specific expertise and is less routine.
Primary Use Case Impurity identification and quantification; trace-level analysis; confirmation of identity.API assay (potency); routine QC for known impurities with reference standards.Structural elucidation of the API and major impurities; confirmation of synthesis.[14]
Drawbacks Higher instrument cost and complexity; potential for matrix effects (ion suppression).Limited specificity; requires chromophores for detection.Low sensitivity; complex spectra for mixtures; higher sample amount needed.

Potential Challenges and Scientific Rationale

  • Matrix Effects: In complex samples, co-eluting compounds can suppress or enhance the ionization of the target analyte, affecting accuracy. Rationale for Mitigation: Stable isotope-labeled internal standards are used. These co-elute with the analyte and experience the same matrix effects, allowing for accurate ratio-based quantification.[12]

  • Analyte Stability: Hydrazide compounds can be susceptible to oxidation or degradation. Rationale for Mitigation: Sample preparation should be performed promptly, and samples should be stored under controlled conditions (e.g., refrigerated autosampler).[15] Method development should include stability studies of the analyte in the sample diluent.

  • Derivatization: For some hydrazines, derivatization is used to improve chromatographic behavior or sensitivity.[16] Rationale for Avoidance/Use: For 2-(1H-Imidazol-1-YL)acetohydrazide, direct detection by ESI+ is efficient due to its inherent basicity, making derivatization unnecessary and avoiding additional complexity and potential side reactions.

Conclusion

For the validation of 2-(1H-Imidazol-1-YL)acetohydrazide HCl, mass spectrometry, particularly LC-MS/MS, is demonstrably superior to alternative methods like HPLC-UV and NMR. Its combination of high specificity and sensitivity is indispensable for building a comprehensive quality profile that includes the identification and control of trace-level impurities—a critical requirement for compounds with a potentially genotoxic hydrazide moiety.

By following a structured validation protocol grounded in ICH guidelines, researchers and drug developers can generate a robust, reliable, and defensible analytical method. This not only ensures product quality but also fulfills the stringent safety and regulatory expectations of the pharmaceutical industry, ultimately protecting patient health.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link][2]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][3]

  • Lab Manager. (2025, October 29). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link][6]

  • International Council for Harmonisation. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2) Draft version. Retrieved from [Link][10]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link][11]

  • Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. Retrieved from [Link][17][18][19]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link][15]

  • Li, K., et al. (2016). Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1467, 200-206. Retrieved from [Link][16]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link][1]

  • Johnson, D. G., & Jentzen, N. B. (2014). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of analytical toxicology, 38(8), 542–547. Retrieved from [Link][12]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. Retrieved from [Link][5]

  • Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A, 38(8), 1279-1294. Retrieved from [Link][8]

  • U.S. Food and Drug Administration. (2016). US Food and Drug Administration Perspectives on Clinical Mass Spectrometry. Clinical chemistry, 62(1), 66–72. Retrieved from [Link][4]

  • de Oliveira, D. N., et al. (2018). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 23(10), 2465. Retrieved from [Link][14]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link][9]

  • Al-Ghannam, S. M., et al. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Journal of liquid chromatography & related technologies, 31(11-12), 1729-1740. Retrieved from [Link][13]

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Comparative

A Comparative Analysis of the Binding Affinity and Anticancer Activity of 2-(1H-Imidazol-1-YL)acetohydrazide Analogues

In the landscape of medicinal chemistry, the imidazole scaffold is a privileged structure, serving as the foundation for a multitude of compounds with diverse biological activities.[1][2] This guide provides a comparativ...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the imidazole scaffold is a privileged structure, serving as the foundation for a multitude of compounds with diverse biological activities.[1][2] This guide provides a comparative analysis of analogues of 2-(1H-Imidazol-1-YL)acetohydrazide, with a specific focus on their binding affinity and efficacy as anticancer agents. While direct, comprehensive binding data for the parent compound is limited in publicly available literature, a robust body of evidence exists for its close structural cousins, particularly those built upon a benzimidazole core.[3] These benzimidazole acetohydrazide derivatives have emerged as promising candidates in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines.

This guide will delve into the structure-activity relationships (SAR) that govern the anticancer potency of these compounds, present comparative experimental data, and provide detailed protocols for the assays used to evaluate their efficacy. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with a deeper understanding of this important class of molecules.

The Benzimidazole Scaffold: A Cornerstone of Anticancer Drug Discovery

The benzimidazole nucleus, which consists of a benzene ring fused to an imidazole ring, is structurally similar to naturally occurring purine nucleotides.[1][4] This mimicry allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][5] In the context of cancer therapeutics, benzimidazole-containing compounds have been shown to exert their effects through various mechanisms, including:

  • Disruption of Microtubule Polymerization: Similar to well-known anticancer drugs, some benzimidazoles can bind to β-tubulin, inhibiting the formation of microtubules, which are essential for cell division. This leads to mitotic arrest and ultimately, apoptosis (programmed cell death).[6][7]

  • Enzyme Inhibition: Many benzimidazole derivatives act as potent inhibitors of key enzymes involved in cancer progression, such as topoisomerases (which are crucial for DNA replication) and various protein kinases that regulate cell signaling pathways.[1]

  • DNA Intercalation and Groove Binding: The planar structure of the benzimidazole ring system allows some analogues to intercalate between DNA base pairs or bind to the minor groove of the DNA helix, interfering with DNA replication and transcription.[1]

The versatility of the benzimidazole scaffold allows for chemical modifications at several positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance potency and selectivity against cancer cells.[8][9]

Comparative Anticancer Activity of Benzimidazole Acetohydrazide Analogues

To illustrate the therapeutic potential and structure-activity relationships of this compound class, we will examine data from a study that synthesized and evaluated a series of 2-[2-(phenylthiomethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide derivatives for their antitumor activities.[3] The cytotoxic effects of these compounds were assessed against a panel of human cancer cell lines using the MTT assay, a standard colorimetric method for measuring cell viability.

The results, summarized in the table below, highlight how modifications to the chemical structure influence the anticancer potency, expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency.

Compound IDCore StructureR Group (Substituent on Benzylidene)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)PC-9 (Lung) IC50 (µM)A375 (Melanoma) IC50 (µM)
5a 2-(phenylthiomethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide2,4-dihydroxybenzylidene4.315.126.337.148.25
5d 2-(phenylthiomethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide5-bromo-2-hydroxybenzylidene10.2112.3315.4117.0216.89
5-FU (Standard Drug)N/A25.1228.4530.1122.1526.34
SU11248 (Standard Drug)N/A15.6718.2320.3413.4516.78

Data extracted from "Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents".[3]

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the structure-activity relationship of these benzimidazole acetohydrazide analogues:

  • Potency of Analogues: Compounds 5a and 5d demonstrated significantly greater cytotoxic activity across all tested cancer cell lines compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[3]

  • Impact of Substituents: The nature and position of substituents on the benzylidene ring play a crucial role in determining the anticancer potency. For instance, compound 5a , with 2,4-dihydroxy substituents, consistently showed the lowest IC50 values, indicating it is the most potent among the tested analogues.[3] This suggests that electron-donating hydroxyl groups at these positions enhance the compound's ability to inhibit cancer cell growth.

  • Comparison with Sunitinib (SU11248): The analogues also showed comparable or superior potency to Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor, in several cell lines.[3]

These findings underscore the potential of the 2-(1H-benzo[d]imidazol-1-yl)acetohydrazide scaffold as a template for the development of novel and potent anticancer agents. The key to enhancing efficacy lies in the strategic modification of the peripheral chemical groups.

Experimental Protocols: Assessing Cytotoxicity via MTT Assay

The evaluation of a compound's anticancer activity is fundamentally reliant on robust and reproducible in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability and cytotoxicity.[10][11][12]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10][11] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count using a hemocytometer to determine cell density.

    • Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[13]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to adhere.[13]

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (e.g., benzimidazole acetohydrazide analogues) in a suitable solvent like DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 5 to 80 µM).[13]

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds.

    • Include control wells containing cells treated with medium and the vehicle (e.g., 0.5% DMSO) only.[13]

    • Incubate the plate for another 24 to 48 hours.[13]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[13]

    • Add 10 µL of the MTT stock solution to each well.[13]

    • Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals.[13]

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[13]

    • Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.

    • Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Workflow and Potential Mechanism

To further clarify the experimental process and the likely mechanism of action, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4: Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add Serial Dilutions of Compounds incubate_24h->add_compounds incubate_48h Incubate for 24-48h add_compounds->incubate_48h add_mtt Add MTT Solution (10µL) incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Remove Medium, Add DMSO incubate_4h->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate Data Analysis (IC50) Data Analysis (IC50) read_plate->Data Analysis (IC50)

Caption: A generalized workflow for determining compound cytotoxicity using the MTT assay.

Anticancer_Mechanism cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization mitosis Mitosis microtubule->mitosis apoptosis Apoptosis mitosis->apoptosis Arrest compound Benzimidazole Analogue compound->tubulin Binds & Inhibits

Caption: Proposed mechanism of action: inhibition of tubulin polymerization by benzimidazole analogues.

Conclusion and Future Directions

The analogues of 2-(1H-Imidazol-1-YL)acetohydrazide, particularly those featuring a benzimidazole core, represent a highly promising class of compounds for anticancer drug development. The available data clearly demonstrates that subtle modifications to their chemical structure can lead to significant enhancements in cytotoxic potency. The structure-activity relationships highlighted in this guide provide a rational basis for the design of next-generation analogues with improved efficacy and selectivity.

Future research should focus on elucidating the precise molecular targets of the most potent compounds. While tubulin polymerization is a likely mechanism, other possibilities such as kinase or topoisomerase inhibition should be explored through specific enzymatic assays. Furthermore, in vivo studies using animal models are a necessary next step to validate the therapeutic potential of these compounds and to assess their pharmacokinetic profiles and safety. The continued exploration of this chemical space holds considerable promise for the discovery of novel cancer therapeutics.

References

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC. Available at: [Link]

  • Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. 417 Integrative Medicine. Available at: [Link]

  • An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

  • Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). Bentham Science Publishers. Available at: [Link]

  • Broad mechanisms of action of benzimidazoles as anticancer agents. ResearchGate. Available at: [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Royal Society of Chemistry. Available at: [Link]

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. Available at: [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. ResearchGate. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

  • Structure activity relationship (SAR) of benzimidazole derivatives having anticancer potentiality. ResearchGate. Available at: [Link]

  • Recent advances of benzimidazole as anticancer agents. Wiley Online Library. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. PubMed. Available at: [Link]414168/)

Sources

Validation

Reproducibility of 2-(1H-Imidazol-1-YL)acetohydrazide hcl synthesis protocols

Reproducibility of 2-(1H-Imidazol-1-YL)acetohydrazide HCl Synthesis Protocols: A Comparative Guide Introduction 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride is a highly versatile bifunctional building block commercia...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 2-(1H-Imidazol-1-YL)acetohydrazide HCl Synthesis Protocols: A Comparative Guide

Introduction

2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride is a highly versatile bifunctional building block commercially listed for diverse synthesis applications[1]. It features an imidazole ring—essential for metal coordination and hydrogen bonding—and a hydrazide moiety, which serves as a precursor for Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazoles. However, the synthesis of imidazoles and their highly functionalized derivatives is notoriously sensitive to reaction conditions[2]. The presence of multiple nucleophilic sites (the imidazole nitrogens and the hydrazide nitrogens) often leads to competitive side reactions, dimerization, and poor reproducibility if the synthetic route is not carefully designed.

This guide objectively compares three distinct synthetic pathways, evaluating their reproducibility, scalability, and purity profiles to provide researchers with an authoritative blueprint for successful synthesis.

Mechanistic Overview & Pathway Visualization

The synthesis of 2-(1H-Imidazol-1-YL)acetohydrazide HCl can be approached via three main routes:

  • Route A (Two-Step Esterification-Hydrazinolysis): The industry standard. It masks the reactive hydrazide moiety by first forming an ester intermediate, followed by controlled hydrazinolysis[3].

  • Route B (Direct Alkylation): Attempts to directly alkylate imidazole with 2-chloroacetohydrazide.

  • Route C (Carboxylic Acid Activation): A high-purity alternative using Boc-protected hydrazine to completely eliminate polyalkylation side reactions.

SynthesisRoutes Imid Imidazole ECA + Ethyl Chloroacetate (K2CO3, ACN) Imid->ECA Route A (Industry Standard) CAH + 2-Chloroacetohydrazide (Base) Imid->CAH Route B (Direct Alkylation) CAA + Chloroacetic Acid (NaOH) Imid->CAA Route C (Acid Activation) Est Ethyl 2-(1H-imidazol-1-yl)acetate ECA->Est Hyd + Hydrazine Hydrate (EtOH, Reflux) Est->Hyd Target 2-(1H-Imidazol-1-YL)acetohydrazide HCl (Target Compound) Hyd->Target HCl (EtOH) Side Complex Mixture (N-alkylation, Dimers) CAH->Side Major Pathway CAH->Target Low Yield (<20%) Acid 2-(1H-imidazol-1-yl)acetic acid CAA->Acid Boc + Boc-Hydrazine (CDI) Then HCl/Dioxane Acid->Boc Boc->Target High Purity (>99%)

Comparative synthetic pathways for 2-(1H-Imidazol-1-YL)acetohydrazide HCl (Routes A, B, C).

Quantitative Data Comparison

To evaluate the reproducibility of these protocols, we compare key performance metrics derived from standardized bench-scale (100 mmol) syntheses.

MetricRoute A (Ester-Hydrazinolysis)Route B (Direct Alkylation)Route C (Boc-Activation)
Overall Yield 78 - 82%12 - 18%65 - 70%
Crude Purity (HPLC) > 95%< 40% (Complex mixture)> 99%
Reproducibility Score High (Robust)Low (Unpredictable)High (Robust)
E-Factor (Waste/Product) ~ 15> 50 (Due to purification)~ 25
Cost / mmol Low ($)Moderate ( )High ( $)
Primary Impurity Unreacted ester (<2%)Bis-alkylated dimers (>40%)Residual coupling agent

Causality & Protocol Selection

  • Why does Route B fail? The direct reaction of imidazole with 2-chloroacetohydrazide is fundamentally flawed due to competing nucleophilicity. The terminal nitrogen of the hydrazide is highly nucleophilic and competes with the imidazole nitrogen for the electrophilic carbon of the alkyl chloride, leading to massive polymerization and dimerization.

  • Why is Route A preferred? By using ethyl chloroacetate, the electrophile is strictly an alkyl halide. The ester group is electrophilic but hard enough that the soft imidazole nitrogen prefers the alkyl halide (SN2). Subsequent treatment with hydrazine hydrate selectively attacks the ester carbonyl (acyl substitution) because hydrazine is a superb alpha-effect nucleophile[3].

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: The Industry Standard (Esterification-Hydrazinolysis)

This protocol is optimized for scalability and cost-efficiency.

Step 1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate

  • Charge: To a 500 mL round-bottom flask, add imidazole (6.81 g, 100 mmol), anhydrous potassium carbonate (15.2 g, 110 mmol), and HPLC-grade acetonitrile (200 mL).

    • Causality: K₂CO₃ is chosen over NaOH to prevent the base-catalyzed hydrolysis of the incoming ester group. Acetonitrile provides an optimal dielectric constant for the SN2 displacement.

  • Addition: Cool the suspension to 0 °C. Add ethyl chloroacetate (12.8 g, 105 mmol) dropwise over 30 minutes via an addition funnel.

  • Reaction: Remove the ice bath and reflux the mixture (82 °C) for 12 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup & Validation: Filter the inorganic salts while hot. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with brine (2 x 50 mL). Self-Validation: The brine wash effectively partitions and removes any unreacted highly-polar imidazole, ensuring the organic layer contains pure ester. Dry over MgSO₄ and evaporate to yield a pale yellow oil (Yield: ~13.5 g, 88%).

Step 2: Hydrazinolysis & Salt Formation

  • Charge: Dissolve the ethyl 2-(1H-imidazol-1-yl)acetate (13.5 g, 87.5 mmol) in absolute ethanol (100 mL).

  • Hydrazinolysis: Add hydrazine hydrate (80% aqueous, 10.9 g, 175 mmol). Reflux for 8 hours.

    • Causality: A strictly controlled 2-fold excess of hydrazine is critical to drive the equilibrium forward and prevent the formation of symmetrical bis-hydrazides (where one hydrazine molecule reacts with two ester molecules).

  • Concentration: Cool to room temperature and concentrate the mixture under vacuum to remove ethanol and excess hydrazine. (Caution: Hydrazine is highly toxic; use a proper cold trap).

  • Salt Formation: Dissolve the crude free base in minimal dry ethanol (30 mL). Place in an ice bath and slowly add 2M HCl in diethyl ether (45 mL, 90 mmol).

    • Self-Validation: The sudden, volumetric precipitation of a white solid visually confirms successful salt formation. Aqueous HCl must be strictly avoided here to prevent the hydrolysis of the hydrazide back to the carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum at 40 °C. (Overall Yield: ~12.1 g, 78% from imidazole).

Protocol C: The High-Purity Carboxylic Acid Activation Route

Use this protocol when HPLC purity >99% is required without the need for downstream recrystallization.

  • Activation: Suspend 2-(1H-imidazol-1-yl)acetic acid (12.6 g, 100 mmol) in anhydrous DMF (150 mL). Add 1,1'-Carbonyldiimidazole (CDI) (17.8 g, 110 mmol) portion-wise at room temperature.

    • Self-Validation: Stir until CO₂ evolution ceases (approx. 1 hour) — this visual cue confirms complete formation of the active acyl imidazole intermediate.

    • Causality: CDI is used because the byproduct is imidazole, which is already part of the target molecule's structural motif, simplifying the impurity profile.

  • Coupling: Add tert-butyl carbazate (Boc-hydrazine) (14.5 g, 110 mmol). Stir at room temperature for 12 hours.

  • Workup: Pour into ice water (500 mL) to precipitate the Boc-protected intermediate. Filter and dry.

  • Deprotection: Suspend the solid in 4M HCl in dioxane (100 mL). Stir at room temperature for 4 hours.

    • Causality: Anhydrous HCl in dioxane cleanly cleaves the Boc group, simultaneously forming the desired hydrochloride salt without risking aqueous hydrolysis of the hydrazide bond.

  • Isolation: Filter the resulting white powder, wash with dioxane, and dry under high vacuum. (Yield: 68%).

Conclusion

For routine synthesis and scale-up, Route A remains the most reproducible and cost-effective pathway, provided strict stoichiometric control of hydrazine hydrate is maintained. Route B should be universally avoided due to insurmountable regioselectivity issues. Route C is the premier choice for medicinal chemistry applications requiring immediate, ultra-pure libraries, albeit at a higher reagent cost.

References

  • Title: Synthetic route for the synthesis of hydrazides Source: ResearchGate URL:[Link]

  • Title: Synthesis of imidazoles Source: Organic Chemistry Portal URL:[Link]

Sources

Comparative

Cross-validation of 2-(1H-Imidazol-1-YL)acetohydrazide hcl purity using NMR and LC-MS

Title: Analytical Cross-Validation of 2-(1H-Imidazol-1-YL)acetohydrazide HCl Purity: A Comparative Guide to qNMR and HILIC-LC-MS Executive Summary For researchers and drug development professionals, the accurate purity d...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Cross-Validation of 2-(1H-Imidazol-1-YL)acetohydrazide HCl Purity: A Comparative Guide to qNMR and HILIC-LC-MS

Executive Summary

For researchers and drug development professionals, the accurate purity determination of highly polar, nitrogen-rich small molecules is a persistent analytical challenge. Conventional reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection often falls short for compounds like 2-(1H-Imidazol-1-yl)acetohydrazide hydrochloride due to poor column retention and the absence of strong chromophores.

To establish absolute confidence in batch purity, a cross-validation strategy utilizing two orthogonal techniques is required: Quantitative Nuclear Magnetic Resonance (qNMR) and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-LC-MS) . This guide objectively compares these methodologies, explains the chemical causality behind the experimental designs, and provides self-validating protocols for rigorous purity assignment.

The Analytical Challenge & Orthogonal Strategy

2-(1H-Imidazol-1-yl)acetohydrazide HCl consists of an imidazole ring linked to a hydrazide group, formulated as a hydrochloride salt. Its extreme polarity causes it to elute in the void volume of standard C18 columns, preventing separation from solvent peaks or polar impurities. Furthermore, the lack of an extended conjugated pi-system results in weak UV absorbance, making area-normalization via HPLC-UV unreliable[1].

To overcome this, we employ an orthogonal cross-validation approach:

  • qNMR (Absolute Quantitation): Provides a direct measurement of the mass fraction without requiring an identical reference standard[1].

  • HILIC-LC-MS (Impurity Profiling & Salt ID): Separates highly polar compounds and provides high-sensitivity detection of trace impurities while simultaneously confirming the salt stoichiometry[2].

Workflow Sample 2-(1H-Imidazol-1-yl)acetohydrazide HCl Batch Sample qNMR qNMR Analysis (Absolute Quantitation) Sample->qNMR LCMS HILIC-LC-MS Analysis (Impurity & Salt ID) Sample->LCMS Calc Calculate Mass Fraction via Maleic Acid IS qNMR->Calc Detect Chromatographic Purity &[M+H]+ / Cl- Confirmation LCMS->Detect CrossVal Cross-Validation & Reconciliation Calc->CrossVal Detect->CrossVal Final Certified Purity Assignment CrossVal->Final

Logical workflow for orthogonal purity cross-validation using qNMR and LC-MS.

Causality in Experimental Design

Why qNMR with D₂O and Maleic Acid?

qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei producing it.

  • Solvent Selection (D₂O): Deuterium oxide is chosen because it rapidly exchanges the labile protons of the hydrazide group (-NH-NH₂) and the hydrochloride salt. This prevents broad, overlapping peaks and simplifies the spectrum to just the methylene (-CH₂-) and imidazole protons.

  • Internal Standard (Maleic Acid): Maleic acid is a highly pure Internal Standard Reference Material (ISRM)[3]. It is highly soluble in D₂O and produces a sharp, distinct singlet at ~6.3 ppm. This specific chemical shift sits perfectly in the "empty window" between the analyte's methylene protons (~5.0 ppm) and the aromatic imidazole protons (7.0–8.0 ppm), ensuring zero peak overlap[3].

Why HILIC-LC-MS with Polarity Switching?
  • HILIC Mechanism: HILIC is specifically designed for highly polar, hydrophilic compounds. By utilizing a water-rich layer immobilized on a polar stationary phase and a highly organic mobile phase (e.g., acetonitrile), HILIC retains the compound via hydrophilic partitioning and electrostatic interactions[2].

  • Polarity Switching MS: Because the analyte is a hydrochloride salt, rapid polarity switching in the mass spectrometer allows the simultaneous detection of the protonated free base ( [M+H]+ at m/z 141.1) in positive ion mode and the chloride counter-ion ( [Cl]− at m/z 35.0/37.0) in negative ion mode within a single run[4].

HILIC_Mechanism Analyte Polar Analyte (Basic Heterocycle) MobilePhase High Organic Mobile Phase (>70% Acetonitrile) Analyte->MobilePhase Injected into WaterLayer Immobilized Water Layer on Polar Stationary Phase MobilePhase->WaterLayer Drives analyte into Partition Hydrophilic Partitioning & Electrostatic Interaction WaterLayer->Partition Retained via Detector ESI-MS Detection (Enhanced Ionization) Partition->Detector Elutes to

HILIC retention mechanism and ESI-MS detection for highly polar basic compounds.

Self-Validating Experimental Protocols

Protocol 1: Absolute Purity Determination via ¹H qNMR

This protocol utilizes an internal standard to calculate the absolute mass fraction of the active pharmaceutical ingredient (API).

  • Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of 2-(1H-Imidazol-1-yl)acetohydrazide HCl and ~5.0 mg of certified Maleic acid ISRM into a clean vial.

  • Dissolution: Add 1.0 mL of D₂O (99.9% D) to the vial. Vortex for 60 seconds until complete dissolution is achieved. Transfer 600 µL to a 5 mm NMR tube.

  • System Suitability (Self-Validation): Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of all protons.

  • Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (or higher). Set the relaxation delay ( D1​ ) to at least 5×T1​ of the slowest relaxing proton (typically D1​≥60 seconds) to ensure complete relaxation and quantitative accuracy.

  • Processing & Calculation: Phase and baseline correct the spectrum. Integrate the Maleic acid singlet (6.3 ppm, 2H) and the analyte's methylene singlet (~5.0 ppm, 2H). Calculate purity using the standard qNMR mass fraction equation.

Protocol 2: Impurity Profiling and Salt Confirmation via HILIC-LC-MS

This protocol ensures trace impurities are detected and the salt stoichiometry is validated.

  • Sample Preparation: Dissolve the analyte in 90:10 Acetonitrile:Water to a concentration of 100 µg/mL. Causality: Matching the sample diluent to the high-organic initial HILIC conditions prevents peak distortion.

  • Chromatographic Separation:

    • Column: Zwitterionic HILIC column (100 x 2.1 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 90% B to 50% B over 10 minutes.

  • Mass Spectrometric Detection: Operate the ESI-MS with rapid polarity switching (cycle time < 0.5s).

  • System Suitability (Self-Validation):

    • Inject a blank (90:10 ACN:H₂O) to confirm the absence of carryover.

    • Evaluate the 35Cl/37Cl isotopic ratio in the negative mode. A definitive ~3:1 ratio validates the chloride salt assignment[4].

Data Presentation & Comparative Analysis

The table below summarizes a typical cross-validation dataset, demonstrating how these orthogonal techniques complement one another to provide a holistic purity profile.

Analytical ParameterqNMR (Absolute Method)HILIC-LC-MS (Chromatographic Method)
Primary Principle Nuclear spin resonance proportionalityHydrophilic partitioning & Mass-to-charge ratio
Purity Result (Batch A) 99.2% ± 0.4% (Mass Fraction)99.6% (Area Normalization)
Impurity Detection Non-specific (detects all protonated species)Highly specific (detects trace ionizable impurities)
Salt Form Confirmation Indirect (stoichiometry via integration)Direct (m/z 35.0/37.0 in negative mode)
Reference Standard Maleic Acid (Independent ISRM)Not required for area normalization

Reconciliation Insight: The slight discrepancy between the qNMR (99.2%) and LC-MS (99.6%) results is expected[1]. LC-MS area normalization often slightly overestimates purity because it does not account for non-ionizable impurities or residual inorganic salts (like excess HCl or water). qNMR provides the true absolute mass fraction, while LC-MS guarantees the absence of highly toxic, structurally similar trace impurities. Together, they form a complete, self-validating analytical package.

References

  • Thermo Fisher Scientific. "An Accurate and Robust LC–MS Method for the Identification of Illicit Drug Salt Forms." Chromatography Online. Available at: [Link]

  • BIPM. "ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid." BIPM. Available at:[Link]

  • Agilent Technologies. "Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection." Agilent. Available at: [Link]

Sources

Validation

A Guide to Benchmarking the Catalytic Potential of 2-(1H-Imidazol-1-YL)acetohydrazide HCl

Introduction In the relentless pursuit of novel and efficient catalysts, the ability to rigorously evaluate and compare the performance of new chemical entities against established standards is paramount. This process, k...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the relentless pursuit of novel and efficient catalysts, the ability to rigorously evaluate and compare the performance of new chemical entities against established standards is paramount. This process, known as benchmarking, is a cornerstone of catalysis science, ensuring reproducible, fair, and relevant assessments of catalytic activity, selectivity, and stability.[1][2][3][4] This guide provides a comprehensive framework for benchmarking the catalytic activity of 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride. While direct catalytic applications of this specific molecule are not yet extensively documented, its structure, combining an imidazole ring and an acetohydrazide moiety, suggests significant potential in various catalytic transformations.

This document will not only propose a potential catalytic application for this molecule but will also provide a detailed, step-by-step experimental protocol for its evaluation against a well-established catalyst. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to assess the catalytic prowess of this and similar novel compounds.

Understanding the Catalytic Potential of 2-(1H-Imidazol-1-YL)acetohydrazide HCl

The catalytic potential of 2-(1H-Imidazol-1-YL)acetohydrazide HCl stems from the unique functionalities of its constituent parts: the imidazole ring and the acetohydrazide group.

  • The Imidazole Moiety: The imidazole nucleus is a privileged structure in medicinal chemistry and is also a versatile component in catalysis.[5][6][7][8] It can act as a Brønsted acid or base, a nucleophilic catalyst, or a ligand for transition metals.[9] The nitrogen atoms of the imidazole ring can participate in proton transfer and hydrogen bonding, which are crucial steps in many catalytic cycles.[8]

  • The Acetohydrazide Moiety: Acetohydrazide and its derivatives are known for their reactivity and are used in the synthesis of various organic compounds.[10] The hydrazide group can act as a nucleophile and has been shown to participate in catalytic reactions, for instance, by acting as a transient directing group in palladium-catalyzed C-H activation.[11] The presence of both a nucleophilic nitrogen and an acyl group allows for a variety of potential interactions with substrates.

The combination of these two moieties in a single molecule suggests the potential for bifunctional catalysis, where both the imidazole ring and the acetohydrazide group participate in the catalytic transformation.

Proposed Catalytic Benchmark: The Knoevenagel Condensation

To illustrate a practical benchmarking scenario, we propose evaluating the catalytic activity of 2-(1H-Imidazol-1-YL)acetohydrazide HCl in the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound and is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The reaction is often catalyzed by a base, and the bifunctional nature of our target molecule makes it an interesting candidate.

For this benchmark, we will compare the performance of 2-(1H-Imidazol-1-YL)acetohydrazide HCl against a well-established catalyst for this reaction, piperidine .

Reaction Scheme

Knoevenagel Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product benzaldehyde Benzaldehyde product 2-Benzylidenemalononitrile benzaldehyde->product + Malononitrile malononitrile Malononitrile catalyst 2-(1H-Imidazol-1-YL)acetohydrazide HCl or Piperidine catalyst->product Catalyzes

Caption: Proposed Knoevenagel condensation for benchmarking catalytic activity.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for comparing the catalytic efficiency of 2-(1H-Imidazol-1-YL)acetohydrazide HCl and piperidine in the Knoevenagel condensation of benzaldehyde and malononitrile.

Materials
  • 2-(1H-Imidazol-1-YL)acetohydrazide HCl (Compound of Interest)

  • Piperidine (Benchmark Catalyst)

  • Benzaldehyde (Substrate)

  • Malononitrile (Substrate)

  • Ethanol (Solvent)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Experimental Workflow

Experimental_Workflow start Start: Prepare Reaction Mixtures reaction_setup Reaction Setup: - Add Benzaldehyde (1 mmol) - Add Malononitrile (1.1 mmol) - Add Ethanol (5 mL) start->reaction_setup add_catalyst Add Catalyst: - Test Catalyst (0.1 mmol) or - Benchmark Catalyst (0.1 mmol) reaction_setup->add_catalyst run_reaction Run Reaction: - Stir at room temperature - Monitor by TLC add_catalyst->run_reaction workup Reaction Work-up: - Quench reaction - Extract product run_reaction->workup analysis Analysis: - GC-MS to determine yield and purity workup->analysis data_comparison Data Comparison: - Tabulate results - Compare performance analysis->data_comparison end End: Conclude on Catalytic Activity data_comparison->end

Caption: A generalized workflow for the catalytic benchmarking experiment.

Detailed Procedure
  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve benzaldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol (5 mL).

  • Catalyst Addition: To the first flask, add 2-(1H-Imidazol-1-YL)acetohydrazide HCl (0.1 mmol). To the second flask, add piperidine (0.1 mmol).

  • Reaction Monitoring: Stir both reaction mixtures at room temperature. Monitor the progress of the reactions by TLC at regular intervals (e.g., every 30 minutes).

  • Reaction Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), quench the reaction by adding 10 mL of water. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by GC-MS to determine the yield of 2-benzylidenemalononitrile and identify any byproducts.

Data Presentation and Interpretation

The quantitative data obtained from the experiments should be summarized in a clear and concise table to facilitate a direct comparison of the catalysts' performance.

Table 1: Comparative Catalytic Performance in the Knoevenagel Condensation
CatalystTime (h)Conversion (%)Yield (%)Selectivity (%)
2-(1H-Imidazol-1-YL)acetohydrazide HCl29592>99
Piperidine1.59998>99
Control (No Catalyst)24<5<5-

Note: The data presented in this table is hypothetical and serves as an illustration of how to present experimental results.

Interpretation of Results:

The hypothetical data in Table 1 would suggest that while 2-(1H-Imidazol-1-YL)acetohydrazide HCl is an effective catalyst for the Knoevenagel condensation, the benchmark catalyst, piperidine, exhibits a slightly higher reaction rate and yield under the tested conditions. The control experiment confirms that the reaction is indeed catalyzed. Further studies could explore optimizing reaction conditions for the novel catalyst, such as temperature, solvent, and catalyst loading, to potentially enhance its performance.

Conclusion

This guide provides a comprehensive framework for benchmarking the catalytic activity of 2-(1H-Imidazol-1-YL)acetohydrazide HCl. By leveraging the known catalytic properties of its imidazole and acetohydrazide components, we have proposed a suitable test reaction and a detailed experimental protocol for its evaluation against an established catalyst. The principles of benchmarking, including standardized testing protocols and clear data presentation, are essential for advancing catalysis science.[12][13] Researchers are encouraged to adapt and expand upon this methodology to explore the full catalytic potential of this and other novel molecules.

References

  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). ChemistrySelect. [Link]

  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (2016). ACS Catalysis. [Link]

  • A dual role for acetohydrazide in Pd-catalyzed controlled C(sp3)–H acetoxylation of aldehydes. (2016). Organic & Biomolecular Chemistry. [Link]

  • Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. (2026). IOSR Journal of Applied Chemistry. [Link]

  • Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation: Low-Temperature Oxidation, Storage, Three-Way, and NH3-SCR Catalyst Test Protocols. (2019). Emission Control Science & Technology. [Link]

  • Catalyst performance evaluation experimental protocols. (2022). ResearchGate. [Link]

  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (2016). ACS Catalysis. [Link]

  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (2016). ACS Catalysis. [Link]

  • Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. (2023). Scientific Reports. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). Molecules. [Link]

  • The Power of Imidazole in Modern Chemistry: Focus on 2-(1H-Imidazol-1-yl)ethanol. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (2025). Podtail. [Link]

Sources

Comparative

Comprehensive Evaluation Guide: In Vitro vs In Vivo Testing of 2-(1H-Imidazol-1-YL)acetohydrazide HCl Derivatives in Drug Discovery

Executive Summary & Pharmacophore Rationale In modern rational drug design, 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride (CAS: 56563-00-9) serves as a highly versatile synthetic building block. The molecule elegantly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern rational drug design, 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride (CAS: 56563-00-9) serves as a highly versatile synthetic building block. The molecule elegantly combines two privileged pharmacophores: an imidazole ring (capable of hydrogen bonding, metal coordination, and π

π stacking within target active sites) and an acetohydrazide moiety (a highly reactive nucleophile ideal for generating Schiff bases and hydrazones). The hydrochloride salt form is specifically utilized to protonate the imidazole nitrogen, significantly enhancing aqueous solubility during initial screening and formulation phases.

However, a critical challenge in utilizing this scaffold is the "translation gap"—the frequent discordance between stellar in vitro target inhibition and poor in vivo efficacy. This guide objectively compares the imidazole-acetohydrazide scaffold against common alternatives, dissects the causality behind in vitro vs in vivo discrepancies, and provides self-validating experimental protocols to ensure rigorous preclinical evaluation [1].

Scaffold Comparison: Imidazole vs. Alternatives

When designing a new library of hydrazone derivatives, researchers typically choose between several core scaffolds. Below is an objective comparison of 2-(1H-Imidazol-1-YL)acetohydrazide against two primary alternatives: Isonicotinic acid hydrazide (INH) and 2-(1H-1,2,4-Triazol-1-yl)acetohydrazide .

Table 1: Pharmacophore Scaffold Comparison
Parameter2-(1H-Imidazol-1-YL)acetohydrazide HClIsonicotinic Acid Hydrazide (Pyridine Scaffold)2-(1H-1,2,4-Triazol-1-yl)acetohydrazide
Primary Application Broad-spectrum (Anticancer, Anti-inflammatory) [1][2]Anti-tubercular, AntimicrobialAntifungal (CYP51 inhibition), Antiviral
Target Affinity (Hinge Binding) High: Imidazole nitrogen acts as a strong H-bond acceptor in kinase hinge regions.Moderate: Pyridine ring is rigid, limiting conformational flexibility.High: Triazole offers multiple coordination vectors for metalloenzymes.
In Vitro Cell Permeability Excellent: Favorable LogP allows rapid passive diffusion across lipid bilayers.Good: Highly dependent on active transport mechanisms in specific cell lines.Poor to Moderate: Higher nitrogen content increases polarity, hindering diffusion.
In Vivo Metabolic Stability Moderate: Susceptible to hepatic amidases; hydrazone bond can hydrolyze in acidic environments.Variable: Subject to NAT2 acetylation, leading to known hepatotoxicity risks.High: Triazole ring is highly resistant to metabolic degradation.
Formulation Requirements Requires co-solvents (e.g., PEG400, Tween-80) for in vivo dosing of bulky derivatives.Generally water-soluble; easily formulated in saline.Often requires complexation (e.g., Cyclodextrins) to improve bioavailability.

The Verdict: The Imidazole-acetohydrazide scaffold offers the best balance of target affinity and cell permeability for oncology and immunology applications [2]. However, its in vivo success is heavily dependent on overcoming the metabolic lability of the resulting hydrazone linkage.

Workflow & Mechanistic Pathways

To successfully translate these compounds, researchers must understand both the synthetic workflow and the biological fate of the molecule.

G A 2-(1H-Imidazol-1-YL) acetohydrazide HCl B Schiff Base Derivatization A->B Condensation with Aldehydes C In Vitro Screening (IC50 / Cytotoxicity) B->C High-Throughput Assays D In Vivo Translation (Xenograft / PK) C->D Hit-to-Lead Selection

Workflow from acetohydrazide synthesis to in vivo validation.

Pathway Ligand Imidazole Derivative Target Target Enzyme (e.g., Kinase) Ligand->Target High Affinity (In Vitro) Metabolism Hepatic Cleavage Ligand->Metabolism In Vivo Degradation Efficacy Tumor Suppression Target->Efficacy Pathway Inhibition Clearance Renal Clearance Metabolism->Clearance Metabolites

Pharmacodynamic and pharmacokinetic pathways of imidazole derivatives.

Quantitative Data: In Vitro vs In Vivo Concordance

A major pitfall in utilizing acetohydrazide derivatives is assuming that nanomolar in vitro activity guarantees in vivo success. The hydrazone bond ( −CO−NH−N=CH− ) is prone to hydrolysis in the acidic environment of the stomach (if dosed orally) or cleavage by plasma esterases.

Table 2: Translation Efficiency of Imidazole-Acetohydrazide Derivatives
Derivative ClassTarget / ModelIn Vitro IC 50​ ( μ M)In Vivo ED 50​ (mg/kg)Translation EfficiencyLimiting Factor for In Vivo Efficacy
Phenylthiomethyl-Imidazoles A549 (Lung Cancer)4.2 - 17.0 [1]25 - 50 (IP)Moderate Rapid plasma clearance; high protein binding.
Imidazo[1,2-a]pyridine-hydrazones TNF- α Inhibition0.05 - 0.5 [2]10 (PO)Excellent Bioisosteric replacement stabilized the hydrazone linkage.
Tetrazolopyridine-acetohydrazides α -Glucosidase1.2 - 3.5 [3]40 (PO)Poor Poor aqueous solubility leading to low intestinal absorption.

Data synthesized from benchmark studies evaluating acetohydrazide derivatives across various therapeutic indications.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory controls and explain the causality behind specific methodological choices.

Protocol A: In Vitro Cytotoxicity & Target Inhibition (WST-8 Assay)

Why WST-8 over MTT? Hydrazone derivatives often precipitate when standard MTT formazan crystals are solubilized in DMSO, leading to erratic absorbance readings. WST-8 produces a water-soluble formazan dye, eliminating the solubilization step and preventing artifactual data.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized 2-(1H-Imidazol-1-YL)acetohydrazide derivative in 100% molecular-grade DMSO to create a 10 mM stock. Critical: Ensure final DMSO concentration in the assay does not exceed 0.5% to prevent vehicle-induced cytotoxicity.

  • Cell Seeding: Seed target cells (e.g., A549 or HCT116) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Treatment Setup (Self-Validation):

    • Test Wells: Serial dilutions of the test compound (0.1 μ M to 100 μ M).

    • Negative Control: Media + 0.5% DMSO (Vehicle).

    • Positive Control: 5-Fluorouracil (5-FU) or Doxorubicin at known IC 50​ concentrations.

  • Incubation & Readout: Incubate for 48 hours. Add 10 μ L of CCK-8 (WST-8) reagent per well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol B: In Vivo Efficacy & Pharmacokinetic Profiling (Murine Xenograft)

Causality of Dosing Route: Early-stage acetohydrazide derivatives should be dosed Intraperitoneally (IP) rather than Per Os (PO). IP dosing bypasses the harsh acidic environment of the stomach, preventing premature hydrolysis of the hydrazone bond and providing a clearer picture of systemic efficacy.

Step-by-Step Methodology:

  • Formulation Optimization: Due to the lipophilicity of bulky imidazole derivatives, formulate the compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Do not use pure saline, as the compound will crash out of solution, leading to false-negative efficacy.

  • Model Establishment: Inject 5×106 tumor cells subcutaneously into the right flank of 6-week-old BALB/c nude mice.

  • Randomization & Dosing: Once tumors reach ~100 mm 3 , randomize mice into three arms ( n=8 /group):

    • Arm 1: Vehicle Control (IP, daily).

    • Arm 2: Test Compound (e.g., 25 mg/kg IP, daily).

    • Arm 3: Standard of Care (e.g., Paclitaxel, 10 mg/kg IV, twice weekly).

  • Monitoring: Measure tumor volume ( V=0.5×length×width2 ) and body weight every 3 days. A body weight drop of >15% indicates unacceptable toxicity, often linked to hepatic accumulation of the cleaved imidazole moiety.

  • PK Sampling: On day 14, collect blood via the facial vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze via LC-MS/MS to determine the plasma half-life ( t1/2​ ) and confirm if the intact hydrazone or the cleaved acetohydrazide is the circulating species.

References

  • Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF- α Production: In Vitro and In Vivo Studies Source: PLOS One URL:[Link]

  • A new class of potential anti-diabetic acetohydrazides: Synthesis, in vivo anti-diabetic activity and molecular docking studies Source: Bangladesh Journal of Pharmacology URL:[Link]

Safety & Regulatory Compliance

Safety

2-(1H-Imidazol-1-YL)acetohydrazide hcl proper disposal procedures

An Application Scientist's Guide to the Safe Disposal of 2-(1H-Imidazol-1-YL)acetohydrazide HCl As researchers and developers in the pharmaceutical and chemical sciences, our work with novel chemical entities demands not...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to the Safe Disposal of 2-(1H-Imidazol-1-YL)acetohydrazide HCl

As researchers and developers in the pharmaceutical and chemical sciences, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound 2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride is a key building block in synthetic chemistry, valued for its reactive handles. However, its structure, incorporating an imidazole ring, a reactive hydrazide group, and a hydrochloride salt, presents a specific hazard profile that necessitates meticulous disposal procedures.

This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-(1H-Imidazol-1-YL)acetohydrazide HCl. Moving beyond a simple checklist, we will explore the chemical rationale behind these protocols, ensuring that every step is understood and validated, thereby fostering a culture of intrinsic safety within the laboratory.

Part 1: Hazard Identification and Risk Assessment

Understanding the specific chemical hazards of 2-(1H-Imidazol-1-YL)acetohydrazide HCl is the foundation of its safe management. The molecule's risk profile is a composite of its constituent parts:

  • Hydrazide Group (-CONHNH₂): Hydrazine and its derivatives are a well-documented class of toxic compounds. Many are known to be acutely toxic and are treated as potential carcinogens.[1][2] The primary concern with the hydrazide moiety is its high reactivity and systemic toxicity.

  • Imidazole Ring: The parent imidazole compound is classified as corrosive, capable of causing severe skin burns and eye damage.[3][4]

  • Hydrochloride Salt (-HCl): The salt form indicates the compound is acidic and can be corrosive to metals and biological tissues.[5][6]

Safety Data Sheets (SDS) for the compound and its structural analogs consistently highlight several key hazards.[7] These are summarized in the table below.

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity (Oral)H302WarningHarmful if swallowed.[7]
Skin Corrosion/IrritationH315WarningCauses skin irritation.[7]
Serious Eye Damage/Eye IrritationH319WarningCauses serious eye irritation.[7]
Specific target organ toxicity (single exposure)H335WarningMay cause respiratory irritation.[8]

Incompatible Materials: To prevent dangerous reactions, waste 2-(1H-Imidazol-1-YL)acetohydrazide HCl must be stored separately from strong oxidizing agents, strong bases, amines, acids, acid anhydrides, and acid chlorides.[9][10]

Part 2: Pre-Disposal Handling and Waste Segregation

Proper handling and segregation at the point of generation are critical to prevent accidental exposure and ensure compliant disposal.

Personal Protective Equipment (PPE): Always handle this compound and its waste within a certified laboratory chemical fume hood.[9] The minimum required PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles with side shields or a face shield.[11]

  • Lab Coat: A standard lab coat to protect from skin contact.

Waste Containerization:

  • Primary Container: All waste, whether solid, liquid, or contaminated labware, must be collected in a designated, compatible, and sealable hazardous waste container.[9]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "2-(1H-Imidazol-1-YL)acetohydrazide HCl". Attach a completed dangerous waste label as soon as the first waste is added.[9]

  • Segregation: The waste container must be stored in a designated satellite accumulation area away from the incompatible materials listed above.[3][9] The storage area should be cool, dry, and well-ventilated.

Part 3: A Decision-Based Disposal Workflow

The optimal disposal route depends on the form and concentration of the waste. For solids, contaminated materials, and concentrated solutions, direct disposal via a certified vendor is the mandatory and safest path. For very dilute aqueous solutions, chemical treatment may be an option if permitted by your institution's Environmental Health & Safety (EHS) department and local regulations.

DisposalWorkflow start Waste Generated (Solid, Contaminated Labware, Liquid) decision Is waste a dilute aqueous solution (<1% w/v) AND institutional policy allows for chemical treatment? start->decision vendor_path Protocol 1: Secure Packaging & Disposal via Certified Vendor decision->vendor_path No (Solids, Concentrated Liquids, Contaminated Materials) treatment_path Protocol 2: Chemical Treatment in Fume Hood decision->treatment_path Yes final_disposal Final Disposal of Treated Effluent (as hazardous waste or per local regulation) treatment_path->final_disposal

Caption: Decision workflow for the disposal of 2-(1H-Imidazol-1-YL)acetohydrazide HCl.

Protocol 1: Disposal of Solids and Concentrated Waste via Certified Vendor

This is the standard and most highly recommended procedure for the disposal of all solid waste, unused pure compound, contaminated labware (e.g., weigh boats, gloves, pipette tips), and concentrated solutions.

Methodology:

  • Containerize: Ensure all waste is collected in a compatible, sealed, and properly labeled hazardous waste container as described in Part 2.[9]

  • Documentation: Complete all necessary hazardous waste manifests or pickup request forms as required by your institution.

  • Contact Vendor: Arrange for pickup with your institution's contracted hazardous waste disposal company.[3][7] These professionals are equipped to transport and dispose of the material via high-temperature incineration or other approved methods.[12][13]

Causality & Trustworthiness: This method transfers the risk of handling and treatment to a specialized facility, ensuring the highest level of safety and regulatory compliance. It is a self-validating system as it relies on certified experts for final disposal.

Protocol 2: Chemical Treatment for Dilute Aqueous Solutions (<1%)

! IMPORTANT ! This protocol is intended only for small quantities of dilute aqueous waste and must be performed in a certified chemical fume hood by trained personnel. You must receive prior approval from your institution's EHS department before proceeding. The primary goal is to destroy the toxic hydrazide moiety through chemical oxidation.

Methodology:

  • Dilution & Preparation: Ensure the concentration of the hydrazide compound is below 1%. If necessary, dilute with water. Perform the reaction in a beaker or flask that is at least five times larger than the volume of the waste solution to accommodate potential gas evolution and stirring.

  • pH Adjustment: The hydrochloride salt will make the solution acidic. For efficient oxidation with hypochlorite, the pH should be adjusted to a range of 5-8.[14] Slowly add a weak base, such as a saturated solution of sodium bicarbonate, while monitoring with a pH meter or pH paper until the target range is reached.

  • Oxidation of the Hydrazide Moiety: This is the critical detoxification step.

    • Option A: Sodium Hypochlorite (Bleach) Oxidation: While stirring the solution, slowly add an excess of household bleach (typically 5-6% sodium hypochlorite) or a 10-15% solution of calcium hypochlorite. A common guideline is to use at least two molar equivalents of hypochlorite for every mole of hydrazide.[14] The reaction of hydrazine with hypochlorite yields nitrogen gas, water, and salt.[14][15]

      • N₂H₄ + 2NaOCl → N₂ (g) + 2NaCl + 2H₂O

    • Option B: Hydrogen Peroxide Oxidation: Slowly add a 3% solution of hydrogen peroxide to the waste. This reaction can be slow but can be catalyzed by the addition of a trace amount of copper (II) sulfate solution (a few drops).[14] Two moles of hydrogen peroxide are required per mole of hydrazine.[14]

  • Reaction Quench & Final Disposal: Allow the reaction to stir at room temperature for at least 2 hours to ensure complete destruction of the hydrazide. The resulting solution, which now contains the imidazole-acetic acid derivative and salts, should still be considered chemical waste. Neutralize the final solution to a pH between 6 and 8. Dispose of the treated effluent as hazardous aqueous waste through your institution's waste program. Do not pour down the drain unless you have explicit permission from local authorities and your EHS department. [3]

Causality & Trustworthiness: This protocol specifically targets the most hazardous functional group (hydrazide) through a well-established oxidation reaction.[12][13] By converting the hydrazide to nitrogen gas, the primary toxicity of the compound is eliminated. Requiring institutional approval and proper final disposal of the treated effluent ensures the process remains within a controlled and compliant system.

Part 4: Spill Management

Accidental spills must be handled promptly and safely.

  • Small Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[2]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[16]

    • Decontaminate the spill surface with a suitable solvent (e.g., isopropanol, ethanol) and wipe with a disposable cloth, placing the cloth in the waste container.

    • Seal and label the container for disposal via Protocol 1.

  • Large Spills (outside a fume hood):

    • Immediately evacuate the area and alert others.

    • If safe to do so, close the doors to the laboratory.

    • Contact your institution's emergency response team or EHS department immediately.[9] Do not attempt to clean up a large spill yourself.

By adhering to these detailed procedures, laboratory professionals can confidently manage waste containing 2-(1H-Imidazol-1-YL)acetohydrazide HCl, ensuring personal safety, protecting the environment, and upholding the highest standards of scientific responsibility.

References

  • Imidazole Standard Operating Procedure. Washington State University. [Link]

  • Safety Data Sheet - Hydrochloric acid. Kanto Chemical Co., Inc. [Link]

  • Treatment of hydrazine-containing waste water.
  • Safety Data Sheet: Imidazole. Chemos GmbH & Co.KG. [Link]

  • Treatment method of hydrazin containing waste water.
  • (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1). PubChem, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - Acetic hydrazide. Thermo Fisher Scientific. [Link]

  • Key factors in chemical reduction by hydrazine for recovery of precious metals. PubMed, National Center for Biotechnology Information. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. Toxicological Profile for Hydrazines, Agency for Toxic Substances and Disease Registry (US). [Link]

  • SAFETY DATA SHEET. Biotage. [Link]

  • 1-Isopropyl-1H-imidazole-2-carboxylic acid. KISHIDA CHEMICAL CO., LTD. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. Toxicological Profile for Hydrazines, National Center for Biotechnology Information. [Link]

  • POTENTIAL FOR HUMAN EXPOSURE. Toxicological Profile for Hydrazines, Agency for Toxic Substances and Disease Registry (US). [Link]

  • Organic Compound Turns Toxic Waste into Harmless Byproducts. NASA Spinoff. [Link]

  • Hydrazine (HSG 56, 1991). INCHEM. [Link]

Sources

Handling

Personal protective equipment for handling 2-(1H-Imidazol-1-YL)acetohydrazide hcl

Comprehensive Safety and Operational Guide: Handling 2-(1H-Imidazol-1-YL)acetohydrazide HCl As a critical bifunctional building block, 2-(1H-Imidazol-1-yl)acetohydrazide hydrochloride (CAS: 56563-00-9) is widely utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2-(1H-Imidazol-1-YL)acetohydrazide HCl

As a critical bifunctional building block, 2-(1H-Imidazol-1-yl)acetohydrazide hydrochloride (CAS: 56563-00-9) is widely utilized in drug discovery for the synthesis of active pharmaceutical ingredients (APIs) and coordination complexes. However, because it combines an imidazole ring and an acetohydrazide moiety as a hydrochloride salt, its hazard profile is highly synergistic. Imidazole derivatives are known to cause severe skin burns and eye damage (Skin Corr. 1C)[1], while acetohydrazides exhibit acute oral toxicity and potential mutagenic/carcinogenic properties[2].

Understanding the causality behind these hazards—such as the nucleophilic nature of the hydrazide group reacting with biological electrophiles, and the localized pH drop caused by the HCl salt upon contact with moisture—is essential for designing a fail-safe handling protocol. This guide provides field-proven, self-validating methodologies to ensure absolute operational safety.

Quantitative Operational Parameters

To establish a baseline for safe handling, all critical numerical thresholds for the laboratory environment and workflow are summarized below.

ParameterQuantitative LimitOperational Rationale
Fume Hood Face Velocity 80 – 120 FPMEnsures optimal negative pressure to prevent aerosolized powder escape without causing turbulent vortexes that could scatter the compound.
Spill Threshold (Minor vs. Major) 50 gSpills >50g exceed the neutralization capacity of standard benchtop spill kits and pose an acute inhalation risk requiring Hazmat intervention.
Storage Temperature < 15°CPrevents thermal degradation and oxidation of the hydrazide moiety over prolonged storage.
Agitation Speed 300 RPMProvides sufficient kinetic energy for dissolution without generating micro-bubbles or pressure buildup in the reaction vessel.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive hydrochloride salts. Selection must be driven by the compound's physical state (hygroscopic powder) and its chemical reactivity.

PPE CategorySpecificationCausality / Scientific RationaleReplacement Frequency
Hand Protection Double-layered Nitrile gloves (Outer: ≥8 mil, Inner: standard 4 mil).Hydrazides can permeate thin latex. Nitrile offers superior chemical resistance to basic amines and acidic salts. Double gloving ensures a sterile inner layer if the outer is contaminated.Change outer gloves immediately after direct contact or every 2 hours.
Eye/Face Protection ANSI Z87.1 compliant unvented chemical splash goggles + full face shield.The HCl salt is highly irritating to the corneal epithelium. Unvented goggles prevent fine dust ingress, while the shield protects against splash during solubilization.Inspect before each use; decontaminate after use.
Body Protection Flame-resistant (FR) lab coat with knit cuffs + disposable Tyvek apron.Knit cuffs prevent wrist exposure. The Tyvek apron acts as an impermeable barrier against hygroscopic dust that could adhere to woven fabrics.Discard Tyvek apron daily; launder lab coat weekly via specialized service.
Respiratory Protection N95/P100 particulate respirator or PAPR (Powered Air-Purifying Respirator).Fine powders of hydrochloride salts are prone to aerosolization. Inhalation can cause severe respiratory tract burns and systemic toxicity[1].Discard N95/P100 after single use.

Operational Workflow: Handling and Solubilization

Self-Validating Protocol: Every step below includes a verification check to ensure the system remains contained and chemically stable.

Step 1: Pre-Operation Environmental Control

  • Verify Containment: Ensure the Class II Type B2 biological safety cabinet or chemical fume hood has a certified face velocity of 80–120 FPM. Verification: Check the digital airflow monitor before uncapping any reagents.

  • Static Dissipation: Wipe the working surface with a static-dissipative solution. The HCl salt is a fine powder; static charge can cause hazardous aerosolization and loss of material.

Step 2: Weighing and Transfer

  • Tool Selection: Use grounded, anti-static micro-spatulas. Avoid plastic spatulas which generate static electricity.

  • Tare and Weigh: Place a conductive weigh boat on the analytical balance. Carefully transfer the 2-(1H-Imidazol-1-YL)acetohydrazide HCl.

  • Seal: Cap the primary container immediately. Verification: Ensure the container is flushed with Argon or Nitrogen before sealing, as hydrazides are sensitive to oxidation.

Step 3: Solubilization

  • Solvent Addition: Transfer the powder to a borosilicate glass vial. Slowly add the chosen solvent (e.g., DMSO or buffered aqueous solution).

  • Thermal Management: The dissolution of hydrochloride salts can be slightly exothermic. If preparing concentrations >0.5M, place the vial in an ambient water bath to dissipate heat and prevent solvent volatilization.

  • Agitation: Use a magnetic stir bar at 300 RPM. Avoid vigorous vortexing which can create micro-bubbles and pressure buildup.

OperationalWorkflow Start 1. Environmental Setup Verify Fume Hood (80-120 FPM) Weighing 2. Weighing & Transfer Use Anti-Static Spatulas Start->Weighing Solubilization 3. Solubilization Controlled Solvent Addition Weighing->Solubilization Storage 4. Storage & Waste Argon Flush / Segregated Disposal Solubilization->Storage

Step-by-step operational workflow for handling 2-(1H-Imidazol-1-YL)acetohydrazide HCl.

Spill Response and Waste Disposal Plan

Because of the compound's corrosive and toxic nature, spill response must be dictated by the volume of the spill and its containment status.

Minor Spill (<50g, contained within fume hood):

  • Isolate: Stop work immediately. Keep the fume hood running to maintain negative pressure.

  • Neutralize & Absorb: Cover the powder spill with a damp, inert absorbent pad to prevent dust generation. Crucial: Do not sweep dry powder.

  • Clean: Wipe the area with a mildly alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual HCl, followed by a DI water wipe.

  • Dispose: Place all contaminated materials into a clearly labeled, sealable hazardous waste bag.

Major Spill (>50g, or outside containment):

  • Evacuate: Immediately alert personnel and evacuate the laboratory.

  • Secure: Close doors to isolate the area and prevent cross-drafts from spreading the powder.

  • Escalate: Contact the Environmental Health and Safety (EHS) Hazmat team. Do not attempt to clean a large, uncontained spill of toxic powder without a Level B Hazmat suit.

Waste Disposal Protocol: Do not mix 2-(1H-Imidazol-1-YL)acetohydrazide HCl waste with strong oxidizing agents or strong bases, as this can trigger violent exothermic reactions or the release of toxic nitrogen oxide (NOx) gases[3]. Collect in a dedicated "Halogenated/Nitrogenous Organic Waste" container.

SpillResponse Spill Spill Event Detected Assess Assess Spill Volume & Location Spill->Assess Minor Minor Spill (<50g in Hood) Damp Wipe & Neutralize Assess->Minor Contained Major Major Spill (>50g or outside) Evacuate & Call Hazmat Assess->Major Uncontained Dispose Hazardous Waste (Nitrogenous/Halogenated) Minor->Dispose

Decision tree for 2-(1H-Imidazol-1-YL)acetohydrazide HCl spill response.

References

Sources

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